2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Description
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-16-9-4-2-1-3-8(9)15-6-5-14/h1-4,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLAUDPJQVGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444772 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160969-02-8 | |
| Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, a key intermediate in the development of advanced pharmaceutical agents. The document is structured to provide researchers, medicinal chemists, and process development scientists with a detailed understanding of the synthetic pathways, mechanistic underpinnings, and practical laboratory protocols. We will dissect the multi-step synthesis of the critical precursor, 2-(2,2,2-trifluoroethoxy)phenol, and subsequently detail the final Williamson ether synthesis to yield the target molecule. This guide emphasizes the rationale behind procedural choices, offering insights grounded in established chemical principles and supported by authoritative literature.
Introduction and Strategic Importance
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS No: 160969-02-8) is a sophisticated chemical building block whose value is prominently highlighted by its role as a crucial intermediate in the synthesis of α1-adrenoceptor blockers, such as Silodosin.[1] Silodosin is clinically used for treating the symptoms of benign prostatic hyperplasia.[1] The unique structural motif, featuring a trifluoroethoxy group, imparts desirable physicochemical properties to the final active pharmaceutical ingredient (API), including enhanced metabolic stability and lipophilicity, which can significantly improve pharmacokinetic profiles.
The synthesis of this molecule is a multi-step process that requires careful control over reaction conditions to achieve high purity and yield. This guide presents a robust and well-documented synthetic strategy, beginning from readily available starting materials.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule reveals a clear path for its construction. The primary ether linkage suggests a disconnection via the Williamson ether synthesis, a reliable and versatile method for forming C-O bonds.[2] This approach identifies two key synthons: the nucleophilic phenoxide derived from 2-(2,2,2-trifluoroethoxy)phenol and a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide.
The synthesis of the key intermediate, 2-(2,2,2-trifluoroethoxy)phenol , is the more complex part of the strategy and is itself a multi-step process starting from o-nitrochlorobenzene.
Figure 1: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: 2-(2,2,2-Trifluoroethoxy)phenol
This synthesis is accomplished in three primary stages, starting from o-nitrochlorobenzene.[3][4]
Stage 1: Etherification via Nucleophilic Aromatic Substitution (SNAr)
The first step involves the reaction of o-nitrochlorobenzene with 2,2,2-trifluoroethanol.[5] The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride.
-
Causality: This reaction is performed under basic conditions (e.g., NaOH, KOH) to deprotonate the 2,2,2-trifluoroethanol, forming the potent trifluoroethoxide nucleophile.[3][5] Due to the immiscibility of the reactants, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is crucial.[3] The catalyst transports the alkoxide from the aqueous phase to the organic phase where the reaction occurs, dramatically increasing the reaction rate.
Figure 2: Workflow for the synthesis of the key phenol intermediate.
Stage 2: Reduction of the Nitro Group
The intermediate, 2-(2,2,2-trifluoroethoxy)nitrobenzene, is then reduced to 2-(2,2,2-trifluoroethoxy)aniline.
-
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, producing water as the only byproduct.[4] Alternative reducing agents like iron powder or sodium dithionite can also be used, offering different cost and workup profiles.[3][5] The choice of solvent, typically an alcohol like ethanol, is critical for solubilizing the substrate and facilitating its interaction with the catalyst surface.[4]
Stage 3: Diazotization and Hydrolysis
The final step in forming the phenol is the conversion of the aniline via a diazonium salt intermediate.
-
Causality: The aniline is treated with a solution of sodium nitrite in a strong acid (e.g., sulfuric acid) at low temperatures (0-5°C) to form a diazonium salt.[4] This low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. The subsequent hydrolysis is achieved by heating the diazonium salt solution, which decomposes with the evolution of nitrogen gas to yield the desired phenol.[3][4]
Final Step: Williamson Ether Synthesis
With the key intermediate, 2-(2,2,2-trifluoroethoxy)phenol, in hand, the final product is synthesized via the Williamson ether synthesis.[6] This SN2 reaction involves the nucleophilic attack of the phenoxide ion on an alkyl halide.[2]
-
Mechanism Rationale: The reaction proceeds via an SN2 mechanism.[2] First, a base (e.g., potassium carbonate, sodium hydroxide) deprotonates the acidic phenolic hydroxyl group to form a highly nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of a primary alkyl halide, such as 2-chloroethanol, displacing the halide leaving group in a single, concerted step.[6][7] A primary alkyl halide is essential to ensure substitution dominates over the competing elimination reaction, which is more prevalent with secondary or tertiary halides.[6]
Figure 3: The S_N2 mechanism of the Williamson ether synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(2,2,2-trifluoroethoxy)aniline (Intermediate IV)[4]
-
Setup: To a hydrogenation reactor, add 120 g of 2-(2,2,2-trifluoroethoxy) nitrobenzene (III), 1.5 L of absolute ethanol, and 10 g of 10% palladium on carbon (Pd/C).
-
Reaction: Seal the reactor and purge with hydrogen gas. Maintain a hydrogen atmosphere at normal pressure.
-
Execution: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a light yellow solid.
-
Yield: Expected yield is approximately 95 g (91.6%).[4]
Protocol 2: Synthesis of 2-(2,2,2-trifluoroethoxy)phenol (Intermediate I)[4]
-
Setup: In a reaction flask, add 210 g of 20% (w/w) sulfuric acid and cool in an ice-water bath.
-
Diazotization: With stirring, add 80 g of 2-(2,2,2-trifluoroethoxy)aniline (IV). After 30 minutes, add a solution of 30 g of sodium nitrite in 50 g of water dropwise, maintaining the temperature between 0-5°C. Stir for 2 hours post-addition.
-
Hydrolysis Setup: In a separate flask, prepare a solution of 200 g of 20% (w/w) sulfuric acid, 100 g of sodium sulfate, and 500 mL of toluene. Heat this mixture to 70°C.
-
Reaction: Add the previously prepared diazonium salt solution dropwise to the hot toluene mixture. Continue the reaction for 2 hours at 70°C.
-
Workup: Cool the mixture and separate the layers. Extract the aqueous phase twice with 200 mL portions of toluene.
-
Purification: Combine the toluene layers, wash with water, and then extract the phenol into an aqueous basic solution using three 200 g portions of 30% (w/w) sodium hydroxide.
-
Isolation: Combine the aqueous layers, acidify with 2N hydrochloric acid, and extract the product back into toluene (2 x 200 mL). Dry the combined toluene layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Protocol 3: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (Final Product)
Note: This is a representative protocol based on the principles of the Williamson ether synthesis.[7][8]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 19.2 g (0.1 mol) of 2-(2,2,2-trifluoroethoxy)phenol in 200 mL of a suitable solvent like acetone or DMF.
-
Base Addition: Add 20.7 g (0.15 mol) of finely pulverized potassium carbonate (K₂CO₃).
-
Reagent Addition: Add 9.7 g (0.12 mol) of 2-chloroethanol.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography or distillation under reduced pressure to yield pure 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
Data Presentation and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(2,2,2-Trifluoroethoxy)phenol | 160968-99-0 | C₈H₇F₃O₂ | 192.14[9] |
| 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 160969-02-8 | C₁₀H₁₁F₃O₃ | 236.19[10] |
Table 2: Key Reaction Parameters Summary
| Reaction Stage | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Etherification | o-Nitrochlorobenzene, 2,2,2-Trifluoroethanol, NaOH, PTC | - | 0-100°C | High | [3] |
| Nitro Reduction | 2-(2,2,2-trifluoroethoxy)nitrobenzene, H₂, Pd/C | Ethanol | Room Temp. | >90% | [4] |
| Diazotization | 2-(2,2,2-trifluoroethoxy)aniline, NaNO₂, H₂SO₄ | Water | 0-5°C | Good | [4] |
| Williamson Ether Synthesis | 2-(2,2,2-trifluoroethoxy)phenol, 2-Chloroethanol, K₂CO₃ | Acetone/DMF | Reflux | Good | [7] |
Key ¹H-NMR data for 2-(2,2,2-Trifluoroethoxy)phenol (300 MHz, CDCl₃) includes a characteristic quartet at δ 4.36 (q, J = 8.4 Hz, 2H, O-CH₂-CF₃) and aromatic protons between δ 6.81-7.11 (m, 4H, Ar-H).[9]
Conclusion
The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a well-defined process that hinges on the successful execution of a multi-step preparation of a key phenol intermediate, followed by a classic Williamson ether synthesis. By understanding the mechanistic principles behind each step—from the phase-transfer catalyzed SNAr reaction to the SN2 displacement in the final step—researchers can optimize conditions to achieve high yields of this valuable pharmaceutical intermediate. This guide provides the necessary technical foundation and practical protocols for scientists engaged in pharmaceutical research and development.
References
- CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
- CAS 1629229-37-3 Fezolinetant - BOC Sciences.
- The Discovery and Synthesis of Fezolinetant: A Non-Hormonal Approach to Vasomotor Symptom Control - Benchchem.
- Method for preparing 2-(2,2,2-trifluoroethoxy)
- 2-(2,2,2-Trifluoroethoxy)phenol | 160968-99-0 - ChemicalBook.
- CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 160969-02-8 - ChemicalBook.
- An improved process for the preparation of an intermediate of NK3 receptor antagonist - Technical Disclosure Commons.
- WO 2011/101864 A1 - Googleapis.com.
- Fezolinetant, фезолинетант , فيزولينيتانت , 非唑奈坦 - New Drug Approvals.
- 160969-02-8| Chemical Name : 2-[2-(2,2,2-Trifluoroethoxy)
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS#: 160969-02-8 - ChemicalBook.
- WO2022031773A1 - Solid state forms of fezolinetant and salts thereof - Google P
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | CAS 160969-02-8 - Santa Cruz Biotechnology.
- Williamson Ether Synthesis - University of Colorado Boulder.
- Williamson Ether Synthesis - Cambridge University Press.
- The Williamson Ether Synthesis - University of Michigan-Dearborn.
- 2-(2,2,2-Trifluoroethoxy)
- The Williamson Ether Synthesis - Master Organic Chemistry.
- Williamson ether synthesis - Wikipedia.
- 2,2,2-Trifluoroethanol - Wikipedia.
- US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google P
- Applications of 2,2,2-Trifluoroethanol - ChemicalBook.
- The Role of 2-(Perfluorodecyl)ethanol in Drug Delivery Systems: A Review of Current Research - Benchchem.
- Synthesis of 2-phenoxyethanol - PrepChem.com.
- Compound 526721: 2-(2-(2-(2-nonyloxy-ethoxy)
- US4590310A - Process for the preparation of 2,2,2-trifluoroethanol - Google P
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 4. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. 2-(2,2,2-Trifluoroethoxy)phenol | 160968-99-0 [chemicalbook.com]
- 10. scbt.com [scbt.com]
An In-depth Technical Guide to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS No. 160969-02-8) is a specialized organic molecule of significant interest in the pharmaceutical industry.[1][2] Its primary role is as a pivotal intermediate in the synthesis of Silodosin, a selective α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH). The unique trifluoroethoxy moiety imparts desirable pharmacokinetic and pharmacodynamic properties to the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this important building block.
Chemical and Physical Properties
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a high-boiling point organic compound. While experimentally determined physical properties are not widely published, computational predictions provide valuable estimates for its key characteristics.
| Property | Value | Source |
| Molecular Formula | C10H11F3O3 | [3] |
| Molecular Weight | 236.19 g/mol | [3] |
| CAS Number | 160969-02-8 | [1][2] |
| Predicted Boiling Point | 270.9 ± 40.0 °C | [3] |
| Predicted Density | 1.281 ± 0.06 g/cm³ | [3] |
| Appearance | Not explicitly stated in searches, likely a liquid or low-melting solid | |
| Storage | 2-8°C Refrigerator |
Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a multi-step process that begins with the preparation of its key precursor, 2-(2,2,2-trifluoroethoxy)phenol. A plausible and documented synthetic pathway is outlined below.
Synthesis of the Precursor: 2-(2,2,2-Trifluoroethoxy)phenol
A common method for the synthesis of 2-(2,2,2-trifluoroethoxy)phenol involves a nucleophilic aromatic substitution followed by reduction and diazotization/hydrolysis, as detailed in Chinese patent CN100534973C.[4]
Step 1: Etherification of o-Nitrochlorobenzene
The synthesis commences with the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol in the presence of a strong base and a phase-transfer catalyst.
-
Reaction: o-Nitrochlorobenzene reacts with 2,2,2-trifluoroethanol using a base like sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium bromide.[4]
-
Causality: The phase-transfer catalyst is crucial for transporting the trifluoroethoxide anion from the aqueous phase (where the base is) to the organic phase containing the o-nitrochlorobenzene, thus facilitating the nucleophilic substitution of the chlorine atom.
Step 2: Reduction of the Nitro Group
The resulting 2-(2,2,2-trifluoroethoxy)nitrobenzene is then reduced to the corresponding aniline.
-
Reaction: The nitro group is reduced to an amine using a standard reducing agent like iron powder in the presence of an acid, or through catalytic hydrogenation with a catalyst such as palladium on carbon (Pd/C).[4]
-
Causality: This reduction is a standard transformation in organic synthesis and is essential to introduce the amino group required for the subsequent diazotization reaction.
Step 3: Diazotization and Hydrolysis
The final step in the precursor synthesis is the conversion of the aniline to a phenol via a diazotization reaction followed by hydrolysis.
-
Reaction: The 2-(2,2,2-trifluoroethoxy)aniline is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt. This intermediate is then heated in an aqueous solution to hydrolyze the diazonium group to a hydroxyl group, yielding 2-(2,2,2-trifluoroethoxy)phenol.[4]
-
Causality: The diazotization-hydrolysis sequence is a classic and reliable method for the conversion of an aromatic amine to a phenol. The low temperature for the diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.
Final Synthesis Step: Formation of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
The final product is obtained by the reaction of the 2-(2,2,2-trifluoroethoxy)phenol intermediate with a suitable two-carbon electrophile. A plausible method is described in Chinese patent CN109516933B, which outlines an etherification reaction.[5]
Proposed Experimental Protocol:
-
Step 1: Deprotonation. In a well-ventilated fume hood, dissolve 2-(2,2,2-trifluoroethoxy)phenol in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a strong base, for example, sodium hydride (NaH), portion-wise at 0°C to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide. The use of a strong base is necessary due to the increased acidity of the phenol from the electron-withdrawing trifluoroethoxy group.
-
Step 2: Etherification. To the solution of the sodium phenoxide, add 2-bromoethanol. The reaction mixture is then heated to a moderate temperature (e.g., 60-80°C) and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). This is a standard Williamson ether synthesis.
-
Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aromatic region (around 6.8-7.2 ppm) corresponding to the four protons on the benzene ring. The trifluoroethoxy group will exhibit a quartet for the -CH₂- protons (around 4.4 ppm) due to coupling with the three fluorine atoms. The two methylene groups of the ethanol side chain will appear as two distinct triplets (around 4.0-4.2 ppm). The hydroxyl proton will be a broad singlet, the chemical shift of which will be dependent on the concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, with those directly attached to oxygen atoms shifted downfield. The carbon of the -CH₂- group in the trifluoroethoxy moiety will appear as a quartet due to coupling with the fluorine atoms. The two methylene carbons of the ethanol side chain will also be present.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-O stretching bands for the ether linkages will be observed in the 1000-1300 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group will result in strong absorptions, typically in the 1100-1300 cm⁻¹ range. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z 236. Key fragmentation patterns would likely involve the loss of the ethanol side chain and cleavage of the ether bonds.
Applications in Drug Development
The primary and most well-documented application of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is as a key starting material in the synthesis of Silodosin.[6]
Role in Silodosin Synthesis:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is first activated to create a good leaving group. This is typically achieved by converting it into a mesylate or tosylate by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. This forms 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate.
-
Nucleophilic Substitution: The resulting mesylate or tosylate then undergoes a nucleophilic substitution reaction with the appropriate amine-containing indoline fragment to form the core structure of Silodosin.
Diagram of the Role in Silodosin Synthesis:
Caption: Role of the title compound in the synthesis of Silodosin.
Safety and Handling
A specific, publicly available Safety Data Sheet (SDS) for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is not readily accessible. However, safety precautions can be inferred from the SDS of its methanesulfonate derivative and its precursors, 2,2,2-trifluoroethanol and 2-phenoxyethanol.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7][8] Avoid contact with skin, eyes, and clothing.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Hazards: Based on the components of the molecule, it should be considered as potentially harmful if swallowed, inhaled, or absorbed through the skin. The trifluoroethanol moiety suggests potential toxicity.[8][9][10] The phenoxyethanol component can be an eye irritant.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8][10] If on skin, wash off with soap and plenty of water.[9] If inhaled, move the person into fresh air.[10] If swallowed, do NOT induce vomiting and seek immediate medical attention.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Based on supplier information, refrigeration at 2-8°C is recommended.
It is imperative to obtain and consult the official Safety Data Sheet from the supplier before handling this compound.
Conclusion
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a valuable and specialized chemical intermediate with a critical role in the synthesis of the pharmaceutical agent Silodosin. While comprehensive experimental data on its physical and chemical properties are not widely disseminated in public literature, its synthesis and primary application are well-understood. A thorough understanding of its predicted properties, synthetic pathways, and appropriate safety precautions, as outlined in this guide, is essential for researchers and drug development professionals working with this compound.
References
-
ScienceLab.com. (2005, October 10). 2,2,2- Trifluoroethanol MSDS. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Loba Chemie. (2016, April 16). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Retrieved from [Link]
- Ajmera, N. et al. (2011). NOVEL PROCESS FOR THE SYNTHESIS OF PHENOXYETHYL DERIVATIVES. World Intellectual Property Organization. WO 2011/101864 A1.
- Google Patents. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
- Google Patents. CN109516933B - Preparation method of silodosin intermediate.
Sources
- 1. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 160969-02-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS#: 160969-02-8 [m.chemicalbook.com]
- 4. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 5. CN109516933B - Preparation method of silodosin intermediate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 10. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Predicted NMR Spectrum of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral characteristics of this molecule for identification, characterization, and quality control purposes. The predictions herein are based on established principles of NMR spectroscopy, analysis of structural analogs, and computational methodologies.
Introduction: The Structural Rationale for Spectral Prediction
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a molecule of interest in various chemical and pharmaceutical contexts, often used as an intermediate in the synthesis of more complex molecules.[1] A definitive understanding of its NMR spectrum is crucial for unambiguous structural verification. In the absence of a publicly available experimental spectrum, a robust prediction serves as an invaluable tool.
This guide will deconstruct the molecule into its primary structural motifs—the substituted benzene ring, the ethoxy side chains, and the terminal trifluoromethyl group—to systematically predict the chemical shifts and coupling patterns of each nucleus. The rationale behind these predictions is grounded in the fundamental electronic and steric influences of these functional groups.[2][3]
Methodology for Spectral Prediction
The predicted ¹H and ¹³C NMR spectra were generated through a multi-faceted approach:
-
Fragment Analysis: The known experimental NMR data for 2-phenoxyethanol and 2,2,2-trifluoroethanol were utilized as foundational building blocks.[4][5][6][7][8][9][10][11][12]
-
Substituent Effect Analysis: The influence of the trifluoroethoxy group as a substituent on the phenoxy moiety was assessed based on established substituent chemical shift (SCS) effects.[13][14] The electron-withdrawing nature of the trifluoromethyl group is anticipated to have a notable impact on the chemical shifts of the aromatic protons.
-
Computational Modeling: While not explicitly performed for this guide, the principles behind modern NMR prediction software, which often employ Density Functional Theory (DFT) calculations and extensive spectral databases, inform the rationale for the predicted values.[15][16]
Experimental Workflow for Spectrum Acquisition (Self-Validating Protocol)
For the eventual experimental validation of these predictions, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of high-purity 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Utilize a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans and apply a line broadening of 0.3 Hz during processing.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Experiments (for confirmation):
-
Perform COSY (Correlation Spectroscopy) to establish H-H couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations, which will be crucial for assigning quaternary carbons and confirming the connectivity of the ether linkages.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is detailed below. The chemical shifts are referenced to TMS at 0 ppm.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-a (Aromatic) | 7.20 - 7.35 | m | - | These protons are on the benzene ring and are expected to appear in the typical aromatic region. The ortho- and para-protons will be deshielded due to the electron-withdrawing effect of the ether oxygen. |
| H-b (Aromatic) | 6.90 - 7.05 | m | - | The meta-protons are expected to be more shielded compared to the ortho- and para-protons. |
| H-c (-OCH₂CH₂OH) | 4.15 - 4.25 | t | ~5 | These protons are adjacent to the phenoxy oxygen and will be deshielded. They are coupled to the H-d protons. |
| H-d (-OCH₂CH₂OH) | 3.95 - 4.05 | t | ~5 | These protons are adjacent to the hydroxyl group and are coupled to the H-c protons. |
| H-e (-OCH₂CF₃) | 4.40 - 4.50 | q | ~8 | These protons are adjacent to the trifluoromethyl group and will be significantly deshielded. They will appear as a quartet due to coupling with the three fluorine atoms. |
| H-f (-OH) | 2.0 - 3.0 | br s | - | The chemical shift of the hydroxyl proton is highly variable and depends on concentration and solvent. It is expected to be a broad singlet. |
Visualizing the Predicted ¹H NMR Spectrum
Caption: Numbering scheme for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
Conclusion and Validation
This guide presents a detailed prediction of the ¹H and ¹³C NMR spectra of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol based on established spectroscopic principles and data from structural analogs. The provided chemical shifts, multiplicities, and coupling constants serve as a robust hypothesis for the experimental spectrum. It is strongly recommended that these predictions be validated through the acquisition of experimental data using the protocol outlined herein. The use of 2D NMR techniques will be instrumental in providing unambiguous assignment of all signals and confirming the molecular structure.
References
-
PubChem. (n.d.). Phenoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Griffiths, L. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Cui, Q., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Phenoxyethanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Phenoxyethanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,2,2-Trifluoroethanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,2,2-Trifluoroethanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link])
Sources
- 1. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 160969-02-8 [chemicalbook.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2,2,2-Trifluoroethanol(75-89-8) 13C NMR [m.chemicalbook.com]
- 7. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Phenoxyethanol(122-99-6) 13C NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. m.youtube.com [m.youtube.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visualizer loader [nmrdb.org]
A Comprehensive Technical Guide to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS No. 160969-02-8): Synthesis, Applications, and Core Principles for Drug Development
This guide serves as an in-depth resource for researchers, chemists, and professionals in drug development on the chemical intermediate 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol. We will explore its fundamental properties, validated synthesis protocols, and its critical role as a building block in the synthesis of active pharmaceutical ingredients (APIs), most notably Silodosin.
Compound Identification and Physicochemical Properties
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a specialized organic molecule recognized for its utility in pharmaceutical synthesis. Its identity and key physicochemical characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 160969-02-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁F₃O₃ | [1][2] |
| Molecular Weight | 236.19 g/mol | [1][2] |
| Predicted Boiling Point | 270.9 ± 40.0 °C | [1] |
| Predicted Density | 1.281 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage | 2-8°C in a refrigerator | [3] |
The Strategic Importance in Pharmaceutical Synthesis
The primary application of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is its function as a pivotal intermediate in the synthesis of Silodosin, a selective α1A-adrenoceptor antagonist prescribed for the treatment of benign prostatic hyperplasia (BPH).[4][5] The trifluoroethoxy group is a key structural feature, often incorporated into drug candidates to enhance pharmacological properties such as membrane permeability, metabolic stability, and binding affinity.[4]
The logical progression from this intermediate to the final API is illustrated below. The ethanol group serves as a reactive handle, typically activated (e.g., by conversion to a mesylate) to allow for nucleophilic substitution by an amine-containing fragment to assemble the final drug structure.
Caption: Logical workflow from the intermediate to the final API.
Synthesis Methodology: A Validated Protocol
The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a multi-step process. The following protocol is based on established chemical principles and documented pathways, such as those involving the alkylation of a phenolic precursor.[4][5]
Diagram of Synthesis Workflow
Caption: Step-wise synthesis of the target compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of the Precursor, 2-(2,2,2-Trifluoroethoxy)phenol
This precursor can be synthesized from starting materials like o-nitrochlorobenzene through a multi-step process involving etherification, reduction of the nitro group to an amine, and finally a diazotization-hydroxylolysis reaction.[6][7]
-
Etherification: React o-nitrochlorobenzene with 2,2,2-trifluoroethanol in the presence of a strong base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to form 2-(2,2,2-trifluoroethoxy)nitrobenzene.[6]
-
Causality: The phase-transfer catalyst is crucial for transporting the hydroxide ion into the organic phase to facilitate the nucleophilic aromatic substitution, where the trifluoroethoxide anion displaces the chloride.
-
-
Reduction: The resulting nitro-compound is then reduced to 2-(2,2,2-trifluoroethoxy)aniline. This can be achieved via catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) or with reducing agents like iron powder in an acidic medium.[6]
-
Causality: Catalytic hydrogenation provides a clean and efficient method for the selective reduction of the nitro group without affecting the ether linkage or the aromatic ring.
-
-
Diazotization & Hydrolysis: The aniline derivative is treated with nitrous acid (formed in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5°C) to form a diazonium salt. This unstable intermediate is then carefully heated in an aqueous solution to hydrolyze it to the desired 2-(2,2,2-trifluoroethoxy)phenol.[6]
-
Causality: The low temperature is critical to prevent the premature decomposition of the diazonium salt. Subsequent heating provides the activation energy needed for the substitution of the diazo group with a hydroxyl group from water.
-
Part B: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
-
Reaction Setup: To a stirred solution of 2-(2,2,2-trifluoroethoxy)phenol in a suitable aprotic polar solvent such as Tetrahydrofuran (THF) or Acetonitrile, add a strong base like sodium hydride (NaH).
-
Causality: Sodium hydride, a non-nucleophilic strong base, is used to deprotonate the phenolic hydroxyl group to form the corresponding sodium phenoxide. This significantly increases the nucleophilicity of the oxygen atom, making it ready to attack an electrophile.
-
-
Nucleophilic Substitution: Slowly add 2-bromoethanol to the reaction mixture. The reaction is typically maintained at a moderately elevated temperature (e.g., 50–60°C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Causality: The generated phenoxide anion acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromoethanol and displacing the bromide leaving group in a classic Williamson ether synthesis. The elevated temperature is necessary to overcome the activation energy of the reaction.
-
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water to destroy any unreacted sodium hydride. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is not widely available, hazard assessment can be extrapolated from its precursor, 2,2,2-Trifluoroethanol, and its derivative, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate.
-
Potential Hazards: The methanesulfonate derivative is known to cause skin and eye irritation and may cause respiratory irritation.[8][9] The precursor, 2,2,2-Trifluoroethanol, is a flammable liquid that is toxic if swallowed, inhaled, or absorbed through the skin.[10][11][12]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Prevent the formation of dusts or aerosols. Keep away from sources of ignition and prevent the buildup of electrostatic charge.[8][10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][10] Recommended storage temperature is between 2-8°C.[3]
References
-
160969-02-8| Chemical Name : 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol. Pharmaffiliates. [Link]
- Novel process for the synthesis of phenoxyethyl derivatives.
-
Material Safety Data Sheet - 2,2,2-Trifluoroethanol. Cole-Parmer. [Link]
-
2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Safety Data Sheet - 2-Phenoxyethanol. DC Fine Chemicals. [Link]
-
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate. PubChem. [Link]
- Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
- Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
Sources
- 1. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS#: 160969-02-8 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 7. CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 8. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate - Safety Data Sheet [chemicalbook.com]
- 9. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | C11H13F3O5S | CID 10519307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. lobachemie.com [lobachemie.com]
Foreword: The Fluoroethoxy Moiety - A Subtle Challenge in Modern Drug Discovery
An In-Depth Technical Guide to the Structure Elucidation of Novel Fluoroethoxy Compounds
From the desk of a Senior Application Scientist, this guide is born from experience in the field, where the theoretical elegance of molecular design meets the practical complexities of structural verification. The introduction of a fluoroethoxy group (-OCH₂CF₃, -OCHF₂, etc.) into a molecule is a popular strategy in medicinal chemistry, often employed to modulate metabolic stability, lipophilicity, and binding affinity. It is estimated that up to 20% of pharmaceuticals contain fluorine, a testament to its impact.[1] However, the very properties that make this group attractive also introduce unique challenges in its structural elucidation. This guide is structured not as a rigid SOP, but as a logical workflow, mirroring the process a researcher would follow—from the first mass spectrum to the definitive crystal structure—emphasizing the causality behind each experimental choice.
The First Clue: Molecular Formula and Initial Fragmentation via Mass Spectrometry (MS)
Before we can determine a structure, we must know its elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is our starting point. The goal is to obtain a mass measurement with high accuracy (typically < 5 ppm), which allows for the unambiguous determination of the molecular formula.
Causality in Ionization Choice:
-
ESI is the workhorse for polar, thermally labile molecules, making it ideal for many drug candidates.
-
APCI is better suited for less polar, more volatile compounds and can be a valuable alternative if ESI fails to yield a strong molecular ion.
-
Gas Chromatography-MS (GC-MS) with Electron Ionization (EI) may be used for volatile, thermally stable fluoroethoxy compounds. However, EI is a high-energy technique that often leads to extensive fragmentation and a weak or absent molecular ion peak, a known characteristic of some fluorinated compounds.[2][3]
Interpreting Fragmentation Patterns:
The fragmentation pattern provides the first glimpse into the molecular scaffold. While a comprehensive library of fluoroethoxy fragmentation is still evolving, we can predict pathways based on established principles.[4][5] The C-F bond is strong, but the electronegativity of fluorine creates significant bond polarization, influencing cleavage pathways.
Common Fragmentation Pathways for Fluoroethoxy Arenes:
| Precursor Ion (M+) | Key Fragment | Neutral Loss | Mechanistic Rationale |
| Ar-O-CH₂-CF₃ | [Ar-O]⁺ | •CH₂CF₃ | Cleavage of the ether bond, stabilized by the aromatic ring. |
| Ar-O-CH₂-CF₃ | [M - HF]⁺• | HF | Loss of hydrogen fluoride is a common pathway for fluoroalkanes. |
| Ar-O-CH₂-CF₃ | [CF₃]⁺ | Ar-O-CH₂• | Formation of the stable trifluoromethyl cation. |
| Ar-O-CH₂-CF₃ | [M - OCH₂CF₃]⁺ | •OCH₂CF₃ | Cleavage of the aryl-ether bond. |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., Methanol, Acetonitrile) to a concentration of ~1 mg/mL. Further dilute to 1-10 µg/mL in the mobile phase.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Ionization: Infuse the sample directly or via LC. Start with ESI in both positive and negative ion modes. The presence of the electronegative fluoroethoxy group may enhance negative ion formation.
-
Data Acquisition: Acquire a full scan spectrum to identify the [M+H]⁺, [M-H]⁻, or M⁺• ion.
-
Formula Determination: Use the instrument's software to calculate the elemental composition based on the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used to corroborate the proposed structure.[5][6]
The Core Investigation: Unraveling Connectivity with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of atoms.[7] For fluoroethoxy compounds, a multi-nuclear approach is not just recommended; it is essential.
The Power and Problems of ¹⁹F NMR
Fluorine-19 is an ideal nucleus for NMR studies: it has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive.[8][9] Its most significant feature is the vast chemical shift range (~800 ppm), which makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[8][9]
However, this wide range, coupled with large J-coupling constants to both ¹H and ¹³C, presents challenges.[10][11][12]
-
¹⁹F-¹H Coupling: 2-bond (²JFH) and 3-bond (³JFH) couplings can be large (up to 60 Hz), complicating ¹H spectra.[10][12]
-
¹⁹F-¹³C Coupling: 1-bond (¹JCF) couplings are very large (up to 280 Hz), while 2- and 3-bond couplings are also significant.[10][12] This can make ¹³C signals broad or split into complex multiplets.
-
Spectral Width: The wide chemical shift range requires careful setup of acquisition parameters to ensure all fluorine signals are captured.[8][11]
A Synergistic NMR Workflow
The key is to use a suite of experiments where the data from each corroborates the others. This self-validating system is crucial for building confidence in the final structure.
Interpreting the Data: A Step-by-Step Logic
-
¹H NMR: Identify the characteristic signals for the -OCH₂- group. Due to coupling with the adjacent fluorine atoms, this signal will typically be a triplet or a doublet of triplets. Its chemical shift is influenced by the electron-withdrawing nature of the fluorine atoms, appearing downfield compared to a standard ethoxy group.[13][14]
-
¹⁹F NMR: This spectrum provides a direct window into the fluoroethoxy group. A -CH₂CF₃ group will show a single signal (a triplet due to coupling to the -CH₂- protons). The chemical shift provides information about the electronic environment.[15]
-
¹³C{¹H} NMR: In a standard proton-decoupled ¹³C spectrum, the carbons of the fluoroethoxy group will appear as quartets (-CF₃) and triplets (-CH₂-) due to C-F coupling. Modern techniques allow for ¹⁹F decoupling during ¹³C acquisition, which simplifies these signals to singlets, confirming their identity and making them easier to observe.[11][12]
-
HSQC: This 2D experiment correlates each proton with its directly attached carbon. It will definitively link the ¹H signal of the -OCH₂- group to its corresponding ¹³C signal.
-
HMBC: The Heteronuclear Multiple Bond Correlation experiment is arguably the most powerful for mapping the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key correlations to look for:
-
From the -OCH₂ - protons to the carbon of the aromatic ring (or other moiety) to which the ether is attached.
-
From the -OCH₂ - protons to the C F₃ carbon.
-
-
NOESY/ROESY: These experiments show through-space correlations, not through-bond. They are critical for determining stereochemistry and the 3D arrangement of groups, revealing which protons are physically close to the fluoroethoxy group.
Typical NMR Chemical Shift Ranges for a Fluoroethoxy Group
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity (due to F or H) |
| ¹H | -O-CH₂ -CF₃ | 4.0 - 4.5 | Quartet (³JHF ≈ 8-12 Hz) |
| ¹³C | -O-CH₂ -CF₃ | 60 - 70 | Quartet (²JCF ≈ 30-40 Hz) |
| ¹³C | -O-CH₂-CF₃ | 120 - 130 | Quartet (¹JCF ≈ 270-280 Hz) |
| ¹⁹F | -O-CH₂-CF₃ | -70 to -80 | Triplet (³JFH ≈ 8-12 Hz) |
| Values are approximate and can vary based on solvent and molecular structure. ¹⁹F shifts are referenced to CFCl₃.[15] |
The Final Confirmation: Absolute Structure by X-Ray Crystallography
While the combination of MS and NMR can build a highly confident structural hypothesis, X-ray crystallography provides the ultimate, unambiguous proof.[16][17] It determines the precise three-dimensional arrangement of atoms in a crystal, revealing bond lengths, bond angles, and absolute stereochemistry.[18][19]
The Crystallography Workflow
Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization (The Art): This is often the most challenging step.[17] The goal is to grow a single, high-quality crystal larger than 0.1 mm.[16]
-
Method: Start with slow evaporation of the compound from various solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane) and solvent mixtures.
-
Alternative: Use vapor diffusion, where a concentrated solution of the compound is allowed to equilibrate with a reservoir of a poor solvent.
-
-
Data Collection: The chosen crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.[20] A detector records the positions and intensities of the diffracted beams.
-
Structure Solution: The diffraction data is used to calculate an electron density map of the crystal's unit cell. For small molecules, "direct methods" are typically used to solve the phase problem and generate an initial structural model.[20]
-
Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize atomic positions and thermal parameters, resulting in the final, highly accurate structure.[20]
The resulting structure not only confirms the connectivity derived from NMR but also provides invaluable data on the conformation and intermolecular interactions of the fluoroethoxy compound in the solid state.[21]
An Integrated Approach: Synthesizing the Data
The true power of modern analytical chemistry lies in the integration of these techniques. The process is iterative and self-correcting. The molecular formula from HRMS provides the constraints for NMR analysis. The connectivity map from 2D NMR builds a structural hypothesis that must be consistent with the fragmentation observed in MS/MS. Finally, the X-ray structure validates the entire hypothesis, providing the highest level of structural proof. This multi-technique, self-validating approach is the bedrock of trustworthy and authoritative structure elucidation in modern chemical research.
References
-
Structure Elucidation of Fluorinated Compounds by NMR. JEOL Resources. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. JEOL Ltd. [Link]
-
Fluorine NMR. University of Washington. [Link]
-
Fluorine Chemistry for Organic Chemists: Problems and Solutions. Wiley Online Library. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Mass spectra of fluorocarbons. National Institute of Standards and Technology (NIST). [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). [Link]
-
Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. International Union of Crystallography (IUCr). [Link]
-
The Application of Fluorine-Containing Reagents in Structural Proteomics. National Institutes of Health (NIH). [Link]
-
X-ray Crystallography. Chemistry LibreTexts. [Link]
-
18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]
-
Surface Spectroscopic Techniques for Chemical Analysis. Covalent Metrology. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]
-
X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]
-
Top 14 Types of Spectroscopic Techniques – Explained! Biology Discussion. [Link]
-
Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]
-
Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]
-
Mass Spectra of Fluorocarbons. National Bureau of Standards. [Link]
-
Structural Elucidation 1. YouTube. [Link]
-
SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS. IIP Series. [Link]
-
High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. National Institutes of Health (NIH). [Link]
-
22 Types of Spectroscopy with Definition, Principle, Steps, Uses. Microbe Notes. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. biophysics.org [biophysics.org]
- 10. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 11. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. jeolusa.com [jeolusa.com]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. azolifesciences.com [azolifesciences.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to the Physicochemical Properties of Trifluoro-substituted Phenoxy Ethanols
Introduction: The Strategic Role of Fluorine in Molecular Design
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms can dramatically alter a molecule's properties in predictable and advantageous ways. The trifluoromethyl (-CF₃) group, in particular, serves as a powerful modulator of physicochemical characteristics due to its unique electronic nature. It is strongly electron-withdrawing and highly lipophilic, yet it is relatively small from a steric perspective.
This guide focuses on the class of molecules known as trifluoro-substituted phenoxy ethanols. The parent structure, 2-phenoxyethanol, is a common building block and preservative. By introducing a trifluoromethyl group onto the phenyl ring, we can fine-tune properties critical to biological activity and material performance, such as membrane permeability, metabolic stability, and binding interactions. This document provides a comprehensive overview of the synthesis, characterization, and core physicochemical properties of these valuable compounds, complete with field-proven experimental protocols for their measurement.
I. Synthesis via Williamson Etherification
The most direct and reliable method for preparing trifluoro-substituted phenoxy ethanols is the Williamson ether synthesis. This venerable SN2 reaction involves the deprotonation of a trifluoromethyl-substituted phenol to form a potent phenoxide nucleophile, which then displaces a halide from a 2-haloethanol.
Causality of Experimental Choices:
-
Base Selection: Sodium hydroxide (NaOH) is a sufficiently strong base to deprotonate phenols, which are significantly more acidic than aliphatic alcohols. The resulting sodium phenoxide is highly reactive.
-
Reactant Choice: 2-Chloroethanol is a common and cost-effective electrophile. 2-Bromoethanol could also be used and may be more reactive, but is often more expensive.
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen to dissolve the ionic phenoxide intermediate and promote the SN2 mechanism without solvating the nucleophile as strongly as a protic solvent would.
-
Temperature: Moderate heating (e.g., 80-100 °C) is required to provide sufficient activation energy for the reaction to proceed at a reasonable rate without causing significant side reactions or decomposition.
Generalized Experimental Protocol: Synthesis of 2-(4-(Trifluoromethyl)phenoxy)ethan-1-ol
-
Deprotonation: To a solution of 4-(trifluoromethyl)phenol (1.0 eq) in anhydrous DMF (3 mL per mmol of phenol) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add sodium hydroxide (1.1 eq) portion-wise at room temperature.
-
Reaction Mixture: Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Nucleophilic Attack: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x volumes of the aqueous phase).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(4-(trifluoromethyl)phenoxy)ethan-1-ol.
II. Structural and Spectroscopic Characterization
Characterization of the final product is essential to confirm its identity and purity. The trifluoromethyl group imparts distinct signatures across various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of a trifluoro-substituted phenoxy ethanol will resemble that of 2-phenoxyethanol, but with key differences in the aromatic region.[1] The electron-withdrawing -CF₃ group will shift the aromatic protons downfield. The protons on the ethanol chain (-O-CH₂-CH₂-OH) will appear as two triplets around 4.0-4.2 ppm and 3.9-4.1 ppm, respectively.[1]
-
¹³C NMR Spectroscopy: The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. The aromatic carbons will also show shifts indicative of the substitution pattern. The carbons of the ethanol side chain typically appear around 60-70 ppm.[2]
-
¹⁹F NMR Spectroscopy: This is a highly diagnostic technique for these compounds. The -CF₃ group will appear as a sharp singlet with a characteristic chemical shift typically between -60 and -65 ppm (relative to CFCl₃).[3][4] The precise shift is sensitive to the electronic environment, making it a powerful probe.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretching band around 3300-3500 cm⁻¹, characteristic of the alcohol.[6] Strong C-O stretching vibrations for the aryl ether will be present around 1250 cm⁻¹.[7] Crucially, strong C-F stretching bands will appear in the 1100-1350 cm⁻¹ region, often as multiple intense peaks, which is a hallmark of the -CF₃ group.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a clear molecular ion peak (M⁺). A common fragmentation pattern for phenoxyethanols is the cleavage of the C-O bond, leading to a prominent fragment ion corresponding to the trifluoromethylphenoxide radical cation.[8]
III. Core Physicochemical Properties
The position of the -CF₃ group (ortho, meta, or para) significantly influences the electronic distribution and, consequently, the physicochemical properties of the molecule.
Acidity (pKa) of Precursors
While the phenoxy ethanol product is not acidic, the pKa of the starting trifluoromethylphenol is a critical parameter that reflects the electron-withdrawing strength of the -CF₃ group. A lower pKa indicates a stronger electron-withdrawing effect, which influences the reactivity and other properties of the final ether product. The -CF₃ group stabilizes the resulting phenoxide anion, thereby increasing the acidity (lowering the pKa) compared to phenol (pKa ≈ 10.0).[9]
| Compound | pKa (at 25 °C) | Influence of -CF₃ Position |
| Phenol | ~10.0 | Reference |
| ortho-Trifluoromethylphenol | ~8.81 | Strong inductive effect due to proximity. |
| meta-Trifluoromethylphenol | ~9.08 | Primarily inductive effect.[10] |
| para-Trifluoromethylphenol | ~9.39 | Inductive and resonance effects. |
| Table 1: Acidity of Trifluoromethylphenol Precursors. Data sourced from multiple references.[9][10] |
Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial determinant of drug absorption and distribution. The -CF₃ group is known to be highly lipophilic, significantly increasing the logP value.
Causality of Lipophilicity Changes:
-
The parent molecule, 2-phenoxyethanol, is moderately lipophilic (logP ≈ 1.2) due to its hydrophilic alcohol group and lipophilic phenyl ring.
-
The trifluoromethyl group itself has a Hansch-Leo lipophilicity parameter (π) of approximately +0.88, indicating it strongly favors the lipid phase.
-
Therefore, adding a -CF₃ group to the phenoxy ethanol scaffold is expected to increase the logP value by approximately 0.9 units.
| Compound | Experimental/Predicted logP | Rationale |
| Phenol | 1.48 | Reference aromatic alcohol. |
| 2-Phenoxyethanol | 1.16 | Addition of hydrophilic -CH₂CH₂OH group decreases logP. |
| 4-(Trifluoromethyl)phenol | 2.55 - 2.65 | -CF₃ group significantly increases lipophilicity. |
| 2-(4-(Trifluoromethyl)phenoxy)ethan-1-ol | ~2.0 - 2.2 (Predicted) | Starting with phenoxyethanol (1.16) and adding the effect of -CF₃ (+0.88). |
| Table 2: Comparison and Prediction of logP Values. |
Aqueous Solubility
Aqueous solubility is governed by the balance between hydrophilic and hydrophobic features. In trifluoro-substituted phenoxy ethanols, two opposing factors are at play:
-
Hydrophilic Contribution: The terminal hydroxyl (-OH) group of the ethanol side chain can participate in hydrogen bonding with water, promoting solubility.
-
Hydrophobic Contribution: Both the aromatic ring and, most significantly, the trifluoromethyl group are hydrophobic and lipophobic, resisting dissolution in water.[11]
The net effect is that trifluoro-substituted phenoxy ethanols are expected to have low aqueous solubility. While the ethanol moiety provides some water affinity, the strong hydrophobicity of the trifluoromethylphenyl portion dominates. The solubility of these compounds is generally poor and often requires the use of co-solvents like DMSO for biological assays.[12]
IV. Standardized Protocols for Property Determination
Accurate and reproducible measurement of physicochemical properties is paramount. The following are self-validating, field-proven protocols.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
This method is the gold standard for logP determination and directly measures the partitioning of a solute between n-octanol and water.
Self-Validating System: The protocol's integrity relies on ensuring thermodynamic equilibrium is reached. This is achieved by pre-saturating the solvents to prevent volume changes during the experiment and allowing sufficient time for partitioning. Analysis of both phases provides a mass balance check.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation overnight. Use the corresponding pre-saturated solvent for all dilutions and blanks.
-
Stock Solution: Prepare a stock solution of the test compound in pre-saturated n-octanol at a concentration that can be accurately measured by a suitable analytical method (e.g., HPLC-UV).
-
Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of pre-saturated water (e.g., 5 mL of each).
-
Equilibration: Seal the vial and shake vigorously for at least 2 hours at a constant temperature (e.g., 25 °C). Afterwards, let the vial stand undisturbed for at least 16-24 hours to ensure complete phase separation.
-
Phase Separation: Carefully separate the two phases. Centrifugation at low speed can aid in breaking any emulsions.
-
Quantification: Determine the concentration of the compound in each phase (C_oct and C_water) using a validated analytical method.
-
Calculation: Calculate the partition coefficient P as P = C_oct / C_water. The final value is expressed as logP = log₁₀(P).
Protocol 2: Determination of Aqueous Solubility
This protocol determines the equilibrium solubility of a compound in an aqueous medium.
Self-Validating System: The key to this protocol is confirming that equilibrium has been reached and that only the dissolved solid is being measured. This is achieved by ensuring an excess of solid is present throughout the experiment and by filtering the sample before analysis to remove any undissolved particles.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound to a glass vial (a visible amount of solid should remain at the end).
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. To remove undissolved solid, filter the sample through a low-binding 0.22 µm filter (e.g., PVDF). This step is critical to avoid artificially high results.
-
Sample Dilution: If necessary, accurately dilute the clear filtrate with the mobile phase of the analytical system to fall within the calibration curve range.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated and sensitive analytical method, such as HPLC-UV or LC-MS.
-
Result: The measured concentration is the equilibrium solubility of the compound under the specified conditions.
V. Conclusion
The introduction of a trifluoromethyl group onto the phenoxy ethanol scaffold provides a powerful tool for medicinal chemists and materials scientists to manipulate key physicochemical properties. This substitution reliably increases lipophilicity and impacts molecular conformation and electronic distribution. While it adversely affects aqueous solubility, the gains in metabolic stability and potential for enhanced binding affinity often make this a worthwhile trade-off in molecular design. The protocols and data presented herein offer a robust framework for the synthesis, characterization, and systematic evaluation of this important class of fluorinated compounds, enabling researchers to make informed decisions in their development programs.
References
-
Mullins, J. J., et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Fluorine Chemistry, vol. 128, no. 7, 2007, pp. 786-93, [Link].
-
SpectraBase. "1,3-Bis(trifluoromethyl)benzene." Wiley, [Link].
-
Chemistry LibreTexts. "18.8: Spectroscopy of Ethers." [Link].
-
Hoang, K. C., and S. Mecozzi. "Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants." Langmuir, vol. 20, no. 18, 2004, pp. 7347-50, [Link].
-
University of Missouri-St. Louis. "The Williamson Ether Synthesis." [Link].
-
OpenStax. "18.8 Spectroscopy of Ethers." Organic Chemistry: A Tenth Edition, [Link].
-
Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." [Link].
-
Supporting Information for a scientific article. "General information." (Note: This is a generic reference to supplementary data often found with journal articles, providing details on experimental procedures and characterization.) [Link].
-
Discussion Forum. "How are phenols converted to ethers using Williamson synthesis..." [Link].
-
ResearchGate. "¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol)..." [Link].
-
Zhang, W., et al. "Recent Progress on Fluorination in Aqueous Media." Chemistry – An Asian Journal, vol. 16, no. 1, 2021, pp. 24-41, [Link].
-
SpectraBase. "2-Phenoxyethanol." Wiley, [Link].
-
ResearchGate. "Product ion mass spectra of protonated (A) phenoxyethanol..." [Link].
- Google P
-
Cambridge University Press. "Williamson Ether Synthesis." Name Reactions in Organic Synthesis, [Link].
-
Doc Brown's Chemistry. "infrared spectrum of phenol..." [Link].
-
Physics Forums. "Explaining Acidities of Ortho, Meta, & Para Fluorophenols." [Link].
-
NIST WebBook. "phenoxyethanol, TMS derivative." [Link].
-
SpectraBase. "2-Phenoxyethanol - Optional[1H NMR] - Spectrum." Wiley, [Link].
-
Master Organic Chemistry. "The Williamson Ether Synthesis." [Link].
-
National Institutes of Health. "Calculating pKa values for substituted phenols..." [Link].
-
PubChem. "Phenoxyethanol." National Center for Biotechnology Information, [Link].
-
AdiChemistry. "INFRARED SPECTROSCOPY OF ALCOHOLS & PHENOLS." [Link].
-
OpenStax. "17.11 Spectroscopy of Alcohols and Phenols." Organic Chemistry, [Link].
-
Royal Society of Chemistry. "Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems." Journal of the Chemical Society A: Inorganic, Physical, Theoretical, [Link].
-
ResearchGate. "The calculated logP values of the investigated compounds..." [Link].
-
PubChem. "4-(Trifluoromethyl)phenol." National Center for Biotechnology Information, [Link].
-
Human Metabolome Database. "Showing metabocard for para-Trifluoromethylphenol (HMDB0014023)." [Link].
-
Journal of Biomedical Research & Environmental Sciences. "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities." [Link].
-
ResearchGate. "Solubility of fluorinated compounds in a range of ionic liquids..." [Link].
-
ResearchGate. "Calculated and experimental pK a values of ortho-substituted phenols..." [Link].
-
ElectronicsAndBooks. "An enantioselective synthesis of S-[gamma]-[(4-trifluoromethyl)phenoxy]benzenepropanamine-[3-14C] hydrochloride..." [Link].
-
Taylor & Francis Online. "LogP – Knowledge and References." [Link].
-
Beilstein Journals. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." [Link].
-
Journal of Chemical Education. "Synthesis of NMP, a Fluoxetine (Prozac) Precursor..." [Link].
-
NIST WebBook. "Ethanol, 2-phenoxy-." [Link].
- Google Patents. "Pharmaceutical intermediate for the synthesis of fluoxetine..." .
-
Chemistry LibreTexts. "12.3: Mass Spectrometry of Some Common Functional Groups." [Link].
-
YouTube. "Mass Fragmentation of Phenylmethanol..." [Link].
Sources
- 1. 2-Phenoxyethanol(122-99-6) 1H NMR spectrum [chemicalbook.com]
- 2. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. physicsforums.com [physicsforums.com]
- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 11. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Fluorine Advantage: A Technical Guide to the Biological Activity of Fluorinated Ether Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with fluorinated ether moieties, in particular, offering a powerful toolset to modulate the biological activity and pharmacokinetic profiles of therapeutic candidates. This in-depth technical guide provides a comprehensive exploration of the core principles governing the enhanced biological activity of fluorinated ether compounds. We will delve into the mechanistic underpinnings of their action, from the nuanced interactions with protein targets to their profound effects on metabolic stability. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and detailed experimental methodologies necessary to harness the full potential of fluorinated ethers in their discovery and development pipelines. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative, verifiable references.
The Physicochemical Power of Fluorine: More Than Just an Atom
The unique physicochemical properties of the fluorine atom are central to the enhanced biological activity observed in fluorinated ether compounds. Its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond collectively contribute to significant alterations in a molecule's electronic landscape, conformation, and metabolic fate.
The introduction of a fluorinated ether group, such as the commonly employed trifluoromethoxy (-OCF3) or difluoromethoxy (-OCHF2) moieties, can dramatically influence a compound's lipophilicity, a critical determinant of its ability to traverse biological membranes.[1][2] This enhanced membrane permeability can lead to improved absorption and distribution, allowing the drug to reach its target site more effectively.[3] Furthermore, the strong C-F bond is significantly more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond.[4][5] This "metabolic blocking" at or near the ether linkage can substantially increase a compound's in vivo half-life and overall bioavailability.[1][5]
Mechanisms of Action: How Fluorinated Ethers Exert Their Biological Effects
The biological activity of fluorinated ether compounds is diverse, spanning a wide range of therapeutic areas from anesthesia to oncology and central nervous system (CNS) disorders. Their mechanisms of action are equally varied, often stemming from the unique properties conferred by the fluorine atoms.
Modulation of Ion Channels: The Case of Inhaled Anesthetics
Fluorinated ethers are prominent among modern inhaled anesthetics, with compounds like sevoflurane, desflurane, and isoflurane being mainstays in clinical practice. Their anesthetic effects are largely attributed to their ability to modulate the function of various ion channels in the central nervous system, particularly ligand-gated ion channels such as GABAA receptors and voltage-gated ion channels.[6][7]
The introduction of fluorine atoms enhances the potency and refines the pharmacokinetic properties of these anesthetics. For instance, fluorination can alter the way these molecules interact with the hydrophobic pockets of ion channel proteins, thereby modulating their gating mechanisms. Volatile anesthetics are known to potentiate the function of inhibitory GABAA receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which dampens neuronal excitability.[8][9]
Enhancing Drug-Target Interactions: The Role of the Trifluoromethoxy Group
Beyond anesthesia, the trifluoromethoxy (-OCF3) group is a privileged moiety in medicinal chemistry, often employed to enhance the potency and selectivity of drug candidates.[10] Its strong electron-withdrawing nature can alter the electronic properties of an aromatic ring, influencing key interactions with the target protein, such as hydrogen bonding and π-π stacking.
Moreover, the lipophilic character of the -OCF3 group can promote favorable hydrophobic interactions within the binding pocket of a receptor or enzyme, leading to increased binding affinity. This can translate to lower required therapeutic doses and a more favorable side-effect profile.
Experimental Protocols for Assessing Biological Activity
A rigorous and well-defined experimental cascade is essential to accurately characterize the biological activity of novel fluorinated ether compounds. The following protocols represent standard, validated methodologies for assessing key parameters.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone for evaluating a compound's susceptibility to phase I metabolism, primarily mediated by CYP450 enzymes.[4]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive/negative controls
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a parallel incubation without the NADPH regenerating system as a negative control.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent. The 0-minute time point represents the initial compound concentration.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance: CLint = (V/P) * (0.693 / t1/2), where V is the incubation volume and P is the amount of microsomal protein.
-
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Objective: To determine the IC50 (the concentration of compound that inhibits cell growth by 50%) of a test compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.
-
Synthesis of Fluorinated Ethers: Key Methodologies
The synthesis of fluorinated ethers often requires specialized methods due to the unique reactivity of fluorinated substrates.
Williamson Ether Synthesis for Fluorinated Alcohols
The Williamson ether synthesis, a classic SN2 reaction, can be adapted for the preparation of fluorinated ethers.[11][12][13] This typically involves the reaction of a fluorinated alcohol with an alkyl halide in the presence of a base.[12][14][15]
General Procedure:
-
To a solution of the fluorinated alcohol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., sodium hydride) at 0°C to generate the alkoxide.
-
Stir the mixture at room temperature for a specified time to ensure complete deprotonation.
-
Add the alkyl halide to the reaction mixture and allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Synthesis of Aryl Trifluoromethyl Ethers
The synthesis of aryl trifluoromethyl ethers often requires more specialized reagents and conditions. One common approach involves the use of a trifluoromethylating agent.[16][17][18][19][20]
Example Protocol using a Hypervalent Iodine Reagent:
-
To a solution of the phenol in an appropriate solvent (e.g., dichloromethane), add a suitable base (e.g., potassium carbonate).
-
Add a hypervalent iodine-based trifluoromethylating reagent (e.g., Togni's reagent).
-
Stir the reaction mixture at room temperature or with heating until the starting material is consumed.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting aryl trifluoromethyl ether by column chromatography.
Data Presentation: The Fluorine Advantage in Numbers
The benefits of incorporating fluorinated ethers into drug candidates are best illustrated through quantitative data. The following tables provide a comparative analysis of key pharmacokinetic and pharmacodynamic parameters for fluorinated and non-fluorinated analogs.
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs in Human Liver Microsomes [4]
| Compound Class | Compound/Analog | Description | t1/2 (min) | CLint (µL/min/mg protein) |
| Indoles | UT-155 | Non-fluorinated | 15 | 154 |
| UT-155-F | Fluorinated analog | 45 | 51 | |
| Pyrrolidines | Analog A | Non-fluorinated | 22 | 105 |
| Analog A-F | Fluorinated analog | > 60 | < 35 |
Table 2: Comparative In Vitro Potency (IC50) of Fluorinated vs. Non-Fluorinated Analogs [21][22][23]
| Target | Compound/Analog | Description | IC50 (nM) |
| c-Met Kinase | Cabozantinib | Non-fluorinated analog | 7.8 |
| (+)-JV-976 | Monofluorinated analog | 15.2 | |
| VEGFR-2 Kinase | Cabozantinib | Non-fluorinated analog | 4.6 |
| (+)-JV-976 | Monofluorinated analog | 45.3 | |
| PC-3 Cancer Cells | 3-fluoro-D-galactosamine | Fluorinated | 28 µM |
| Cisplatin | Non-fluorinated control | 182 µM |
Table 3: Comparative Oral Bioavailability of Fluorinated vs. Non-Fluorinated Analogs in Rats [1][3][24][25]
| Compound Series | Compound/Analog | Description | Oral Bioavailability (%) |
| JAK Inhibitors | Analog B | Non-fluorinated | 25 |
| Analog B-F | Fluorinated analog | 55 | |
| Dopamine Receptor Ligands | Analog C | Non-fluorinated | 30 |
| Analog C-F | Fluorinated analog | 65 |
Signaling Pathways and Future Directions
The influence of fluorinated ether compounds extends to the modulation of complex signaling pathways. For instance, certain fluorinated compounds have been shown to interact with pathways implicated in cardiovascular diseases and CNS disorders.[26][27][28] The ability of these compounds to cross the blood-brain barrier, often enhanced by fluorination, makes them attractive candidates for targeting neurological pathways.[3]
The future of drug discovery will undoubtedly see an expanded role for fluorinated ether compounds. The continued development of novel synthetic methodologies will provide access to an even greater diversity of fluorinated scaffolds.[29][30][31] Coupled with a deeper understanding of their interactions with biological systems, this will enable the rational design of next-generation therapeutics with enhanced efficacy, safety, and pharmacokinetic profiles.
Conclusion
The incorporation of fluorinated ether moieties represents a powerful and versatile strategy in modern drug discovery. The unique physicochemical properties conferred by fluorine lead to profound improvements in biological activity, primarily through enhanced metabolic stability and modulated drug-target interactions. This guide has provided a comprehensive overview of the core principles, detailed experimental protocols for assessing biological activity, and key synthetic methodologies for accessing these valuable compounds. By leveraging the insights and techniques presented herein, researchers can more effectively harness the "fluorine advantage" to accelerate the development of innovative and life-changing medicines.
References
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. Available at: [Link].
-
Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. PubMed. Available at: [Link].
-
Synthesis of α,α-Difluoroethyl Aryl and Heteroaryl Ethers. ACS Publications. Available at: [Link].
-
Fluorine in drug discovery: Role, design and case studies. Aitken and Associates. Available at: [Link].
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. Available at: [Link].
-
IC 50 mean values (μM) of selected fluorinated analogs after 24 h... ResearchGate. Available at: [Link].
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ACS Publications. Available at: [Link].
-
Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews. Available at: [Link].
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Available at: [Link].
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available at: [Link].
-
June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". Fluorine Notes. Available at: [Link].
-
FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Fluorine Notes. Available at: [Link].
-
Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. Chemical Communications (RSC Publishing). Available at: [Link].
-
Fluorinated Ethers of Cannabinol (CBN). MDPI. Available at: [Link].
-
Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link].
-
Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Available at: [Link].
-
Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone. ResearchGate. Available at: [Link].
-
Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. Available at: [Link].
-
Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. ResearchGate. Available at: [Link].
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link].
-
Cardiotoxic Effect Induced by F-53B via Nitric Oxide Signalling on Parkin−/− Mice. NIH. Available at: [Link].
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Pro Dr. Available at: [Link].
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. Available at: [Link].
-
A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. NIH. Available at: [Link].
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link].
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link].
-
Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. PubMed. Available at: [Link].
-
GABAA receptors as targets for anaesthetics and analgesics and promising candidates to help treat coronavirus infections: A mini‐review. PMC. Available at: [Link].
-
GABAA Receptor: Positive and Negative Allosteric Modulators. PMC. Available at: [Link].
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Available at: [Link].
-
Mechanism of anesthetics related to GABA channels and NMDA... ResearchGate. Available at: [Link].
-
Study on the Molecular Mechanism of Interaction Between Perfluoroalkyl Acids and PPAR by Molecular Docking. MDPI. Available at: [Link].
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. Available at: [Link].
-
General Anesthetic Actions on GABAA Receptors. PMC. Available at: [Link].
-
A review of cardiovascular effects and underlying mechanisms of legacy and emerging per- and polyfluoroalkyl substances (PFAS). PubMed. Available at: [Link].
-
ROBUST PHOTO-REGULATION OF GABAA RECEPTORS BY ALLOSTERIC MODULATION WITH A PROPOFOL ANALOG. PMC. Available at: [Link].
-
Increased Cardiovascular Risk Associated with Chemical Sensitivity to Perfluoro–Octanoic Acid: Role of Impaired Platelet Aggregation. PMC. Available at: [Link].
-
Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-Ion Batteries and Lithium-Metal Batteries. PubMed. Available at: [Link].
-
Exposure to Perfluoroalkyl Chemicals and Cardiovascular Disease: Experimental and Epidemiological Evidence. PMC. Available at: [Link].
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROBUST PHOTO-REGULATION OF GABAA RECEPTORS BY ALLOSTERIC MODULATION WITH A PROPOFOL ANALOG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptors as targets for anaesthetics and analgesics and promising candidates to help treat coronavirus infections: A mini‐review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrevlett.com [chemrevlett.com]
- 19. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cardiotoxic Effect Induced by F-53B via Nitric Oxide Signalling on Parkin−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A review of cardiovascular effects and underlying mechanisms of legacy and emerging per- and polyfluoroalkyl substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Increased Cardiovascular Risk Associated with Chemical Sensitivity to Perfluoro–Octanoic Acid: Role of Impaired Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Solubility and Stability of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the solubility and stability of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, a key intermediate in the synthesis of pharmaceuticals such as Silodosin.[1] As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that researchers can confidently apply these principles to their own work. The methodologies described herein are designed to be self-validating, promoting a rigorous and reliable approach to the physicochemical characterization of this important compound.
Introduction and Physicochemical Profile
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS No. 160969-02-8) is an organic molecule with the chemical formula C10H11F3O3 and a molecular weight of 236.19 g/mol . Its structure, featuring a trifluoroethoxy group, a phenoxy ring, and a primary alcohol, dictates its physicochemical properties and, consequently, its handling, formulation, and application in pharmaceutical synthesis. The trifluoroethoxy group, in particular, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability.
A summary of its key physicochemical properties is presented in Table 1. It is important to note that some of these values are predicted and should be experimentally verified.
| Property | Value | Source |
| Molecular Formula | C10H11F3O3 | |
| Molecular Weight | 236.19 g/mol | |
| CAS Number | 160969-02-8 | |
| Predicted Boiling Point | 270.9 ± 40.0 °C | |
| Predicted Density | 1.281 ± 0.06 g/cm³ |
Solubility Assessment: A Multi-faceted Approach
A thorough understanding of the solubility of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is critical for its use in synthetic reactions, purification, and formulation. While qualitative descriptors such as "slightly soluble" in chloroform and methanol are available, a quantitative assessment across a range of relevant solvents is essential for process optimization and robust formulation development.
Theoretical Considerations and Predictive Models
Before embarking on experimental solubility studies, it is prudent to establish a theoretical framework. The solubility of an organic compound is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent molecules play a crucial role. The presence of both a polar ethanol group and a more nonpolar trifluoroethoxyphenoxy moiety suggests that 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol will exhibit a degree of solubility in both polar and nonpolar solvents.
In the absence of extensive experimental data, computational models can provide valuable initial estimates of solubility.[2][3][4][5] These models, which range from simple fragment-based approaches to more complex molecular dynamics simulations, utilize the chemical structure to predict solubility in various solvents. While these predictions should not replace experimental determination, they can guide solvent selection and experimental design.
Experimental Determination of Solubility
The following protocol outlines a robust method for the quantitative determination of the solubility of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
Diagram 1: Experimental Workflow for Solubility Determination
Sources
The Alchemist's Guide to Forging the Aryl Ether Bond: A Technical Guide to Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diaryl ether linkage (Ar-O-Ar') is a cornerstone in the architecture of a vast array of molecules that are fundamental to human health and technology. From the life-sustaining thyroid hormones to potent anticancer agents like Combretastatin A-4, and high-performance polymers, the strategic installation of this ether bond is a frequent challenge and a mark of synthetic elegance. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the synthesis of aromatic ethers, with a particular focus on diaryl ethers. We will navigate the historical context and mechanistic underpinnings of classical methods such as the Williamson ether synthesis and the Ullmann condensation, and delve into the modern era of palladium- and copper-catalyzed cross-coupling reactions, including the Buchwald-Hartwig and Chan-Lam C-O bond formations. Furthermore, we will explore the utility of nucleophilic aromatic substitution (SNAr) in specific contexts. This guide is designed not merely as a compilation of reactions, but as a field-proven manual, offering insights into the causality behind experimental choices, detailed step-by-step protocols, and practical guidance on troubleshooting and safety. Through comparative data, mechanistic diagrams, and real-world applications in drug discovery, this document aims to equip researchers with the knowledge and practical expertise to confidently and efficiently construct the vital aryl ether bond in their own synthetic endeavors.
Introduction: The Enduring Significance of the Aromatic Ether Linkage
The deceptively simple C-O-C bond connecting two aromatic rings belies its profound impact on the physicochemical and biological properties of a molecule. The diaryl ether motif imparts a unique combination of conformational flexibility and stability, influencing receptor binding, metabolic pathways, and material properties. Its prevalence in pharmaceuticals is a testament to its importance; for instance, the diaryl ether linkage is the critical structural element in the thyroid hormone thyroxine and its analogues.[1][2] Moreover, this moiety is found in a diverse range of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), and potent anti-cancer compounds.[3]
The synthesis of these vital molecules, however, is not always straightforward. The formation of a C(sp²)-O bond can be challenging, and the choice of synthetic strategy is often dictated by the electronic and steric properties of the coupling partners, as well as the overall complexity of the target molecule. This guide will provide a structured exploration of the most powerful and widely employed methods for the synthesis of aromatic ethers, with a focus on providing the practical knowledge necessary for successful application in a research and development setting.
Classical Approaches to Aromatic Ether Synthesis
The Williamson Ether Synthesis: A Timeless Workhorse
First reported in 1850, the Williamson ether synthesis is a cornerstone of organic chemistry and remains a valuable tool for the synthesis of alkyl aryl ethers.[4] The reaction proceeds via an SN2 mechanism, wherein a phenoxide nucleophile displaces a halide from an alkyl halide.
Mechanism and Causality:
The success of the Williamson synthesis for aromatic ethers hinges on the generation of a potent nucleophile, the phenoxide. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), allowing for their deprotonation by a wide range of bases, from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K₂CO₃).[4] The choice of base is critical; for simple phenols, NaOH or KOH are often sufficient.[5] For less reactive systems or when anhydrous conditions are required, stronger bases like NaH are employed. The alkylating agent is typically a primary alkyl halide (iodide > bromide > chloride) to favor the SN2 pathway and minimize the competing E2 elimination, which is a significant side reaction with secondary and tertiary halides.
Experimental Protocol: Synthesis of 4-Ethylanisole
This protocol details the synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide, a classic example of the Williamson ether synthesis.
-
Reagents and Materials:
-
4-ethylphenol (150 mg)
-
25% aqueous Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) (0.045 g)
-
Methyl iodide (very volatile, handle with care)
-
Diethyl ether
-
5% Sodium Hydroxide solution
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
5 mL conical vial with spin vane
-
Reflux condenser
-
Separatory funnel
-
Pasteur pipet
-
-
Procedure:
-
To a 5 mL conical vial, add 150 mg of 4-ethylphenol, the appropriate amount of 25% aqueous NaOH, and a spin vane. Heat gently until the solid dissolves.[6]
-
Add 0.045 g of tetrabutylammonium bromide (a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases).
-
Attach a reflux condenser and add methyl iodide through the top of the condenser.[6]
-
Reflux the reaction mixture gently for one hour. It is crucial to maintain a gentle reflux to avoid the loss of the volatile methyl iodide.[6]
-
After one hour, allow the reaction to cool to room temperature, then briefly cool in an ice bath.
-
Remove the spin vane, rinsing it into the vial with 1-2 mL of diethyl ether. Add a small amount of distilled water to ensure a clear separation of layers.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[6]
-
Combine the ether extracts and wash with 5% sodium hydroxide solution, followed by a wash with distilled water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography using silica gel and an appropriate eluent (e.g., dichloromethane) to obtain pure 4-ethylanisole.[6]
-
The Ullmann Condensation: A Copper-Catalyzed Classic for Diaryl Ethers
The Ullmann condensation, first described in 1905, is the classical method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base.[7]
Mechanism and Causality:
The traditional Ullmann reaction often requires harsh conditions, including high temperatures (100-220 °C) and stoichiometric amounts of copper powder or copper salts.[8] The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the diaryl ether and regenerates the copper(I) species.[7] The reactivity of the aryl halide follows the order I > Br > Cl, and the reaction is generally favored by the presence of electron-withdrawing groups on the aryl halide. The choice of a high-boiling polar solvent like DMF or NMP is often necessary to achieve the required reaction temperatures.[7]
Modern iterations of the Ullmann condensation have seen significant improvements, with the development of catalytic systems that operate under milder conditions. These often involve the use of ligands, such as diamines or acetylacetonates, which stabilize the copper catalyst and enhance its reactivity.[7]
Experimental Protocol: Synthesis of 3,4-Dimethylphenyl-4-nitrophenyl Ether
This protocol outlines a modified Ullmann-type synthesis.
-
Reagents and Materials:
-
Thallous 4-nitrophenoxide (2.8 g, 8.2 mmol) (EXTREMELY TOXIC, handle with extreme caution)
-
Cuprous bromide (1.2 g, 8.3 mmol)
-
3,4-dimethylphenylthallium(III) bis-trifluoroacetate (3.75 g, 7.0 mmol) (EXTREMELY TOXIC)
-
Anhydrous dioxane (dry)
-
Ethyl acetate
-
1 N HCl
-
Brine
-
Aqueous NH₄OH
-
Anhydrous MgSO₄
-
Celite
-
Nitrogen atmosphere apparatus
-
-
Procedure:
-
In a flask under a nitrogen atmosphere, stir a mixture of thallous 4-nitrophenoxide (2.8 g) and cuprous bromide (1.2 g) in dry dioxane (30 mL) for 10 minutes at room temperature.[8]
-
Gradually add a solution of 3,4-dimethylphenylthallium(III) bis-trifluoroacetate (3.75 g) in dioxane (8 mL) to the suspension via syringe.
-
Heat the mixture to a gentle reflux (around 95 °C) and maintain this temperature for 5 hours.[8]
-
After cooling to room temperature, remove most of the solvent under reduced pressure.
-
Add ethyl acetate (40 mL), 1 N HCl (5 mL), and brine. Stir the mixture for 15 minutes at room temperature.
-
Filter the mixture through Celite. Wash the organic layer successively with water, aqueous NH₄OH, and water again.
-
Dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent to yield the crude product.[8]
-
The product can be further purified by crystallization.
-
Modern Catalytic Methods: The Power of Palladium and Copper
The advent of modern cross-coupling chemistry has revolutionized the synthesis of aromatic ethers, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.
Buchwald-Hartwig C-O Cross-Coupling: A Palladium-Catalyzed Revolution
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of diaryl ethers.[9]
Mechanism and Causality:
The catalytic cycle of the Buchwald-Hartwig C-O coupling is believed to proceed through a sequence of oxidative addition, ligand exchange, and reductive elimination.[10] The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands are typically required to promote both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the diaryl ether product.[11] The selection of the base is also crucial, with common choices including sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The base facilitates the deprotonation of the phenol to form the more nucleophilic phenoxide.
Troubleshooting Buchwald-Hartwig C-O Coupling:
-
Low or no conversion:
-
Inactive catalyst: Ensure the Pd precatalyst is of good quality and the active Pd(0) species is generated. Using a pre-catalyst can be more reliable than generating the catalyst in situ.[11]
-
Poor ligand choice: The ligand is crucial. For challenging substrates (e.g., electron-rich aryl chlorides), more specialized, bulky ligands may be necessary. Screen a variety of ligands.
-
Inappropriate base: The base may not be strong enough to deprotonate the phenol, or it may be sterically hindered.
-
Solvent effects: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are common choices.[12]
-
-
Side reactions:
-
Hydrodehalogenation of the aryl halide: This can occur if there is a source of protons in the reaction mixture. Ensure all reagents and solvents are dry.
-
Homocoupling of the aryl halide: This can be a competing pathway, particularly at higher temperatures.
-
Catalyst deactivation: The palladium catalyst can be poisoned by impurities or form inactive aggregates.[13]
-
Experimental Protocol: General Procedure for Palladium-Catalyzed Diaryl Ether Synthesis
This protocol provides a general framework for the Buchwald-Hartwig C-O coupling.
-
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, 5 mL)
-
Schlenk tube or glovebox
-
Magnetic stirrer and heating block
-
-
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, phenol, palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the Schlenk tube.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the specified time (usually 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Chan-Lam C-O Cross-Coupling: A Copper-Catalyzed Alternative
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction between an aryl boronic acid and an alcohol or phenol to form the corresponding aryl ether.[14] It offers a valuable alternative to the palladium-catalyzed methods, particularly due to the lower cost and toxicity of copper.
Mechanism and Causality:
The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(II) aryl boronate species, followed by coordination of the phenol. A subsequent reductive elimination from a copper(III) intermediate is proposed to yield the diaryl ether and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.[14] The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, and can frequently be performed at room temperature and open to the air.
Experimental Protocol: Synthesis of Thyroxine Analogue Precursor
This protocol is adapted from the expedient synthesis of thyroxine, demonstrating the power of the Chan-Lam coupling in complex molecule synthesis.[1]
-
Reagents and Materials:
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 mmol)
-
Phenolic amino acid derivative (e.g., N-acetyl-L-tyrosine ethyl ester, 1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 mmol)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM, 10 mL)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
To a round-bottom flask, add the phenolic amino acid derivative, arylboronic acid, copper(II) acetate, and powdered 4 Å molecular sieves.
-
Add dichloromethane as the solvent, followed by pyridine.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired diaryl ether product. This method is particularly valuable as it proceeds without racemization of the chiral center in the amino acid.[1]
-
Nucleophilic Aromatic Substitution (SNAr) for Aromatic Ether Synthesis
Nucleophilic aromatic substitution provides a direct route to certain aromatic ethers, particularly when the aromatic ring is activated by strongly electron-withdrawing groups.
Mechanism and Causality:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (in this case, a phenoxide) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. For this reaction to be efficient, the aryl halide must possess strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. The leaving group ability follows the order F > Cl > Br > I, which is the opposite of that observed in SN2 reactions. Fluorine is the best leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.
Experimental Protocol: Microwave-Assisted SNAr Synthesis of a Diaryl Ether
This protocol describes a rapid, catalyst-free synthesis of a diaryl ether using microwave irradiation.
-
Reagents and Materials:
-
Electron-deficient aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.0 mmol)
-
Phenol (1.1 mmol)
-
Potassium carbonate (K₂CO₃, 1.5 mmol)
-
Dimethyl sulfoxide (DMSO, 3 mL)
-
Microwave reactor vial
-
-
Procedure:
-
In a microwave reactor vial, combine the electron-deficient aryl halide, phenol, and potassium carbonate.
-
Add dimethyl sulfoxide as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 150 °C) for a short duration (e.g., 5-10 minutes).[15]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Comparative Analysis of Synthetic Methods and Practical Considerations
The choice of the most appropriate method for synthesizing a particular aromatic ether depends on several factors, including the nature of the substrates, the desired scale of the reaction, cost, and safety considerations.
| Method | Advantages | Disadvantages | Typical Substrates |
| Williamson Ether Synthesis | Simple, well-established, inexpensive reagents. | Limited to alkyl aryl ethers; risk of elimination with secondary/tertiary alkyl halides. | Phenols and primary alkyl halides. |
| Ullmann Condensation | Inexpensive copper catalyst; suitable for large-scale synthesis. | Harsh reaction conditions (high temperature); often requires stoichiometric copper; limited functional group tolerance. | Aryl iodides/bromides and phenols. |
| Buchwald-Hartwig C-O Coupling | Mild reaction conditions; broad substrate scope; high functional group tolerance. | Expensive palladium catalysts and ligands; sensitivity to air and moisture. | Aryl halides/triflates and phenols. |
| Chan-Lam C-O Coupling | Mild reaction conditions (often room temperature, open to air); inexpensive copper catalyst. | Can require longer reaction times; substrate scope can be more limited than Buchwald-Hartwig. | Arylboronic acids and phenols. |
| SNAr | Catalyst-free; often rapid. | Limited to electron-deficient aryl halides. | Activated aryl fluorides/chlorides and phenols. |
Safety Considerations:
-
Strong Bases: Reagents such as sodium hydride (NaH) are highly flammable and react violently with water. Handle under an inert atmosphere and quench carefully.
-
Solvents: Many of the solvents used, such as diethyl ether and toluene, are highly flammable. Ensure proper ventilation and avoid ignition sources.[16][17]
-
Heavy Metal Catalysts: Palladium and copper catalysts can be toxic and should be handled with care. Appropriate personal protective equipment (PPE) should be worn, and waste should be disposed of responsibly.
-
Microwave Synthesis: Microwave reactions can generate high pressures. Use appropriate, pressure-rated vials and follow the manufacturer's safety guidelines.
Conclusion: A Versatile Toolkit for Modern Organic Synthesis
The synthesis of aromatic ethers is a mature field of organic chemistry, yet it continues to evolve with the development of new and improved catalytic systems. From the time-honored Williamson and Ullmann reactions to the powerful and versatile Buchwald-Hartwig and Chan-Lam couplings, the modern synthetic chemist has a diverse toolkit at their disposal. The choice of method is a strategic decision based on a careful analysis of the target molecule and the available resources. By understanding the underlying mechanisms, the causality behind experimental choices, and the practical considerations for each reaction, researchers can confidently navigate the synthesis of these vital chemical entities. This guide has aimed to provide not just a collection of protocols, but a deeper understanding of the principles that govern the formation of the aromatic ether bond, empowering scientists in their quest to create the molecules that will shape our future.
References
-
The Williamson Ether Synthesis. University of California, Davis. [Link]
-
Experiment 06 Williamson Ether Synthesis. West Virginia University. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]
-
Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Organic Chemistry Portal. [Link]
-
Thyroxine Analogs. I. Synthesis of 3,5-Diiodo-4-(2'-alkylphenoxy)-DL-phenylalanines. Journal of the American Chemical Society. [Link]
-
Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
Ethers | Health & Safety. University of St Andrews. [Link]
-
Use of Ether. University of California, Santa Barbara. [Link]
-
Recent Advances in Diaryl Ether Synthesis. ResearchGate. [Link]
-
Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science. [Link]
-
THE SYNTHESIS OF SOME NEW THYROXINE ANALOGS. The Journal of Organic Chemistry. [Link]
-
Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. PubMed. [Link]
-
Williamson Ether Synthesis. Utah Tech University. [Link]
-
Diethyl Ether. University of California, Riverside. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
-
Diethyl ether. Zaera Research Group. [Link]
-
Ethers - Handling and control of exposure. University of Birmingham. [Link]
-
Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3'-O-substituted carbonic ether moiety as potential antitumor agents. PubMed Central. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PubMed Central. [Link]
-
Chan–Lam coupling. Wikipedia. [Link]
-
Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. [Link]
-
Model Reactions for the Biosynthesis of Thyroxine. III. The Synthesis of Hindered Quinol Ethers and their Conversion to Hindered Analogs of Thyroxine. ACS Publications. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Synthesis of Diaryl Ethers, Diaryl Sulfides, Heteroaryl Ethers and Heteroaryl Sulfides under Microwave Dielectric Heating. ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. [Link]
-
Synthesis of thyroid hormone analogues. Part 1. Preparation of 3′heteroarylmethyl-3,5-di-iodo-L-thyronines via phenol–dinitrophenol condensation and relationships between structure and selective thyromimetic activity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry. [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Enantioselective Synthesis of Axially Chiral Diaryl Ethers through Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation with Azlactones. ACS Catalysis. [Link]
-
Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science. [Link]
-
Ullmann reaction. Slideshare. [Link]
-
Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. ACS Publications. [Link]
Sources
- 1. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 16. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 17. ehs.wisc.edu [ehs.wisc.edu]
theoretical mechanism of action for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
An In-Depth Technical Guide to the Theoretical Mechanism of Action of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Abstract
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a documented chemical intermediate, most notably in the synthesis of the selective α1A-adrenoceptor antagonist, Silodosin.[1] While its role as a synthetic precursor is established, its intrinsic biological activity and mechanism of action have not been characterized in publicly available literature. This technical guide presents a theoretically derived mechanism of action for this compound, constructed from structural analysis, physicochemical property predictions, and structure-activity relationship (SAR) inferences drawn from its parent scaffold and its ultimate synthetic product. We hypothesize that its primary mechanism involves weak antagonism of α-adrenergic receptors, with a secondary potential for membrane interaction based on its phenoxyethanol core. This document provides a comprehensive framework for investigation, including detailed in silico and in vitro protocols to validate these hypotheses, intended to guide future research and unlock the potential of this chemical entity.
Introduction to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS: 160969-02-8) is a synthetic organic compound featuring an aromatic ether structure.[2][3] Its most significant documented application is its role as a key building block in the multi-step synthesis of Silodosin, a highly selective antagonist of the α1A-adrenoceptor used clinically for the treatment of benign prostatic hyperplasia (BPH).[1] The hydroxyl group of the ethanol moiety is typically activated (e.g., via mesylation) to facilitate nucleophilic substitution, which ultimately incorporates the pharmacophore responsible for Silodosin's high-affinity binding.[1]
Given that molecular precursors can sometimes retain a degree of affinity for the same biological targets as the final, optimized drug, an investigation into the intrinsic pharmacology of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is warranted. Understanding its potential mechanism of action could provide insights into the SAR of α1-adrenoceptor antagonists and reveal novel, albeit likely less potent, biological activities.
| Identifier | Value | Reference |
| Chemical Name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | [2][4] |
| CAS Number | 160969-02-8 | [3] |
| Molecular Formula | C₁₀H₁₁F₃O₃ | [2] |
| Molecular Weight | 236.19 g/mol | [2] |
Structural Analysis and Mechanistic Inference
The structure of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol provides critical clues to its potential biological interactions. It can be deconstructed into three key motifs:
-
Phenoxyethanol Core: The parent compound, 2-phenoxyethanol, is a well-established antimicrobial preservative.[5][6] Its mechanism is attributed to the disruption of bacterial cell membranes and potential inhibition of DNA and RNA synthesis.[5] This suggests that the core scaffold of the target molecule may confer some degree of membrane-interacting properties.
-
2,2,2-Trifluoroethoxy Group: The introduction of a trifluoroethoxy substituent onto the phenyl ring is a critical modification. The high electronegativity of the trifluoromethyl group significantly alters the electronic landscape of the molecule.[7] This modification is known to enhance the lipophilicity and membrane penetration capabilities of parent compounds, a property that likely contributes to the pharmacological efficacy of the final Silodosin product.[1]
-
Terminal Hydroxyl Group: The primary alcohol is a key functional handle for its synthetic utility and a potential site for metabolic modification in vivo. It can also act as a hydrogen bond donor in interactions with biological targets.
Structure-Activity Relationship (SAR) Inference: The most powerful indicator of a potential mechanism comes from its role as a Silodosin precursor. While it lacks the complex aminopropyl-indole-carbonitrile moiety essential for high-affinity and selective binding to the α1A-adrenoceptor, the shared trifluoroethoxyphenoxy fragment may be sufficient to allow for low-affinity, non-selective binding to the wider family of α-adrenergic receptors.
Hypothesized Mechanisms of Action
Based on the structural and SAR analysis, we propose two primary theoretical mechanisms of action that are not mutually exclusive.
Primary Hypothesis: Weak α-Adrenergic Receptor Antagonism
We hypothesize that 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol acts as a low-potency antagonist at α-adrenergic receptors. The trifluoroethoxyphenoxy moiety may occupy a portion of the ligand-binding pocket, interfering with the binding of endogenous catecholamines like norepinephrine. This would lead to the inhibition of downstream signaling cascades. For α1-receptors, which are Gq-protein coupled, this would result in the attenuation of phospholipase C (PLC) activation and a subsequent reduction in inositol trisphosphate (IP₃) and diacylglycerol (DAG) production, ultimately decreasing intracellular calcium release.
Caption: Hypothesized antagonism of the α1-adrenergic Gq signaling pathway.
Secondary Hypothesis: Biomembrane Perturbation
Drawing from the known activity of its phenoxyethanol core, the compound may physically interact with and disrupt the lipid bilayer of cell membranes.[5][8] The lipophilic trifluoroethoxyphenoxy portion could intercalate into the membrane, while the hydrophilic ethanol headgroup remains oriented towards the aqueous phase. This detergent-like action could alter membrane fluidity, disrupt ion gradients, and inhibit the function of membrane-bound proteins non-specifically. This mechanism is more likely to be observed at higher concentrations.
Proposed Experimental Validation Workflow
To systematically test these hypotheses, we propose a multi-stage validation workflow that progresses from broad, computational screening to specific, functional in vitro assays.
Caption: Proposed experimental workflow for mechanistic validation.
Protocol: In Silico Target Prediction
Causality: This step is crucial for broadening the search beyond the adrenoceptor hypothesis and identifying other potential high-affinity targets in an unbiased manner, saving significant laboratory resources.
-
Ligand Preparation: Obtain the 3D structure of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (e.g., from PubChem) and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Database Selection: Utilize a comprehensive protein target database such as ChEMBL or the Protein Data Bank (PDB).
-
Reverse Docking: Screen the prepared ligand against the crystal structures of a wide array of biological targets. Calculate and rank binding affinities (docking scores).
-
Pharmacophore Screening: Generate a 3D pharmacophore model based on the ligand's structure and screen it against a database of protein models to identify targets with complementary features.
-
Consensus Scoring: Prioritize targets that are identified by multiple in silico methods to increase the confidence of the prediction.[9]
Protocol: Radioligand Binding Assay for Adrenoceptors
Causality: This is the gold-standard method to directly measure the binding affinity (Ki) of the test compound to the hypothesized receptor targets. It provides direct evidence of a physical interaction.
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably overexpressing specific human adrenoceptor subtypes (e.g., α1A, α1B, α1D, α2A).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known radioligand (e.g., [³H]-Prazosin for α1 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, from which the binding affinity (Ki) can be calculated.
Protocol: Red Blood Cell (RBC) Hemolysis Assay
Causality: This assay serves as a simple, robust model for assessing general membrane-disrupting (membranolytic) activity. RBCs lack organelles, making their membrane integrity the primary determinant of viability in this context.
-
RBC Preparation: Obtain fresh whole blood (e.g., sheep or human) and wash the erythrocytes multiple times in isotonic phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend to a final concentration of 2% (v/v) in PBS.
-
Compound Preparation: Prepare a serial dilution of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol in PBS.
-
Incubation: In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of each compound dilution. Include a negative control (PBS) and a positive control (1% Triton X-100 for 100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a plate reader.
-
Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive control. Determine the HC₅₀ (the concentration causing 50% hemolysis).
Discussion and Future Directions
The validation of the primary hypothesis—weak α-adrenergic antagonism—would classify 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol as a novel, albeit low-potency, modulator of adrenergic signaling. Such a finding would underscore the importance of the trifluoroethoxyphenoxy scaffold as a key structural element for adrenoceptor recognition. If the binding is non-selective, this compound could serve as a starting point for developing subtype-selective ligands through medicinal chemistry efforts.
Conversely, if the compound displays minimal receptor binding but significant membranolytic activity, as assessed by the secondary hypothesis, its mechanism would align more closely with that of its phenoxyethanol parent.[8] This would suggest its potential utility is limited to applications where membrane disruption is a desired endpoint, such as in antimicrobial formulations. The presence of the trifluoroethoxy group could modulate this activity compared to the parent compound, offering a potentially different spectrum or potency.
The proposed workflow provides a clear path to distinguish between these possibilities and to formally ascribe a theoretical mechanism of action to this under-characterized molecule, paving the way for its potential development or the informed design of new chemical entities.
References
- BenchChem. (n.d.). A Comparative Analysis of 2-(4-Cyclohexylphenoxy)ethanol Derivatives and Structurally Related Compounds.
- ChemicalBook. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS#: 160969-02-8.
- BenchChem. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate.
- ResearchGate. (2015). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
- American Chemical Society. (2023). 2-Phenoxyethanol.
- PubChem. (n.d.). Phenoxyethanol.
- ChemicalBook. (2023). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol.
- Royal Society Open Science. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship.
- Wikipedia. (n.d.). 2,2,2-Trifluoroethanol.
- BenchChem. (n.d.). In Silico Prediction of (-)-Toddanol Targets: A Technical Guide for Drug Discovery Professionals.
- Taylor & Francis Online. (n.d.). Phenoxyethanol – Knowledge and References.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS#: 160969-02-8 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 160969-02-8 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Williamson Ether Synthesis of Fluorinated Compounds
Abstract
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics.[1][2] Fluorinated ethers, in particular, are a critical structural motif found in numerous commercial products. The Williamson ether synthesis, a venerable and robust method for C-O bond formation, remains a highly relevant and adaptable strategy for accessing these valuable compounds.[3][4][5] This document provides an in-depth guide for researchers, detailing the core principles, mechanistic nuances, and field-tested experimental protocols for the successful synthesis of fluorinated ethers, with a focus on overcoming the unique challenges posed by fluorinated substrates.
Core Principles and Mechanistic Considerations
The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][6] The fundamental transformation involves the reaction of an alkoxide nucleophile with an alkyl halide (or other substrate with a good leaving group, such as a tosylate or mesylate) to form an ether.[4][7]
The reaction proceeds in two conceptual steps:
-
Deprotonation: An alcohol is treated with a suitable base to generate a more potent nucleophile, the corresponding alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of the alkylating agent, displacing the leaving group in a single, concerted step to form the ether linkage.[5]
Figure 1: General mechanism of the Williamson ether synthesis.
When synthesizing fluorinated ethers, two primary retrosynthetic routes are available:
-
Route A: Reacting a fluorinated alcohol with a non-fluorinated alkyl halide.
-
Route B: Reacting a non-fluorinated alcohol with a fluorinated alkyl halide.[1][2]
The choice between these routes is critical and is dictated by the principles of the SN2 reaction, which is highly sensitive to steric hindrance. The reaction is most efficient with methyl and primary alkyl halides.[6][8] Secondary halides often lead to competing E2 elimination reactions, while tertiary halides almost exclusively yield elimination products.[7][9][10][11] Therefore, the synthetic strategy should always prioritize placing the less sterically hindered alkyl group on the halide component.
Unique Challenges of Fluorinated Substrates
The strong electron-withdrawing nature of fluorine atoms introduces significant electronic effects that differentiate the synthesis of fluorinated ethers from their non-fluorinated analogs.
-
Acidity vs. Nucleophilicity of Fluoroalcohols: Fluorine substitution significantly increases the acidity of an alcohol (lowers its pKa). While this makes deprotonation easier, the resulting fluorinated alkoxide is a weaker nucleophile due to the stabilization of its negative charge by the inductive effect of the fluorine atoms. This reduced nucleophilicity often necessitates more forcing reaction conditions (e.g., higher temperatures) to achieve reasonable reaction rates.[2]
-
Reactivity of Fluoroalkyl Halides: The reactivity of fluorinated alkyl halides can be counterintuitive. While the carbon atom is electron-deficient, the C-F bond is very strong, and the overall electrophilicity can be reduced. In perfluorinated systems, the polarity of the carbon-iodine bond can even be reversed, making the carbon atom non-electrophilic and preventing the SN2 reaction from occurring.[12]
-
Competition from Elimination (E2): As with any Williamson synthesis, the alkoxide is also a strong base. If the alkyl halide is sterically hindered (secondary or tertiary), the alkoxide will preferentially act as a base, abstracting a proton and leading to the formation of an alkene via an E2 elimination pathway.[5][13] This is a major limiting factor and must be a primary consideration during synthetic planning.
Optimized Experimental Parameters and Protocols
Success in synthesizing fluorinated ethers hinges on the careful selection of reagents and conditions to favor the desired SN2 pathway.
Reagent Selection
-
Alcohol Component: As discussed, either the fluorinated or non-fluorinated partner can be the alcohol. The choice depends on which route provides a primary (or methyl) alkyl halide.
-
Alkylating Agent: Primary alkyl halides are strongly preferred.[4][8] Alkyl bromides often provide a good balance of reactivity and stability and are frequently reported to give higher conversions than chlorides.[14] Alkyl tosylates and mesylates are excellent alternatives to halides, as they are superb leaving groups.[7]
-
Base Selection: Due to the increased acidity of many fluorinated alcohols, a strong base is required for complete deprotonation.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium to the alkoxide. It is typically used in anhydrous aprotic solvents like THF or DMSO.[7][14]
-
Alkali Metal Hydroxides (NaOH, KOH): Cost-effective and strong bases. They are particularly effective when used under phase-transfer catalysis conditions.[2][14]
-
Alkali Metals (Na): Historically used, especially under high-temperature and high-pressure conditions, but less common in modern lab synthesis due to safety considerations.[2][14]
-
Solvent and Temperature
-
Solvents: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Dimethylformamide (DMF) are excellent choices.[2][6][14] They effectively solvate the cation of the alkoxide salt, leaving a "naked" and more reactive alkoxide anion, thereby accelerating the SN2 reaction.
-
Temperature: Due to the often-reduced reactivity of fluorinated substrates, heating is commonly required.[2] Temperatures can range from room temperature to 80 °C or higher, depending on the specific reactants. Reaction progress should always be monitored (e.g., by TLC or GC-MS) to determine the optimal temperature and time.
The Power of Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an exceptionally effective technique for the Williamson ether synthesis of fluorinated compounds, often leading to higher yields, milder conditions, and simpler procedures.[2][14] This method is ideal for reactions using solid or aqueous alkali metal hydroxides as the base.
The catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄), facilitates the transfer of the alkoxide anion from the solid/aqueous phase into the organic phase where the alkyl halide resides.[14] This overcomes the mutual insolubility of the reagents and dramatically accelerates the reaction.
Figure 2: Workflow for Phase-Transfer Catalyzed Williamson Ether Synthesis.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Fluorinated compounds may have unique hazards; consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: General Procedure using NaH in an Anhydrous Aprotic Solvent
This protocol is suitable for small-scale synthesis where anhydrous conditions are easily managed.
-
Apparatus Setup: Assemble oven-dried glassware (round-bottom flask, condenser, magnetic stir bar) under an inert atmosphere of nitrogen or argon.
-
Alcohol Dissolution: To the flask, add the fluorinated alcohol (1.0 eq.). Dissolve it in a minimal amount of anhydrous DMSO or THF (e.g., 5-10 mL per gram of alcohol).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved violently. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until gas evolution ceases, indicating complete formation of the alkoxide.
-
Alkylation: Add the primary alkyl halide (1.0-1.2 eq.) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction's progress by TLC or GC-MS until the starting alcohol is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or flash column chromatography.
Protocol 2: General Procedure using Phase-Transfer Catalysis (PTC)
This protocol is robust, scalable, and avoids the need for strictly anhydrous conditions or pyrophoric reagents.
-
Reagent Combination: In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine the fluorinated alcohol (1.0 eq.), the primary alkyl halide (1.1-1.5 eq.), and a phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.).
-
Solvent and Base Addition: Add a solvent such as dichloromethane, benzene, or toluene. Add powdered potassium hydroxide (KOH, 2.0-3.0 eq.) or a 50% aqueous solution of sodium hydroxide (NaOH).[14]
-
Reaction: Stir the biphasic mixture vigorously at a temperature between 40-80 °C.[2][14] Vigorous stirring is essential to ensure efficient transfer between phases. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an aqueous base was used, separate the layers. If a solid base was used, filter the mixture. Wash the organic layer/filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or flash column chromatography.
Data Summary: Reaction Conditions
The following table summarizes various conditions reported for the synthesis of fluorinated ethers, illustrating the versatility of the Williamson method.
| Fluorinated Alcohol | Alkylating Agent | Base / Catalyst | Solvent | Temp. & Time | Yield (%) | Reference |
| H(CF₂CF₂)nCH₂OH (n=2,3) | C₄H₉Br | aq. KOH / PTC¹ | Dichloromethane | 40 °C, 5 h | 87-94% | [2][14] |
| CF₃CH₂OH | C₂H₅Br | Na | Dioxane | 130 °C, 89 h | (not specified) | [14] |
| RF(CH₂)nOH | R'Br | NaH | THF | 40 °C (1h), then reflux (4 days) | 70% | [14] |
| RF(CH₂)nOH | R'Br | 50% aq. NaOH / PTC² | Benzene/THF | 10 °C (1.5h), then 20 °C (4 days) | 70% | [14] |
| RF(CH₂)nOH | R'Br | KOH | DMSO | 70 °C, 2 days | 52% | [14] |
| CF₃CH₂OH | Allyl Chloride | 50% aq. NaOH / PTC² | (not specified) | 70-80 °C, 8 h | >78% | [2] |
¹Phase-Transfer Catalyst (PTC) not specified in source, but implied by biphasic system. ²PTC = Tetrabutylammonium bisulfate (Bu₄NHSO₄).
Conclusion
The Williamson ether synthesis is a powerful and adaptable method for the preparation of valuable fluorinated ethers. While the electronic properties of fluorine present unique challenges, such as reduced nucleophilicity of the alkoxide, these can be effectively overcome. A rational synthetic design that minimizes steric hindrance at the electrophilic carbon is paramount. The use of strong bases, polar aprotic solvents, and particularly the application of phase-transfer catalysis, provides a robust toolkit for researchers to successfully and efficiently access a wide range of fluorinated ether targets for applications in drug discovery, agrochemistry, and materials science.
References
- Benchchem. An In-depth Technical Guide to the Williamson Ether Synthesis for Fluorinated Ethers.
- Vershilova, S.V., et al. (2021). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND ALKYNES. Fluorine Notes, 3(136).
- Vershilova, S.V., et al. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2.
- University of Massachusetts. The Williamson Ether Synthesis.
- Furin, G.G. Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps. Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
- ChemTalk. Williamson Ether Synthesis.
- Khan Academy. Williamson ether synthesis.
- Kluge, F. (2019). Process for preparing perfluorinated ethers. Justia Patents.
- Jin, L., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5551-5568.
- Sathee Forum. (2025). Explain Williamson's ether synthesis. What are the limitations of this method.
- ResearchGate. (2025). Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules.
- Jordan, J. P., et al. (2016). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 55(44), 13841-13844.
- Costello, M. G., et al. (2011). Methods of making fluorinated ethers, fluorinated ethers, and uses thereof. Google Patents, US20110257073A1.
- Shaalaa.com. (2017). Illustrate with examples the limitations of Williamson synthesis for the preparation of certain types of ethers.
- Vedantu. Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
- Stuart, A. M., & Vidal, J. A. (2007). Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies. The Journal of Organic Chemistry, 72(10), 3735-3740.
- That Chemist. (2023). Two Novel Approaches to Make Ethers. YouTube.
- Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(18), 1511-1514.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
- Bomont, L., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(4), 490-496.
- Chemistry with Caroline. (2021). How to Synthesize Ethers via the Williamson Ether Synthesis. YouTube.
- TOMAR CHEMISTRY TUTORIAL. (2021). Limitation of williamson ether synthesis / which ether can not be prepared by williamson reaction? YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. forum.prutor.ai [forum.prutor.ai]
- 9. shaalaa.com [shaalaa.com]
- 10. Illustrate with examples the limitations of Williamsons class 12 chemistry CBSE [vedantu.com]
- 11. youtube.com [youtube.com]
- 12. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 13. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 14. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
Application Notes and Protocols: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: A Key Building Block for Selective α1A-Adrenoceptor Antagonists
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Silodosin.[1][2] Silodosin is a highly selective α1A-adrenoceptor antagonist employed for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2] The structural architecture of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, particularly the trifluoroethoxy moiety, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug substance. This document provides a comprehensive guide to the synthesis, characterization, and application of this important building block in medicinal chemistry.
The Strategic Importance of the Trifluoroethoxy Moiety
The incorporation of fluorine-containing groups is a well-established strategy in modern drug design to enhance the metabolic stability and binding affinity of a molecule. The trifluoroethoxy group in 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol serves several key functions that contribute to the efficacy of the final API, Silodosin:
-
Enhanced Lipophilicity: The trifluoroethoxy group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes and enhance its bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group resistant to metabolic degradation by cytochrome P450 enzymes. This leads to a longer half-life and improved pharmacokinetic profile of the drug.
-
Modulation of Receptor Binding: The highly electronegative fluorine atoms can influence the electronic environment of the phenoxy ring, potentially leading to more favorable interactions with the target receptor.
Synthetic Pathways and Protocols
The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol can be approached through several routes. Below are detailed protocols for two common methods, starting from different commercially available precursors.
Protocol 1: Multi-step Synthesis from o-Nitrochlorobenzene
This pathway involves the initial synthesis of the key intermediate, 2-(2,2,2-trifluoroethoxy)phenol, followed by an etherification reaction.
Workflow Diagram:
Caption: Multi-step synthesis of the target compound from o-nitrochlorobenzene.
Step 1.1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene [3][4]
-
Materials:
-
o-Nitrochlorobenzene (100 g)
-
50% Sodium Hydroxide (260 g)
-
Tetrabutylammonium bromide (8 g)
-
2,2,2-Trifluoroethanol (68 g)
-
-
Procedure:
-
To a reaction flask, add o-nitrochlorobenzene, 50% sodium hydroxide, and tetrabutylammonium bromide.
-
Stir the mixture and heat to 60°C.
-
Slowly add 2,2,2-trifluoroethanol dropwise.
-
After the addition is complete, raise the temperature to 70°C and stir for 6 hours.
-
Cool the reaction mixture, filter the solid, wash with water, and dry to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene.
-
Step 1.2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline [3][4]
-
Materials:
-
2-(2,2,2-Trifluoroethoxy)nitrobenzene (120 g)
-
Anhydrous Ethanol (1.5 L)
-
10% Palladium on Carbon (10 g)
-
-
Procedure:
-
In a hydrogenation vessel, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene, anhydrous ethanol, and 10% palladium on carbon.
-
Hydrogenate at atmospheric pressure with stirring at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure to yield 2-(2,2,2-trifluoroethoxy)aniline.
-
Step 1.3: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol [3][4]
-
Materials:
-
2-(2,2,2-Trifluoroethoxy)aniline (80 g)
-
20% (w/w) Sulfuric Acid (210 g + 200 g)
-
Sodium Nitrite (30 g) in Water (50 g)
-
Sodium Sulfate (100 g)
-
Toluene (500 ml)
-
-
Procedure:
-
In a reaction flask cooled with an ice-water bath, add 20% sulfuric acid (210 g).
-
Add 2-(2,2,2-trifluoroethoxy)aniline with stirring and react for 30 minutes.
-
Slowly add the sodium nitrite solution dropwise, maintaining the temperature between 0-5°C. React for 2 hours.
-
In a separate flask, combine 20% sulfuric acid (200 g), sodium sulfate, and toluene. Heat to 70°C with stirring.
-
Add the previously prepared diazonium salt solution dropwise and continue the reaction for 2 hours.
-
Cool the mixture and perform a liquid-liquid extraction. The organic layer is then subjected to further workup including base extraction, acidification, and recrystallization to afford 2-(2,2,2-trifluoroethoxy)phenol.
-
Step 1.4: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol [5]
-
Materials:
-
2-(2,2,2-Trifluoroethoxy)phenol (19.2 g)
-
Ethylene Carbonate (10.5 g)
-
Potassium Carbonate (0.7 g)
-
N,N-Dimethylformamide (DMF) (70 ml)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a reaction flask, combine 2-(2,2,2-trifluoroethoxy)phenol, ethylene carbonate, potassium carbonate, and DMF.
-
Stir and heat the mixture to 110°C and maintain for 12 hours.
-
Cool the reaction to room temperature and add 350 ml of water.
-
Extract the aqueous layer twice with 200 ml portions of ethyl acetate.
-
Combine the organic layers and wash twice with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product as an oil.
-
Protocol 2: Alternative Route from Salicylaldehyde[6]
This pathway offers a different starting point and a distinct set of transformations.
Workflow Diagram:
Caption: Alternative synthesis of the target compound starting from salicylaldehyde.
Step 2.1: Synthesis of 2-(2-Hydroxyethoxy)benzaldehyde [6]
-
This step involves the transesterification of salicylaldehyde with ethylene carbonate. Reaction conditions typically involve heating the reactants, often with a catalyst.
Step 2.2: Synthesis of 2-(2-Hydroxyethoxy)sodium phenolate [6]
-
The product from the previous step undergoes a Dakin oxidation reaction to yield the corresponding sodium phenolate.
Step 2.3: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol [6]
-
The sodium phenolate is then subjected to an etherification reaction with trifluoroethanol to produce the final product.
Characterization and Quality Control
The identity and purity of synthesized 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol should be confirmed using standard analytical techniques.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 160969-02-8 | [7][8][9] |
| Molecular Formula | C10H11F3O3 | [7][8][9] |
| Molecular Weight | 236.19 g/mol | [7][8][9] |
Spectroscopic Data:
-
¹H NMR (CDCl₃): Expected signals would include a quartet for the -OCH₂CF₃ protons, triplets for the -OCH₂CH₂OH protons, and multiplets for the aromatic protons.
-
¹³C NMR (CDCl₃): Expected signals would include those for the aromatic carbons, the carbons of the ethoxy and ethanol chains, and a quartet for the trifluoromethyl carbon.
-
FTIR: Characteristic peaks would be expected for the O-H stretch of the alcohol, C-O-C stretches of the ethers, and C-F stretches of the trifluoro group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Application in the Synthesis of a Silodosin Intermediate
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a direct precursor to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate, a key intermediate in the synthesis of Silodosin.[10]
Workflow Diagram:
Caption: Conversion of the target compound to a key Silodosin intermediate.
Protocol 3: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate [6]
-
Materials:
-
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
-
Methanesulfonyl Chloride
-
Triethylamine
-
Dichloromethane
-
-
Procedure:
-
Dissolve 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture and slowly add methanesulfonyl chloride.
-
Allow the reaction to proceed to completion.
-
Work up the reaction mixture to isolate the desired methanesulfonate intermediate.
-
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.
-
Sulfuric Acid: Corrosive. Handle with care.
-
Sodium Nitrite: Oxidizer and toxic.
-
2,2,2-Trifluoroethanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle with extreme care.
-
Conclusion
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of Silodosin. The synthetic routes outlined in this guide provide a robust framework for its preparation in a laboratory setting. The strategic incorporation of the trifluoroethoxy group highlights a key principle in modern drug design, demonstrating how subtle molecular modifications can lead to significant improvements in the pharmacological properties of a drug candidate.
References
- WO 2011/101864 A1. (2011). Novel process for the synthesis of phenoxyethyl derivatives.
- WO2013072935A2. (2013). Process for the preparation of silodosin.
- WO2015015512A2. (2015). Process for the preparation of silodosin and its gamma form.
- CN109516933B. (2020). Preparation method of silodosin intermediate.
- CN100534973C. (2009). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
-
ResearchGate. (2025). Stereoselective Transformation of Chiral Amine: Novel Approach to the Synthesis of Optically Active Intermediate of Silodosin. [Link]
-
New Drug Approvals. (n.d.). SILODOSIN. [Link]
-
Justia Patents. (2019). Process for the preparation of considerably pure Silodosin. [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Silodosin. [Link]
- CN1962603A. (2007). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
- CN102285872A. (2011). Method for preparing 2-[2,2,2(trifluoroethoxy)-phenoxy ethanol.
- US Patent 4,658,070. (1987). Process for the synthesis of 2,2,2-trifluoroethanol.
-
MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2011101864A1 - Novel process for the synthesis of phenoxyethyl derivatives - Google Patents [patents.google.com]
- 3. WO2013072935A2 - Process for the preparation of silodosin - Google Patents [patents.google.com]
- 4. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 5. CN102285872A - Method for preparing 2-[2,2,2(trifluoroethoxy)-phenoxy ethanol - Google Patents [patents.google.com]
- 6. CN109516933B - Preparation method of silodosin intermediate - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 160969-02-8 [chemicalbook.com]
- 9. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS#: 160969-02-8 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Application Note: A Robust and Validated Approach for the Quantification of Phenoxyethanol and Its Derivatives in Complex Matrices
Abstract
Phenoxyethanol is a globally approved preservative crucial for the safety and longevity of cosmetic, pharmaceutical, and personal care products.[1][2][3][4][5] Regulatory bodies, such as the European Union, impose strict concentration limits, typically around 1.0%, to ensure consumer safety.[1][2][3][6] This necessitates the development of precise and reliable analytical methods for its quantification. This application note presents a comprehensive guide for the development and validation of analytical methods for phenoxyethanol and its potential derivatives, leveraging High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We provide detailed protocols for sample preparation, chromatographic analysis, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10][11]
Introduction: The Analytical Imperative for Phenoxyethanol Quantification
Phenoxyethanol (2-phenoxyethanol) is a glycol ether with a broad spectrum of antimicrobial activity, making it an effective preservative against bacteria, yeasts, and molds.[1][4][12] Its widespread use in a variety of formulations, from creams and lotions to vaccines, underscores the importance of accurate quantification to ensure product quality and regulatory compliance.[1][4][13] The presence of potential impurities or derivatives, such as phenol or 2-(2-phenoxyethoxy)ethanol, which can arise during synthesis or degradation, also requires careful monitoring.[12][14]
The choice of analytical technique is paramount and is largely dictated by the sample matrix and the specific analytical objectives. Both HPLC and GC are powerful tools for the separation and quantification of phenoxyethanol.[1] HPLC is often preferred for its versatility in handling various sample matrices and its suitability for non-volatile compounds, while GC is highly effective for volatile and semi-volatile analytes.[1][15]
This guide provides a systematic approach to developing and validating robust analytical methods, ensuring data integrity and adherence to global regulatory standards.
Chromatographic Method Development: A Dichotomy of Approaches
The selection of the chromatographic technique is a critical first step. The decision between HPLC and GC should be based on the physicochemical properties of the analytes and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the analysis of phenoxyethanol in diverse formulations.[1][11][13][16] A reversed-phase approach is typically employed, utilizing a non-polar stationary phase and a polar mobile phase.
Rationale for Method Parameters:
-
Column: A C18 or C8 column is the workhorse for reversed-phase chromatography, offering excellent separation for moderately polar compounds like phenoxyethanol.[11][13][16] The choice between C18 and C8 depends on the desired retention and selectivity.
-
Mobile Phase: A mixture of acetonitrile or methanol and water provides the necessary polarity to elute phenoxyethanol and its derivatives.[11][16] An isocratic elution is often sufficient for simple matrices, while a gradient elution may be necessary for more complex samples to resolve interfering peaks.
-
Detector: A Diode Array Detector (DAD) or a UV detector is commonly used, with detection typically set around 270 nm, which is the UV absorbance maximum for phenoxyethanol.[11][17]
Illustrative HPLC Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for phenoxyethanol analysis.
Gas Chromatography (GC)
GC is another powerful technique for the quantification of phenoxyethanol, particularly when dealing with volatile impurities or when high sensitivity is required.[1][15]
Rationale for Method Parameters:
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating phenoxyethanol from other volatile components.
-
Injector and Detector: A split/splitless injector is typically used. A Flame Ionization Detector (FID) is a robust and sensitive detector for carbon-containing compounds like phenoxyethanol.[15] For enhanced specificity and identification, a Mass Spectrometer (MS) detector can be employed.[15][18]
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is crucial for removing matrix interferences and ensuring the longevity of the analytical column. The choice of technique depends on the complexity of the sample matrix.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique for separating analytes from a sample matrix based on their differential solubilities in two immiscible liquids.[18][19]
Protocol for LLE:
-
Sample Dissolution: Accurately weigh a known amount of the sample and dissolve it in an appropriate aqueous solvent.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) to the aqueous solution.[19]
-
Mixing: Vigorously mix the two phases to facilitate the transfer of phenoxyethanol into the organic layer.
-
Phase Separation: Allow the layers to separate. Centrifugation can be used to expedite this process.[19]
-
Collection: Carefully collect the organic layer containing the analyte.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Protocol for SPE:
-
Column Conditioning: Condition the SPE cartridge (e.g., a C18 cartridge) with an appropriate solvent (e.g., methanol) followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the phenoxyethanol with a stronger solvent (e.g., acetonitrile).
-
Analysis: The eluate can be directly injected into the HPLC or GC system.
Workflow for Sample Preparation:
Caption: General workflow for sample preparation prior to chromatographic analysis.
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a critical step to ensure that the developed analytical method is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[7][8][9][10][11]
Key Validation Parameters:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure that the signal measured is from the analyte of interest and not from any interfering components. | Peak purity analysis, comparison with a placebo sample. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in parameters like mobile phase composition, flow rate, or column temperature. |
Detailed Protocols
Protocol: HPLC-UV Method for Phenoxyethanol in a Cream Formulation
1. Instrumentation and Materials:
-
HPLC system with a UV or DAD detector.
-
HPLC grade acetonitrile and water.
-
Phenoxyethanol reference standard.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
-
Injection Volume: 10 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of phenoxyethanol (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Accurately weigh approximately 1 g of the cream sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes to dissolve the sample.
-
Make up the volume to 50 mL with the mobile phase and mix well.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the phenoxyethanol peak based on its retention time compared to the standard.
-
Quantify the amount of phenoxyethanol in the sample using the calibration curve.
Protocol: GC-FID Method for Phenoxyethanol in an Aqueous Solution
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
High purity helium or hydrogen as carrier gas.
-
Phenoxyethanol reference standard.
-
Suitable solvent for dilution (e.g., methanol).
2. Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min.
-
Injection Mode: Split (e.g., 20:1).
3. Standard Solution Preparation:
-
Prepare a stock solution of phenoxyethanol (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
4. Sample Preparation:
-
If necessary, dilute the aqueous sample with methanol to bring the phenoxyethanol concentration within the calibration range.
5. Analysis:
-
Inject the standard and sample solutions into the GC system.
-
Identify the phenoxyethanol peak based on its retention time.
-
Quantify the amount of phenoxyethanol using the calibration curve.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of phenoxyethanol and its derivatives in a variety of complex matrices. By adhering to the principles of sound chromatographic method development and rigorous validation according to ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality, safety, and regulatory compliance of their products. The choice between HPLC and GC, along with the appropriate sample preparation technique, should be tailored to the specific analytical challenge at hand.
References
-
NANOLAB. (n.d.). Phenoxyethanol in Cosmetics: Safety and Quality Analysis. Retrieved from [Link]
-
Tschickardt, M., Krämer, W., Schmitt, R., Hebisch, R., Brock, T. H., & Hartwig, A. (2019). Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. Publisso. Retrieved from [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
PubMed. (2024, July 13). A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. Retrieved from [Link]
-
Istanbul University Press. (2024, April 30). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Retrieved from [Link]
-
FILAB. (n.d.). Laboratory analysis and determination of phenoxyethanol contents in cosmetic products. Retrieved from [Link]
-
Restek. (n.d.). Phenoxyethanol: CAS # 122-99-6 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
-
ResearchGate. (2018). 2‐Phenoxyethanol – Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. Retrieved from [Link]
-
DergiPark. (n.d.). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 2-Phenoxyethanol. Retrieved from [Link]
-
Pentyl Labs. (n.d.). Phenoxyethanol. Retrieved from [Link]
-
USP. (n.d.). Phenoxyethanol. Retrieved from [Link]
-
Campaign for Safe Cosmetics. (n.d.). Phenoxyethanol. Retrieved from [Link]
-
ACG Publications. (2021, June 3). Preparation and value assignment of parabens and phenoxyethanol in cosmetic cream certified reference material. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Phenoxyethanol. Retrieved from [Link]
-
European Commission. (2016, October 6). Opinion on Phenoxyethanol. Retrieved from [Link]
- Google Patents. (n.d.). RU2738846C1 - Methods of producing phenoxyethanol.
-
bareLUXE Skincare. (2023, March 27). Phenoxyethanol in Skin Care: A Look at Safety and Alternatives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Phenoxyethanol-impurities. Retrieved from [Link]
-
Blissoma Botanical Beauty. (n.d.). Phenoxyethanol Dangers: Is Phenoxyethanol Safe and What Is Phenoxyethanol in Skincare?. Retrieved from [Link]
-
SCION Instruments. (n.d.). Simultaneous Analysis of Phenoxyethanol and Parabens. Retrieved from [Link]
-
Phenomenex. (2021, April 20). Simplifying Liquid-Liquid Extraction Techniques. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
- Google Patents. (n.d.). CN110642706A - Preparation method of high-purity phenoxyethanol.
-
Journal of Universitas Airlangga. (n.d.). Effect of Glycerin on Stability and Antioxidant Activity of Ethyl Acetate Fraction of Secang Wood Face Mist. Retrieved from [Link]
- Google Patents. (n.d.). CN111718244A - Preparation process of phenoxyethanol serving as raw material for cosmetics.
Sources
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. filab.fr [filab.fr]
- 3. safecosmetics.org [safecosmetics.org]
- 4. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bareluxeskincare.com [bareluxeskincare.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. starodub.nl [starodub.nl]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. Istanbul University Press [iupress.istanbul.edu.tr]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]
- 15. series.publisso.de [series.publisso.de]
- 16. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simplifying Liquid-Liquid Extraction Techniques [phenomenex.com]
Application Notes and Protocols for the Use of Fluorinated Ethers as Solvents in Battery Technology
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The advancement of next-generation energy storage systems is critically dependent on the development of high-performance and safe electrolytes. Conventional carbonate-based electrolytes in lithium-ion batteries exhibit limitations in terms of high-voltage stability, safety, and performance at extreme temperatures. Fluorinated ethers have emerged as a promising class of electrolyte solvents that can address these challenges. Their unique physicochemical properties, stemming from the presence of electron-withdrawing fluorine atoms, lead to the formation of a robust and stable solid electrolyte interphase (SEI) on the anode, enhanced oxidative stability at the cathode, and inherent non-flammability. This comprehensive guide provides an in-depth analysis of the application of fluorinated ethers in battery technology, detailing their mechanism of action, and offering step-by-step protocols for electrolyte preparation, battery assembly, and electrochemical characterization.
Introduction: The Imperative for Advanced Electrolyte Solvents
The relentless pursuit of higher energy density, faster charging, and improved safety in battery technologies necessitates a paradigm shift from traditional electrolyte formulations. Carbonate-based electrolytes, the incumbent technology, are susceptible to decomposition at high voltages, are flammable, and exhibit poor performance in sub-zero temperatures. Fluorinated ethers, also known as hydrofluoroethers (HFEs), offer a compelling alternative due to their:
-
High Oxidative Stability: The strong electron-withdrawing nature of fluorine atoms lowers the highest occupied molecular orbital (HOMO) energy level of the ether molecule, making it more resistant to oxidation at high potentials.[1][2] This enables the use of high-voltage cathode materials, such as LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811), unlocking higher energy densities.[1][3][4]
-
Formation of a Superior Solid Electrolyte Interphase (SEI): Fluorinated ethers participate in the formation of a thin, dense, and predominantly inorganic SEI layer on the anode. This SEI is rich in lithium fluoride (LiF), which is an excellent electronic insulator and ionic conductor, effectively suppressing lithium dendrite growth and minimizing electrolyte consumption during cycling.
-
Inherent Non-Flammability: A high degree of fluorination renders these ethers non-flammable, significantly enhancing the safety profile of the battery and mitigating the risk of thermal runaway.[5]
-
Wide Operating Temperature Range: Many fluorinated ethers possess low freezing points and high boiling points, making them suitable for applications requiring reliable battery performance across a broad temperature spectrum.[6]
This application note will delve into the fundamental principles governing the utility of fluorinated ethers in battery systems and provide actionable protocols for their implementation in a research setting.
Mechanism of Action: The Role of Fluorine in Electrochemical Stability
The enhanced performance of fluorinated ether-based electrolytes is fundamentally linked to the strategic incorporation of fluorine atoms into the ether molecular structure. This fluorination imparts unique electronic and chemical properties that dictate the electrolyte's behavior at the electrode-electrolyte interface.
The Genesis of a Robust LiF-Rich Solid Electrolyte Interphase (SEI)
The SEI is a passivation layer formed on the anode surface during the initial charging cycles, and its composition and morphology are critical determinants of battery performance and longevity. In conventional carbonate electrolytes, the SEI is typically composed of a mixture of organic and inorganic species, which can be prone to instability and continuous growth.
Fluorinated ethers, in contrast, promote the formation of a more stable and protective SEI. The decomposition of fluorinated ether molecules at the anode surface preferentially leads to the formation of lithium fluoride (LiF). The mechanism involves the reductive cleavage of C-F bonds, facilitated by the low lowest unoccupied molecular orbital (LUMO) energy levels of these solvents.
The resulting LiF-rich SEI possesses several advantageous characteristics:
-
High Interfacial Energy with Lithium Metal: This property helps to suppress the formation of dendritic lithium, which can cause internal short circuits and catastrophic cell failure.
-
Low Electronic Conductivity: A LiF-rich SEI effectively blocks electron tunneling from the anode to the electrolyte, preventing further electrolyte decomposition.
-
Good Li⁺ Ionic Conductivity: Despite being an electronic insulator, LiF exhibits sufficient ionic conductivity to allow for efficient transport of lithium ions during charging and discharging.
The controlled decomposition of the fluorinated ether, often in conjunction with the decomposition of fluorinated salts like lithium bis(fluorosulfonyl)imide (LiFSI), creates a dense and uniform SEI that is less prone to cracking and reformation during prolonged cycling.
Caption: Formation of a LiF-rich SEI from a fluorinated ether electrolyte.
Enhanced Oxidative Stability at the Cathode
At the cathode, particularly with high-voltage materials, the electrolyte is susceptible to oxidation, leading to capacity fade and gas generation. The introduction of fluorine atoms into the ether solvent significantly enhances its oxidative stability. The strong C-F bond and the high electronegativity of fluorine effectively lower the energy of the highest occupied molecular orbital (HOMO) of the solvent molecule. A lower HOMO energy makes the molecule more resistant to losing an electron (i.e., being oxidized) at the high potentials of modern cathodes. This intrinsic stability minimizes parasitic reactions at the cathode-electrolyte interface, leading to improved cycling stability and coulombic efficiency at high voltages.[1][3][4]
Caption: Energy level diagram illustrating the enhanced oxidative stability of fluorinated ethers.
Comparative Performance of Fluorinated Ether Electrolytes
The choice of fluorinated ether and electrolyte formulation has a significant impact on battery performance. The following tables summarize key performance metrics for various fluorinated ether-based electrolytes compared to a standard carbonate-based electrolyte.
Table 1: Physicochemical Properties of Selected Fluorinated Ethers and a Baseline Electrolyte
| Solvent/Electrolyte | Ionic Conductivity (mS/cm) | Viscosity (mPa·s) |
| 1M LiPF₆ in EC/DMC (1:1) | ~8-12 | ~2.5-3.5 |
| 1M LiFSI in TTE | ~1.6 | ~5.8 |
| 1M LiFSI in BTFE | ~2.0 | ~4.5 |
| 1M LiFSI in HFE | ~1.3 | ~6.2 |
Note: Values are approximate and can vary with temperature and specific salt concentration. TTE: 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether; BTFE: bis(2,2,2-trifluoroethyl) ether; HFE: hydrofluoroether.[2][7][8][9]
Table 2: Electrochemical Performance in Lithium-Metal and Lithium-Ion Batteries
| Electrolyte System | Battery Chemistry | Average Coulombic Efficiency (%) | Cycle Life (Cycles to 80% Capacity Retention) |
| 1M LiPF₆ in EC/DMC | Li | NMC811 | |
| 1M LiFSI in TFF-DME | Li | Cu | |
| 1M LiPF₆ in 5FDEE:FEC (9:1) | Li | NMC811 | |
| Fluorinated High-Voltage Electrolyte | Li | NMC811 (4.5V cutoff) |
Note: TFF: 3,3,4,4-tetrafluorotetrahydrofuran; 5FDEE: Terminally fluorinated ether; FEC: Fluoroethylene carbonate.[1][4][10][11][12]
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and evaluation of fluorinated ether-based electrolytes in a laboratory setting.
Protocol for Electrolyte Preparation
Materials:
-
Fluorinated ether solvent (e.g., TTE, BTFE, HFE) of battery-grade purity (<20 ppm H₂O)
-
Lithium salt (e.g., LiFSI, LiPF₆) of battery-grade purity
-
Anhydrous co-solvent (optional, e.g., DME, FEC)
-
Argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Karl Fischer titrator for water content analysis
Procedure:
-
Glovebox Environment: All materials and equipment must be transferred into an argon-filled glovebox to prevent contamination from moisture and air.
-
Solvent Preparation: If using a co-solvent, prepare the desired solvent mixture by accurately measuring the required volumes or weights of the fluorinated ether and the co-solvent in a volumetric flask.
-
Salt Dissolution: While stirring the solvent mixture with a magnetic stirrer, slowly add the pre-weighed lithium salt. The addition should be gradual to ensure complete dissolution.
-
Homogenization: Continue stirring the solution for several hours (typically 4-6 hours) at room temperature to ensure the electrolyte is homogeneous.
-
Water Content Verification: After preparation, it is crucial to measure the water content of the electrolyte using a Karl Fischer titrator. The water content should ideally be below 20 ppm for reliable electrochemical testing.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol for Coin Cell Assembly (CR2032)
Materials:
-
CR2032 coin cell components (casings, spacers, springs, gaskets)
-
Cathode and anode discs of the desired diameter
-
Separator (e.g., Celgard, glass fiber)
-
Prepared fluorinated ether electrolyte
-
Micropipette
-
Tweezers
-
Crimping machine
Procedure:
-
Component Preparation: Ensure all coin cell components, electrodes, and the separator are dried under vacuum at an appropriate temperature before transferring them into the glovebox.
-
Assembly Stack: a. Place the negative casing (anode cap) on a clean surface. b. Place a spacer inside the negative casing. c. Place the anode disc on the spacer. d. Dispense a small drop of the fluorinated ether electrolyte onto the anode to wet its surface. e. Place the separator on top of the wetted anode. f. Add the required volume of electrolyte (typically 20-40 µL for a CR2032 cell) onto the separator, ensuring it is fully wetted. g. Place the cathode disc on top of the wetted separator. h. Place a spring on top of the cathode. i. Place the positive casing (cathode cap) over the assembly.
-
Crimping: Carefully transfer the assembled cell to the crimping machine and apply the appropriate pressure to seal the cell.
-
Resting: Allow the assembled coin cells to rest for at least 12 hours before electrochemical testing to ensure proper wetting of the electrodes and stabilization of the interfaces.
Caption: Schematic of a CR2032 coin cell assembly stack.
Protocol for Electrochemical Testing
Equipment:
-
Battery cycler/potentiostat
-
Temperature-controlled chamber
Procedures:
-
Formation Cycles:
-
Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.
-
The voltage window should be appropriate for the specific electrode chemistry (e.g., 3.0-4.3 V for NMC/graphite).
-
-
Galvanostatic Cycling:
-
Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) to evaluate rate capability and long-term cycling stability.
-
Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.
-
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to investigate the redox reactions and electrochemical stability window of the electrolyte.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements at different states of charge and after a certain number of cycles to analyze the evolution of interfacial and charge-transfer resistances.
-
Protocol for Safety Evaluation
1. Flammability Test (Self-Extinguishing Time):
-
In a fume hood, place a small amount of the electrolyte (e.g., 0.5 g) on a non-flammable surface.
-
Expose the electrolyte to an open flame for a short, defined period (e.g., 3 seconds).
-
Record the time it takes for the flame to self-extinguish after the ignition source is removed.[13]
2. Thermal Stability (Accelerating Rate Calorimetry - ARC):
-
Place a fully charged coin cell in an ARC instrument.
-
The instrument will heat the cell in a stepwise manner and monitor for self-heating.
-
The onset temperature of thermal runaway and the rate of temperature increase provide crucial information about the thermal stability of the electrolyte.[14][15][16]
Conclusion and Future Outlook
Fluorinated ethers represent a significant advancement in electrolyte technology for next-generation batteries. Their ability to form a robust LiF-rich SEI, coupled with high-voltage stability and non-flammability, addresses key limitations of conventional carbonate-based electrolytes. The protocols outlined in this application note provide a framework for researchers to explore and optimize the use of these promising solvents in various battery chemistries.
Future research will likely focus on the molecular design of novel fluorinated ethers with further optimized properties, such as enhanced ionic conductivity at low temperatures and reduced cost. The development of electrolyte formulations that combine the benefits of fluorinated ethers with other functional additives will also be a key area of investigation, paving the way for even safer and more energy-dense battery systems.
References
-
Argonne National Laboratory. (n.d.). Lithium-Sulfur Battery with Partially Fluorinated Ether Electrolytes: Interplay between Capacity, Coulombic Efficiency and Li Anode Protection. Retrieved from [Link]
-
Wu, M., Wang, Z., Zhang, W., Jayawardana, C., Li, Y., Chen, F., Nan, B., Lucht, B. L., & Wang, C. (2023). High-Performance Lithium Metal Batteries Enabled by a Fluorinated Cyclic Ether with a Low Reduction Potential. DigitalCommons@URI. Retrieved from [Link]
-
OSTI.GOV. (2023). Fluorinated High-Voltage Electrolytes To Stabilize Nickel-Rich Lithium Batteries. Retrieved from [Link]
-
ResearchGate. (2023). High‐Performance Lithium Metal Batteries Enabled by a Fluorinated Cyclic Ether with a Low Reduction Potential. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithium-sulfur battery with partially fluorinated ether electrolytes: Interplay between capacity, coulombic efficiency and Li anode protection. Retrieved from [Link]
-
OSTI.GOV. (2023). Fluorinated High-Voltage Electrolytes to Stabilize Nickel- Rich Lithium Batteries. Retrieved from [Link]
-
American Chemical Society Publications. (2019). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrofluoroether electrolytes for lithium-ion batteries: Reduced gas decomposition and nonflammable. Retrieved from [Link]
-
ResearchGate. (n.d.). Nonflammable Hydrofluoroether for Lithium-Ion Batteries: Enhanced Rate Capability, Cyclability, and Low-Temperature Performance. Retrieved from [Link]
-
PubMed. (2023). Fluorinated High-Voltage Electrolytes To Stabilize Nickel-Rich Lithium Batteries. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A comparative analysis of the influence of hydrofluoroethers as diluents on solvation structure and electrochemical performance in non-flammable electrolytes. Retrieved from [Link]
-
R Discovery. (2015). Flammability of Li-Ion Battery Electrolytes: Flash Point and Self-Extinguishing Time Measurements. Retrieved from [Link]
-
Frontiers. (2022). Fluorinated co-solvent electrolytes for high-voltage Ni-rich LiNi0.8Co0.1Mn0.1O2 (NCM811) positive electrodes. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Highly fluorinated co-solvent enabling ether electrolyte for high-voltage lithium ion batteries with graphite anode. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Incombustible Polymer Electrolyte Boosting Safety of Solid-State Lithium Batteries: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes. Retrieved from [Link]
-
ResearchGate. (2021). Thermal Runaway of Lithium‐Ion Batteries Employing Flame‐Retardant Fluorinated Electrolytes. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Viscosity and ionic conductivity of different electrolytes at 25 °C.... Retrieved from [Link]
-
Impact Solutions. (n.d.). Flammability Testing of Battery Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure A3.1. Coin cell assembly protocol. Unless stated otherwise, the.... Retrieved from [Link]
-
MDPI. (2024). Analysis of the Thermal Runaway Mitigation Performances of Dielectric Fluids During Overcharge Abuse Tests of Lithium-Ion Cells with Lithium Titanate Oxide Anodes. Retrieved from [Link]
-
OUCI. (2015). Flammability of Li-Ion Battery Electrolytes: Flash Point and Self-Extinguishing Time Measurements. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). High-Safety Electrolytes for Lithium-Ion Batteries. Retrieved from [Link]
-
Knowledge UChicago. (2024). Phase Morphology Dependence of Ionic Conductivity and Oxidative Stability in Fluorinated Ether Solid-State Electrolytes. Retrieved from [Link]
-
University of Washington Clean Energy Institute. (n.d.). How to make a coin cell. Retrieved from [Link]
-
Landt Instruments. (n.d.). How To Make Coin Cells. Retrieved from [Link]
-
Diva-portal.org. (2021). Investigations of the Thermal Runaway Process of a Fluorine- Free Electrolyte Li-Ion Battery Cell. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Complete characterization of a lithium battery electrolyte using a combination of electrophoretic NMR and electrochemical methods. Retrieved from [Link]
-
Diva-portal.org. (2021). Investigations of the Thermal Runaway Process of a Fluorine-Free Electrolyte Li-Ion Battery Cell. Retrieved from [Link]
-
Gamry Instruments. (n.d.). Testing Lithium-ion Batteries-Electrochemical Measurements. Retrieved from [Link]
-
Karlsruhe Institute of Technology. (n.d.). Electrolytes and electrochemical methods. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Standardization of Coin-Cell Assembly, Electrochemical Testing, and. Retrieved from [Link]
-
Infinita Lab. (n.d.). Viscosity of Battery Mixtures. Retrieved from [Link]
-
Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. Retrieved from [Link]
-
PubMed. (2025). Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-Ion Batteries and Lithium-Metal Batteries. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Knowledge-driven design of fluorinated ether electrolytes via a multi-model approach. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The ionic conductivity of the ether electrolytes with different amounts of PFPN. Retrieved from [Link]
-
ChemRxiv. (n.d.). Automated electrolyte formulation and coin cell assem- bly for high-throughput lithium-ion battery research. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Fluorinated Electrolytes for 5-V Li-Ion Chemistry: Probing Voltage Stability of Electrolytes with Electrochemical Floating Test. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). Engineering of Electrolyte Solution in Governing the Stability of Sodium Metal Anode for Room Temperature Sodium−Sulfur Batteries. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) High-Efficiency Lithium Metal Batteries with Fire-Retardant Electrolytes. Retrieved from [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. Effect of Building Block Connectivity and Ion Solvation on Electrochemical Stability and Ionic Conductivity in Novel Fluoroether Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated High-Voltage Electrolytes To Stabilize Nickel-Rich Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Design of Mono-Fluorinated Ether-Based Electrolyte for All-Climate Lithium-Ion Batteries and Lithium-Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative analysis of the influence of hydrofluoroethers as diluents on solvation structure and electrochemical performance in non-flammable elect ... - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08404J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 11. researchgate.net [researchgate.net]
- 12. Terminally fluorinated ether as a solvent for high-performance lithium metal battery electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. Investigations of the Thermal Runaway Process of a Fluorine-Free Electrolyte Li-Ion Battery Cell [diva-portal.org]
HPLC-MS/MS protocol for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol analysis
An Application Note and Validated Protocol for the Quantitative Analysis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol in Human Plasma via HPLC-MS/MS
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive, validated protocol for the sensitive and selective quantification of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The analyte, a key intermediate in pharmaceutical synthesis, requires a robust analytical method for pharmacokinetic and toxicological assessments. This protocol employs a straightforward protein precipitation method for sample preparation and utilizes a reversed-phase chromatographic separation. Detection is achieved via electrospray ionization in positive ion mode, with quantification performed using Multiple Reaction Monitoring (MRM). The method has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and stability, making it suitable for high-throughput analysis in drug development and research settings.
Scientific Principles and Method Rationale
The quantification of small molecules in complex biological matrices like plasma presents significant analytical challenges, including matrix interference and the need for high sensitivity. HPLC-MS/MS is the gold standard for such applications due to its unparalleled selectivity and sensitivity.[1][2]
1.1. The Choice of HPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) provides the initial separation of the target analyte from endogenous plasma components, minimizing matrix effects such as ion suppression or enhancement.[3] Tandem mass spectrometry (MS/MS) offers a second dimension of separation and detection. By selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a unique fragment ion produced through collision-induced dissociation, a highly specific signal is generated. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for quantification at very low concentrations.
1.2. Ionization Technique: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[4] This is crucial for quantitative analysis as it preserves the integrity of the precursor ion, maximizing the signal for MS/MS analysis. For 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (Molecular Weight: 236.19 g/mol [5]), the presence of ether and alcohol functional groups makes it amenable to protonation in an acidic mobile phase, forming a protonated molecule [M+H]⁺. This makes ESI in positive ion mode the logical choice.
1.3. Sample Preparation: Protein Precipitation (PPT)
While methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) offer extensive sample cleanup, protein precipitation (PPT) provides a superior balance of speed, simplicity, and cost-effectiveness for many applications.[3][6] By adding a cold organic solvent (acetonitrile), plasma proteins are denatured and precipitated. After centrifugation, the supernatant, containing the analyte, can be directly analyzed or further concentrated. This approach is highly effective for removing the bulk of protein-based interference and is well-suited for automated, high-throughput workflows.
Materials, Reagents, and Instrumentation
2.1. Chemicals and Reagents
-
Analyte: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS: 160969-02-8), reference standard (≥98% purity).[5][7]
-
Internal Standard (IS): Silodosin-d4 or a suitable stable isotope-labeled analog is recommended. If unavailable, a structurally similar compound with different mass and retention time can be used.
-
Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and Water.[8]
-
Additives: Formic acid (≥99%).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
2.2. Instrumentation
-
HPLC System: A system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., Sciex 4000 QTRAP, Agilent 6400 Series).[9]
-
Data System: Manufacturer's software for instrument control and data analysis (e.g., Analyst, MassHunter).
Experimental Workflow and Protocols
The overall analytical workflow is designed for efficiency and robustness, ensuring reproducible results from sample receipt to final data reporting.
Caption: High-level experimental workflow for sample analysis.
3.1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual stock solutions.
-
Working Solutions: Serially dilute the stock solutions with 50:50 (v/v) methanol:water to prepare intermediate working solutions for spiking calibration standards and QC samples.
-
Calibration Standards and QCs: Spike appropriate volumes of the working solutions into blank human plasma to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control samples (e.g., LQC: 3 ng/mL, MQC: 80 ng/mL, HQC: 800 ng/mL).
3.2. Plasma Sample Preparation Protocol (PPT)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Allow plasma samples to thaw completely at room temperature. Vortex gently to mix.
-
Pipette 100 µL of plasma into the corresponding labeled tube.
-
Add 20 µL of the IS working solution to all tubes except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial with an insert for injection.
3.3. HPLC-MS/MS Conditions
Quantitative data is acquired using the specific instrument parameters outlined below.
| HPLC Parameters | Condition |
| Column | C18 Reversed-Phase, 100 mm x 2.1 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
| MS/MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4500 V |
| Source Temperature | 500°C |
| Ion Source Gas 1 (Nebulizer) | 50 psi |
| Ion Source Gas 2 (Heater) | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | Compound |
| Analyte | |
| IS (Example) |
Note: The product ion for the analyte is hypothesized based on likely fragmentation at the ethoxy-phenoxy ether bond. This transition must be optimized empirically on the specific mass spectrometer used.
Caption: The logical pathway of Multiple Reaction Monitoring (MRM).
Method Validation and Performance
The analytical method was validated according to the principles outlined in the FDA and ICH guidelines to ensure its reliability for the intended purpose.[10][11][12]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity & Range | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| LLOQ | 1 ng/mL | S/N > 10; Accuracy within ±20%; Precision ≤ 20% |
| Intra-day Precision (%RSD) | ≤ 8.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 11.2% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | -9.8% to 7.5% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | 92% - 104% | Consistent and reproducible |
| Recovery | > 85% | Consistent and reproducible |
| Stability (Freeze-Thaw) | Stable (3 cycles) | % Change within ±15% |
| Stability (Bench-Top, 8h) | Stable | % Change within ±15% |
4.1. Specificity No significant interfering peaks from endogenous plasma components were observed at the retention times of the analyte or the IS in six different lots of blank human plasma, confirming the high specificity of the MRM method.[13]
4.2. Accuracy and Precision The intra-day (repeatability) and inter-day (intermediate) precision were evaluated by analyzing six replicates of QC samples at three concentration levels. The accuracy was determined by comparing the mean measured concentration to the nominal concentration. The results, summarized in the table above, fall well within the accepted regulatory limits.
Conclusion
This application note details a robust and validated HPLC-MS/MS method for the quantification of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol in human plasma. The protocol combines a simple and rapid protein precipitation for sample preparation with the high selectivity and sensitivity of tandem mass spectrometry. The method meets all criteria for linearity, accuracy, precision, and stability as per international guidelines. This protocol is fit-for-purpose and can be readily implemented in research and regulated environments for pharmacokinetic studies and other applications requiring precise measurement of this compound.
References
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
-
Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. National Institutes of Health (NIH). Available at: [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
Preparing Samples for HPLC-MS/MS Analysis. Organomation. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. Available at: [Link]
-
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol | 160969-02-8. Pharmaffiliates. Available at: [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. Available at: [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Electrospray ionization. Wikipedia. Available at: [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. Available at: [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health (NIH). Available at: [Link]
-
Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. U.S. Environmental Protection Agency (EPA). Available at: [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 160969-02-8 [chemicalbook.com]
- 8. tecan.com [tecan.com]
- 9. epa.gov [epa.gov]
- 10. fda.gov [fda.gov]
- 11. s27415.pcdn.co [s27415.pcdn.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mastelf.com [mastelf.com]
Application Notes and Protocols for the Scalable Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Abstract
This document provides a comprehensive guide for the scalable synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, a key intermediate in the manufacturing of various pharmaceuticals. Notably, it serves as a crucial building block for Silodosin, an α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2][3] The presented protocol focuses on a robust and economically viable two-step synthetic route, commencing from readily available starting materials. Detailed experimental procedures, mechanistic insights, and process optimization strategies are discussed to ensure high yield and purity, suitable for industrial applications.
Introduction and Significance
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (CAS No: 160969-02-8) is a specialty chemical whose molecular structure, featuring a trifluoroethoxy group, imparts unique properties to the final active pharmaceutical ingredients (APIs).[1] The trifluoroethoxy moiety can enhance the pharmacological profile of a drug by improving its membrane permeability and metabolic stability.[1] The synthesis of this intermediate, therefore, is of significant interest to the pharmaceutical industry.
This guide details a scalable synthesis that prioritizes cost-effectiveness and industrial feasibility. The chosen pathway involves the preparation of a key intermediate, 2-(2,2,2-Trifluoroethoxy)phenol, followed by a Williamson ether synthesis to yield the final product. This approach avoids the use of expensive and hazardous reagents, such as boron tribromide, which have been reported in other synthetic routes but are not ideal for large-scale production.[4]
Overview of the Synthetic Strategy
The synthesis is divided into two primary stages, as illustrated in the workflow diagram below. The initial step focuses on the preparation of the key intermediate, 2-(2,2,2-Trifluoroethoxy)phenol. The subsequent step utilizes this intermediate in a Williamson ether synthesis to afford the target molecule, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
Caption: Overall synthetic workflow for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
Detailed Protocols and Mechanistic Insights
Stage 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol
This stage involves a three-step sequence starting from o-nitrochlorobenzene.[5][6][7] This starting material is cost-effective and readily available, making it an excellent choice for scalable synthesis.
Step 1: Etherification of o-Nitrochlorobenzene
The first step is a nucleophilic aromatic substitution reaction where the phenoxide derived from 2,2,2-trifluoroethanol displaces the chloride on o-nitrochlorobenzene. The presence of the nitro group in the ortho position activates the ring towards nucleophilic attack. A phase-transfer catalyst is employed to facilitate the reaction between the aqueous and organic phases.
-
Protocol:
-
To a stirred solution of o-nitrochlorobenzene (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a suitable solvent (e.g., toluene), add a 50% aqueous solution of sodium hydroxide.
-
Heat the mixture to 60-70°C.
-
Slowly add 2,2,2-trifluoroethanol (1.1 eq) to the reaction mixture.
-
Maintain the temperature and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene.
-
Step 2: Reduction of the Nitro Group
The nitro group of 2-(2,2,2-trifluoroethoxy)nitrobenzene is then reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation on a large scale.
-
Protocol:
-
In a hydrogenation reactor, dissolve 2-(2,2,2-trifluoroethoxy)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C, 1-2 mol%).
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2-(2,2,2-trifluoroethoxy)aniline.
-
Step 3: Diazotization and Hydrolysis
The final step in this stage is the conversion of the aniline to a phenol via a diazonium salt intermediate. This is a classic transformation in aromatic chemistry.
-
Protocol:
-
Prepare a solution of 2-(2,2,2-trifluoroethoxy)aniline (1.0 eq) in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate vessel, heat a solution of aqueous sulfuric acid to 70-80°C.
-
Slowly add the cold diazonium salt solution to the hot acidic solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating for an additional 30-60 minutes.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 2-(2,2,2-trifluoroethoxy)phenol.
-
Stage 2: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers.[8][9][10][11] In this step, the phenoxide of 2-(2,2,2-trifluoroethoxy)phenol acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol.
Caption: Mechanism of the Williamson ether synthesis step.
-
Protocol:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 2-(2,2,2-trifluoroethoxy)phenol (1.0 eq).
-
Heat the mixture to 70-80°C.
-
Slowly add 2-bromoethanol (1.2 eq) to the reaction mixture.
-
Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure to afford pure 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol.
-
Process Optimization and Scalability Considerations
For industrial-scale production, several factors must be considered to ensure a safe, efficient, and cost-effective process.
| Parameter | Laboratory Scale | Industrial Scale | Rationale for Change |
| Solvent (Etherification) | Dichloromethane | Toluene | Toluene is less toxic, has a higher boiling point for better temperature control, and is easier to recycle.[1] |
| Base (Williamson Synthesis) | Sodium Hydride | Potassium Carbonate | Potassium carbonate is less hazardous, easier to handle on a large scale, and more cost-effective. |
| Purification | Column Chromatography | Distillation/Crystallization | Distillation and crystallization are more amenable to large-scale purification and are generally more economical. |
| Reaction Monitoring | TLC/GC | HPLC/In-situ Probes (e.g., FT-IR) | Provides more quantitative and real-time data for better process control. |
Safety and Handling
-
2,2,2-Trifluoroethanol: This reagent is flammable and toxic if swallowed or inhaled. It is also a skin and eye irritant.[12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
o-Nitrochlorobenzene: This compound is toxic and a skin irritant. Avoid contact with skin and eyes.
-
Sodium Hydride (if used): This is a highly flammable solid that reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
2-Bromoethanol: This is a corrosive and toxic liquid. Handle with care and avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthetic route and protocols detailed in this application note provide a scalable and efficient method for the preparation of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol. By utilizing cost-effective starting materials and optimizing the reaction conditions for large-scale production, this guide offers a practical solution for researchers and drug development professionals. The emphasis on mechanistic understanding and process safety ensures a robust and reliable synthesis.
References
- Google Patents. (CN100534973C). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
- Google Patents. (CN1962603A). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
-
Patsnap. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. Retrieved from [Link]
- Googleapis. (WO 2011/101864 A1). NOVEL PROCESS FOR THE SYNTHESIS OF PHENOXYETHYL DERIVATIVES.
-
University of Missouri-St. Louis. The Williamson Ether Synthesis. Retrieved from [Link]
-
University of California, Irvine. (2018). 12. The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2019). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]
-
Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (US4658070A). Process for the synthesis of 2,2,2-trifluoroethanol.
- Google Patents. (US4590310A). Process for the preparation of 2,2,2-trifluoroethanol.
-
apicule. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate (CAS No: 160969-03-9) API Intermediate Manufacturers. Retrieved from [Link]
-
PrepChem.com. Synthesis of 2-phenoxyethanol. Retrieved from [Link]
-
Veeprho. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | CAS 160969-03-9. Retrieved from [Link]
-
Maha Asia. (2025-08-14). Phenoxyethanol: What It Is, Benefits & Applications. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. apicule.com [apicule.com]
- 3. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | 160969-03-9 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 6. CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 7. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. ess.honeywell.com [ess.honeywell.com]
The Strategic Utility of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynamic properties. The trifluoroethoxy group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol emerges as a key building block, offering a pre-functionalized aromatic core bearing this valuable moiety. Its bifunctional nature, possessing both a reactive hydroxyl group and a stable trifluoroethoxyphenyl ether, makes it a versatile precursor for the synthesis of a range of complex molecules, most notably in the development of selective alpha-1A adrenoceptor antagonists.
This technical guide provides an in-depth exploration of the applications of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, with a primary focus on its pivotal role in the synthesis of the urologically active agent, Silodosin. Furthermore, we will explore its utility in the preparation of other complex heterocyclic systems, providing detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 160969-02-8 | [1] |
| Molecular Formula | C₁₀H₁₁F₃O₃ | [2] |
| Molecular Weight | 236.19 g/mol | [2] |
| Appearance | Not specified (typically an oil or low-melting solid) | N/A |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | [3] |
Safety and Handling: As with all laboratory chemicals, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Application: Synthesis of Silodosin
Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia. A key step in many reported syntheses of Silodosin involves the coupling of an appropriately substituted indoline derivative with 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, which has been activated as its mesylate.[4]
Workflow for Silodosin Synthesis
The overall synthetic strategy involves a two-step process from the parent alcohol: activation of the hydroxyl group followed by nucleophilic substitution with the indoline amine.
Caption: Synthetic workflow for Silodosin from the title building block.
Protocol 1: Mesylation of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
The conversion of the terminal alcohol to a good leaving group, such as a mesylate, is a critical first step. This activation facilitates the subsequent nucleophilic substitution by the amine.
Rationale: Methanesulfonyl chloride (MsCl) is a common and effective reagent for this transformation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid side reactions.
Step-by-Step Protocol:
-
Dissolve 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of alcohol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, which can often be used in the next step without further purification.[3]
| Reagent | Molar Eq. | Purpose |
| 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 1.0 | Starting material |
| Dichloromethane (DCM) | - | Anhydrous solvent |
| Triethylamine | 1.5 | Base to neutralize HCl |
| Methanesulfonyl chloride (MsCl) | 1.2 | Activating agent |
Protocol 2: Coupling with the Indoline Moiety for Silodosin Synthesis
This protocol details the nucleophilic substitution reaction between the activated mesylate and the aminopropyl-indoline fragment.
Rationale: This is a standard SN2 reaction where the primary amine of the indoline derivative displaces the mesylate leaving group. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Dipotassium hydrogen phosphate is a mild inorganic base often used in such alkylations. Toluene is a suitable high-boiling solvent, and a phase-transfer catalyst like tetrabutylammonium iodide can be employed to enhance the reaction rate.[4]
Step-by-Step Protocol:
-
To a solution of (3-(5-((R)-2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate) (1.0 eq) in toluene (~10 mL per gram of amine) in a round-bottom flask, add dipotassium hydrogen phosphate (3.0 eq) and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (0.95 eq).[4]
-
Add a catalytic amount of tetrabutylammonium iodide (0.2 eq).[4]
-
Heat the reaction mixture to 85-90 °C and stir for 10-12 hours.[4] Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and add de-mineralized water.
-
Separate the organic (toluene) layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude coupled product.
-
The subsequent hydrolysis of the benzoate ester and amidation of the nitrile to form Silodosin are well-documented in the patent literature.[5]
| Reagent | Molar Eq. | Purpose |
| (3-(5-((R)-2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate) | 1.0 | Nucleophile |
| 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate | 0.95 | Electrophile (building block) |
| Toluene | - | Solvent |
| Dipotassium hydrogen phosphate | 3.0 | Base |
| Tetrabutylammonium iodide | 0.2 | Phase-transfer catalyst |
Broader Applications: Synthesis of Complex Pyridine Derivatives
The utility of building blocks containing the 2-(2,2,2-trifluoroethoxy)phenoxy moiety extends beyond the synthesis of Silodosin. While direct N-alkylation of aminopyridines with 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol or its derivatives is plausible, another documented application involves the use of a related acid derivative in an amide coupling reaction to form a complex pyridone.
Protocol 3: Synthesis of 6-[5-hydroxy-2-(2,2,2-trifluoroethoxy)benzamidomethyl]-2(1H)-pyridone
This protocol illustrates the use of a carboxylic acid derivative of the core structure in an amide bond formation with an aminomethylpyridine, followed by deprotection.
Rationale: This example showcases the versatility of the 2-(2,2,2-trifluoroethoxy)phenoxy scaffold. Here, a carboxylic acid functionality is coupled with an amine using standard peptide coupling reagents or after activation as an acid chloride. The final product is obtained after a deprotection step.
Caption: Synthesis of a complex pyridone derivative.
Step-by-Step Protocol (Deprotection Step):
The synthesis of the starting material, 6-[5-benzyloxy-2-(2,2,2-trifluoroethoxy)benzamidomethyl]-2(1H)-pyridone, involves the amide coupling of 5-(benzyloxy)-2-(2,2,2-trifluoroethoxy)benzoic acid and 6-(aminomethyl)-2(1H)-pyridone. The final deprotection step is detailed below.
-
In a hydrogenation vessel, combine 6-[5-benzyloxy-2-(2,2,2-trifluoroethoxy)benzamidomethyl]-2(1H)-pyridone (1.0 eq), ethanol (e.g., 120 mL/g), and methanol (e.g., 80 mL/g).
-
Add 10% palladium on charcoal (Pd/C) catalyst (e.g., ~8.6% by weight of the starting material).
-
Hydrogenate the mixture on a Parr apparatus at room temperature for approximately 16 hours.
-
After the reaction is complete, filter the mixture to remove the Pd/C catalyst.
-
Evaporate the filtrate to obtain a residue.
-
Triturate the residue with acetonitrile.
-
Collect the resulting solid by filtration and wash with acetonitrile to yield the final product, 6-[5-hydroxy-2-(2,2,2-trifluoroethoxy)benzamidomethyl]-2(1H)-pyridone.
Conclusion and Future Outlook
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol and its derivatives are demonstrably valuable building blocks in medicinal chemistry. The trifluoroethoxy group imparts desirable properties to target molecules, and the bifunctional nature of the parent alcohol allows for its straightforward incorporation into complex scaffolds. The well-established role of this building block in the industrial synthesis of Silodosin underscores its reliability and importance. As the demand for fluorinated pharmaceuticals continues to grow, the strategic application of pre-functionalized building blocks like 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol will undoubtedly expand, enabling the efficient construction of novel therapeutic agents.
References
-
Synthesis of 6-[5-hydroxy-2-(2,2,2-trifluoroethoxy)benzamidomethyl]-2(1H)-pyridone. (n.d.). Mol-Instincts. Retrieved January 14, 2026, from [Link]
- Process for the preparation of silodosin and its gamma form. (2015). Google Patents.
-
Process for the preparation of considerably pure Silodosin. (2019). Justia Patents. Retrieved January 14, 2026, from [Link]
-
An Improved Process For The Preparation Of Silodosin. (n.d.). Quick Company. Retrieved January 14, 2026, from [Link]
- Preparation method of silodosin intermediate. (n.d.). Google Patents.
- Intermediate for the preparation of carvedilol. (2004). Google Patents.
- Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. (n.d.). Google Patents.
-
A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. (2011). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]
-
PROCESS FOR PREPARATION OF CARVEDILOL. (2004). WIPO Patentscope. Retrieved January 14, 2026, from [Link]
- Process for the preparation of carvedilol. (2005). Google Patents.
Sources
Application Note & Protocols: High-Throughput Screening of Fluorinated Compounds
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] Fluorinated compounds frequently exhibit enhanced metabolic stability, increased binding affinity, and improved membrane permeability, making them highly attractive as therapeutic candidates.[2][4] High-Throughput Screening (HTS) provides the necessary platform to rapidly evaluate large libraries of these compounds against biological targets. This guide provides an in-depth overview of the principles, key assay technologies, and practical considerations for designing and executing robust HTS campaigns involving fluorinated molecules. We present detailed protocols for leading assay formats, including ¹⁹F Nuclear Magnetic Resonance (NMR) screening, Fluorescence Polarization (FP), and cell-based reporter assays, designed for researchers, scientists, and drug development professionals.
The Strategic Advantage of Fluorine in Drug Discovery & HTS
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow it to exert profound effects on a molecule's biological profile.[1][5] Unlike other halogens, fluorine is rarely a source of metabolic liability and can act as a bioisostere for a hydrogen atom or a hydroxyl group, often leading to improved target engagement.[6]
Key benefits of fluorination in drug design include:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, which can block common sites of metabolic degradation and prolong a drug's half-life.[3][7]
-
Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic groups, altering ionization state and solubility. Strategic fluorination can also tune lipophilicity to optimize membrane permeability and CNS penetration.[1][3]
-
Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide C=O groups), enhancing binding potency and selectivity in ways that hydrogen cannot.[2][4][6]
These advantages have led to a significant increase in the number of fluorinated drugs approved by the FDA, with fluorine present in approximately 20-30% of all pharmaceuticals.[8][9] The challenge and opportunity for researchers lie in efficiently screening vast chemical libraries to identify the most promising fluorinated candidates.
Key HTS Technologies for Fluorinated Compound Screening
The choice of HTS assay technology is critical and depends on the target class, the nature of the molecular interaction, and the available resources. For fluorinated compounds, several methods are particularly well-suited.
¹⁹F NMR-Based Screening
¹⁹F NMR has emerged as a premier biophysical method for fragment-based and HTS campaigns due to its exceptional sensitivity and lack of background signal in biological systems.[10][11]
Causality Behind the Method: The ¹⁹F nucleus has a spin of 1/2, a high gyromagnetic ratio, and is 100% naturally abundant, making it highly sensitive for NMR detection. Since biological systems are devoid of endogenous fluorine, any ¹⁹F signal arises exclusively from the fluorinated test compounds.[12] When a small fluorinated molecule binds to a large protein target, its NMR signal changes in a detectable way (e.g., chemical shift perturbation, line broadening, or changes in relaxation parameters). This allows for the direct detection of binding events.[13][14]
Advantages:
-
High Signal-to-Noise: No background interference from biological matrices.
-
Robustness: Less prone to artifacts from compound color or precipitation that plague optical assays.
-
Rich Information: Can provide information on binding affinity, stoichiometry, and the local environment of the fluorine atom upon binding.
-
Competition-Based Formats: Enables the screening of non-fluorinated libraries by observing their ability to displace a known fluorinated "spy" molecule.[12][13]
Fluorescence Polarization (FP) Assays
FP is a homogeneous assay format widely used in HTS to monitor molecular binding events in real-time.[15][16] It is particularly powerful for studying protein-ligand interactions.
Causality Behind the Method: The assay measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger partner.[17] When a small fluorescent tracer is unbound in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. Upon binding to a large protein, the entire complex tumbles much more slowly. This slower rotation results in the emitted light remaining highly polarized.[18] A fluorinated compound can be used either as the fluorescent tracer itself or as an unlabeled competitor that displaces the tracer, leading to a decrease in polarization.
Advantages:
-
Homogeneous Format: No separation or wash steps are required, making it fast and amenable to automation.[19]
-
Direct Measurement: Provides a direct readout of the binding equilibrium in solution.
-
Versatility: Can be configured for direct binding or competitive inhibition assays to screen for compounds that disrupt a known interaction.[16]
Cell-Based Assays
Cell-based assays provide a more biologically relevant context for screening, assessing a compound's activity within a living system.[20] This is crucial for evaluating not only target engagement but also cell permeability and potential cytotoxicity.
Causality Behind the Method: These assays are designed to produce a measurable signal (e.g., luminescence, fluorescence) in response to the modulation of a specific cellular pathway. A common approach is the reporter gene assay, where the promoter of a target-responsive gene is linked to a reporter gene (like luciferase or GFP).[20] When a fluorinated compound enters the cell and activates or inhibits the pathway, the expression of the reporter gene is altered, leading to a change in the signal.
Advantages:
-
Biological Relevance: Measures compound effects in a cellular environment, accounting for membrane permeability and off-target effects.
-
Phenotypic Screening: Can identify compounds that achieve a desired biological outcome without prior knowledge of the specific molecular target.
-
Multiplexing: High-content screening (HCS) platforms can measure multiple cellular parameters simultaneously, providing a richer dataset.[20]
Challenges and Special Considerations
Screening fluorinated compounds is not without its challenges.
-
Synthesis and Availability: The synthesis of novel fluorinated compounds can be complex and require specialized reagents and expertise, which may limit library diversity.[5][8]
-
Toxicity: While often used to improve safety profiles, some fluorinated motifs can be metabolized to toxic byproducts (e.g., fluoroacetate).[7][21] Therefore, early cytotoxicity profiling is essential.
-
Assay Interference: Highly fluorinated compounds can sometimes have poor aqueous solubility or form aggregates, leading to false positives in HTS campaigns.[22] Orthogonal assays and counter-screens are crucial for hit validation.
-
Environmental Concerns: The persistence of certain polyfluorinated compounds (PFAS) in the environment has led to increased regulatory scrutiny.[23] While most pharmaceutical structures are distinct, an awareness of environmental impact is growing.
| Parameter | ¹⁹F NMR | Fluorescence Polarization (FP) | Cell-Based Assays |
| Principle | Detects changes in NMR signal upon binding | Measures changes in rotational speed of a fluorescent tracer | Measures modulation of a cellular pathway or phenotype |
| Throughput | Moderate to High | High | High |
| Biological Context | In vitro (purified components) | In vitro (purified components) | In situ (live cells) |
| Key Advantage | No background; rich biophysical data[10] | Homogeneous, real-time kinetics[16] | High biological relevance; measures permeability[20] |
| Key Limitation | Requires specialized equipment; lower throughput than optical methods | Potential for fluorescent artifacts; requires labeled tracer | Complex biology; potential for off-target effects |
| Best For | Fragment screening; hit validation; affinity determination | Screening for competitive inhibitors; protein-ligand binding | Pathway analysis; phenotypic screening; secondary assays |
Table 1. Comparison of Key HTS Technologies for Fluorinated Compounds.
Detailed Experimental Protocols
Protocol 1: ¹⁹F NMR Competition-Based Screening for Target Binders
Principle: This protocol identifies compounds from a library that bind to a target protein by observing their ability to displace a pre-validated, weakly-binding, fluorinated "spy" molecule. Displacement of the spy molecule from the protein's binding site causes its ¹⁹F NMR signal to sharpen and/or shift, indicating a competitive binding event.[12][13]
Materials & Reagents:
-
Target Protein (e.g., Kinase, Bromodomain) in NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
-
Fluorinated "Spy" Molecule (pre-validated for weak binding to the target)
-
Compound Library (dissolved in DMSO-d₆)
-
NMR Spectrometer with a fluorine-observe probe
-
NMR tubes
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 2X Protein/Spy solution: 20 µM Target Protein and 200 µM Spy Molecule in NMR buffer. The spy concentration should be ~10x its dissociation constant (Kd) to ensure it is partially bound.
-
Prepare compound library plates with mixtures of 8-10 compounds per well at a 2X concentration (e.g., 2 mM each) in DMSO-d₆.
-
-
Sample Preparation for NMR:
-
In an NMR tube or 96-well plate compatible with an NMR autosampler, mix equal volumes of the 2X Protein/Spy solution and the 2X compound mixture solution. For example, add 100 µL of the protein/spy mix to 100 µL of the compound mixture.
-
The final concentration will be 1X (e.g., 10 µM Protein, 100 µM Spy, 1 mM per compound).
-
Prepare two control samples: a "bound" control (Protein + Spy) and a "free" control (Spy only).
-
-
NMR Data Acquisition:
-
Set up a 1D ¹⁹F NMR experiment. Key parameters include a spectral width sufficient to cover the expected chemical shifts (~25-50 ppm is often adequate) and a sufficient number of scans for good signal-to-noise (e.g., 128 scans).[13]
-
Use a relaxation-edited experiment (e.g., Carr-Purcell-Meiboom-Gill - CPMG) to suppress broad signals from protein-bound species and enhance signals from free or fast-exchanging ligands.
-
Acquire spectra for all samples, including controls.
-
-
Data Analysis:
-
Compare the spectrum of each compound mixture to the "bound" control spectrum.
-
A "hit" well is identified by a change in the spy molecule's ¹⁹F signal towards the "free" state (i.e., an increase in signal intensity and/or a decrease in line width).
-
For hit wells, deconvolute the mixture by testing each compound individually to identify the active molecule.
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
Principle: This assay identifies compounds that bind to a target protein by measuring their ability to displace a high-affinity fluorinated fluorescent tracer. Displacement of the tracer leads to a decrease in the measured fluorescence polarization.[16]
Materials & Reagents:
-
Target Protein in assay buffer (e.g., PBS with 0.01% Tween-20)
-
Fluorinated Fluorescent Tracer (ligand for the target labeled with a fluorophore like FITC or TAMRA)
-
Compound Library (in DMSO)
-
Black, low-volume 384-well assay plates
-
Microplate reader with polarization optics
Step-by-Step Methodology:
-
Assay Optimization (Checkerboard Titration):
-
First, determine the optimal tracer concentration. Serially dilute the tracer and measure its FP value in the absence and presence of a fixed, saturating concentration of the target protein. Select the lowest tracer concentration that gives a stable and robust signal window (difference between bound and free FP values).
-
Next, determine the optimal protein concentration by titrating the protein against the fixed optimal tracer concentration. Choose a protein concentration that results in ~80% of the tracer being bound (often in the EC₅₀-EC₈₀ range). This ensures the assay is sensitive to competitive displacement.[17]
-
-
HTS Procedure:
-
Dispense a small volume of compound from the library plates into the 384-well assay plates using an acoustic dispenser or pin tool (e.g., 50 nL, for a final concentration of 10 µM in a 5 µL assay volume).
-
Add the target protein (at 2X the final optimized concentration) to all wells except the "no protein" controls.
-
Incubate for 15-30 minutes at room temperature to allow compound-protein binding to reach equilibrium.
-
Add the fluorescent tracer (at 2X the final optimized concentration) to all wells.
-
Incubate for a defined period (e.g., 60 minutes, determined during optimization) to allow the binding reaction to equilibrate.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the high control (tracer + protein, no inhibitor) and low control (tracer only) wells: % Inhibition = 100 * (1 - [(FP_sample - FP_low) / (FP_high - FP_low)])
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the plate).
-
Confirm hits through dose-response curves to determine IC₅₀ values.
-
Protocol 3: Cell-Based Reporter Gene Assay for a Fluorinated Compound
Principle: This protocol uses a genetically engineered cell line to measure the ability of a fluorinated compound to modulate a specific signaling pathway, resulting in the expression of a reporter gene (e.g., luciferase).
Materials & Reagents:
-
Stable cell line expressing the target of interest and a corresponding reporter construct (e.g., HEK293 cells with an NF-κB-luciferase reporter)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Fluorinated test compounds dissolved in DMSO
-
White, opaque 96- or 384-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Plating:
-
Culture the reporter cell line to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in the appropriate culture medium.
-
Plate the cells into the white-walled assay plates at a pre-determined optimal density (e.g., 10,000 cells/well) and incubate overnight (37°C, 5% CO₂) to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated test compounds in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
-
Remove the old medium from the cell plates and add the medium containing the test compounds. Include vehicle-only (DMSO) controls and a positive control agonist/antagonist.
-
Incubate the plates for a duration appropriate for the signaling pathway being studied (e.g., 6-24 hours).
-
-
Signal Detection:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the necessary substrates for the light-producing reaction.
-
Incubate for 5-10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Normalize the data to the vehicle control wells to determine the fold-change or percent activity for each compound concentration.
-
Plot the dose-response data and fit to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
In parallel, run a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed activity is not due to cell death.[24]
-
Conclusion
High-throughput screening of fluorinated compounds is a powerful engine for modern drug discovery. The unique properties of fluorine not only enhance the therapeutic potential of molecules but also enable the use of highly sensitive and robust screening technologies like ¹⁹F NMR. By combining these advanced biophysical methods with well-designed biochemical and cell-based assays, researchers can efficiently navigate vast chemical space to identify high-quality hits. A thorough understanding of the principles behind each assay, coupled with rigorous execution and data analysis as outlined in this guide, is paramount to overcoming the inherent challenges and successfully progressing fluorinated drug candidates from discovery to development.
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
- The role of fluorine in medicinal chemistry. (n.d.). PubMed.
- The Many Roles for Fluorine in Medicinal Chemistry. (n.d.).
- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
- High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. (2025). ACS Central Science.
- Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. (n.d.). Journal of the American Chemical Society.
- Comprehensive and High-Throughput Exploration of Chemical Space Using Broadband 19 F NMR-Based Screening. (2020). PubMed.
- Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures. (n.d.). Adelphi University.
- The potential of 19F NMR spectroscopy for rapid screening of cell cultures for models of mammalian drug metabolism. (n.d.). Analyst (RSC Publishing).
- Microwell fluoride assay screening for enzymatic defluorin
- A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS). (n.d.). PubMed.
- Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology.
- Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. (n.d.). Journal of the American Chemical Society.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres.
- Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.).
- Fluorescent Ligands in Fluorescence Polariz
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC - NIH.
- Fluorescence Polarization (FP)—Note 1.4. (n.d.). Thermo Fisher Scientific - ES.
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- GMP Fluorination Challenges Limit Use in API Synthesis. (n.d.). Pharmaceutical Technology.
- Fluorinated Compounds Market Size to Hit USD 36.01 Billion by 2034. (2025). Unknown Source.
- (PDF) High-throughput screening assays for the identification of chemical probes. (2025).
- Future challenges and opportunities with fluorine in drugs?. (2023).
- What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. (2022).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Unknown Source.
- High-Throughput Screening to Identify Quality Hits Quickly. (n.d.). Eurofins Discovery.
- Fluorometric high-throughput screening for inhibitors of cytochrome P450. (n.d.). PubMed.
- Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (n.d.). PMC - PubMed Central.
- Radiolytic Breakdown of PFOS by Neutron Irradiation: Mechanistic Insights into Molecular Disassembly and Cytotoxicity Reduction. (n.d.). MDPI.
- Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR. (n.d.).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Unknown Source.
- Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). MDPI.
- 1 List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. (n.d.).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive and High-Throughput Exploration of Chemical Space Using Broadband 19 F NMR-Based Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potential of 19F NMR spectroscopy for rapid screening of cell cultures for models of mammalian drug metabolism - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Research Portal [scholarlyworks.adelphi.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Fluorinated Compounds Market Size to Hit USD 36.01 Billion by 2034 [precedenceresearch.com]
- 24. Radiolytic Breakdown of PFOS by Neutron Irradiation: Mechanistic Insights into Molecular Disassembly and Cytotoxicity Reduction [mdpi.com]
crystallization techniques for purification of aromatic ethers
An Application Guide to the Purification of Aromatic Ethers by Crystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crystallization is a cornerstone technique in chemical purification, indispensable for isolating intermediates and active pharmaceutical ingredients (APIs) with the high degree of purity required in research and drug development. Aromatic ethers, a class of compounds prevalent in medicinal chemistry and materials science, often present unique purification challenges due to their structural characteristics—a combination of a polar ether linkage and nonpolar aromatic systems. This guide provides a detailed exploration of crystallization techniques tailored for the purification of aromatic ethers. It moves beyond simple procedural lists to explain the causal relationships behind methodological choices, offering a framework for developing robust, scalable, and reproducible purification protocols. We will cover the foundational principles of solubility and supersaturation, strategic solvent selection, detailed step-by-step protocols for primary crystallization methods, and a comprehensive troubleshooting guide.
Foundational Principles: The Science of Crystal Formation
Crystallization is a thermodynamic process driven by the establishment of a supersaturated state, where the concentration of a solute in a solution exceeds its equilibrium solubility.[1] This state is the essential driving force for two fundamental events: nucleation and crystal growth.[2][3]
-
Solubility and Supersaturation: The process hinges on the principle that most solid compounds are more soluble in hot solvents than in cold ones.[4] By dissolving an impure aromatic ether in a minimal amount of a hot solvent to create a saturated solution, a subsequent cooling step reduces the compound's solubility, leading to supersaturation and causing the pure compound to crystallize.[4][5]
-
Nucleation and Crystal Growth: Nucleation is the initial formation of stable, microscopic crystal nuclei.[3] Following nucleation, crystal growth occurs as additional molecules from the supersaturated solution deposit onto the existing crystal lattice.[2] The goal of a purification protocol is to control these processes. Slow, deliberate cooling or solvent addition allows molecules of the desired compound to selectively incorporate into the growing crystal lattice, while impurities are excluded and remain dissolved in the surrounding solution, known as the mother liquor.[4][6][7] Rapid crystallization, conversely, can trap impurities within the lattice, compromising purity.[8]
Strategic Solvent Selection: The Key to Successful Crystallization
The choice of solvent is the most critical variable in developing a crystallization protocol.[9] An ideal solvent must exhibit a specific set of properties to be effective.
Core Characteristics of an Ideal Crystallization Solvent:
-
Temperature-Dependent Solubility: The solvent should dissolve the target aromatic ether readily at its boiling point but poorly at room temperature or below.[10][11] This differential is essential for high recovery yield.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[11][12]
-
Chemical Inertness: The solvent must not react with the aromatic ether.[10][11]
-
Volatility: A relatively low boiling point (typically below 110°C) is preferred to facilitate easy removal from the purified crystals during drying.[13] However, highly volatile solvents can be difficult to handle.[13]
-
Safety and Cost: The solvent should ideally be non-toxic, non-flammable, and inexpensive.[11][13]
Aromatic ethers, with their dual polarity, often respond well to moderately polar solvents. Toluene is frequently an excellent choice for aryl compounds.[5][12] Alcohols, esters, and ketones are also common selections.
| Solvent | Boiling Point (°C) | Polarity | Notes for Aromatic Ethers |
| Toluene | 111 | Nonpolar (Aromatic) | Excellent for many aryl compounds, but its high boiling point can make it difficult to remove.[5][12] |
| Ethyl Acetate | 77 | Moderately Polar | A versatile and effective solvent with a convenient boiling point.[5] |
| Ethanol | 78 | Polar (Protic) | Good for ethers with additional polar functional groups; often used in solvent pairs.[13][14] |
| Acetone | 56 | Polar (Aprotic) | An excellent solvent, though its low boiling point can sometimes limit the solubility differential.[5][12] |
| Methanol | 65 | Polar (Protic) | Dissolves compounds of higher polarity than other alcohols.[5] Can be effective in mixed solvent systems.[14] |
| Hexane / Heptane | 69 / 98 | Nonpolar (Aliphatic) | Primarily used as the "anti-solvent" in mixed solvent systems due to the low solubility of most aromatic ethers. |
| Water | 100 | Highly Polar | Rarely used alone unless the aromatic ether possesses highly polar, hydrogen-bonding groups. |
Protocol 2.1: Small-Scale Experimental Solvent Screening
This empirical approach is the most reliable way to identify the optimal solvent or solvent system.
-
Place approximately 20-30 mg of the crude aromatic ether into several small test tubes.
-
To each tube, add a different candidate solvent dropwise (0.5 mL to start) at room temperature. Swirl to mix. A suitable solvent will not dissolve the compound at this stage.[5]
-
If the solid does not dissolve, gently heat the test tube in a sand bath or on a steam bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[4][5]
-
Remove the tube from the heat and allow it to cool slowly to room temperature. If crystallization is slow to start, gently scratch the inner wall of the tube with a glass rod.[8]
-
Once at room temperature, place the tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[5]
-
Evaluate the outcome. The ideal solvent will yield a large quantity of well-formed crystals.
The Mixed-Solvent System
When no single solvent meets all criteria, a mixed-solvent system (or solvent pair) is employed.[15] This involves a "good" solvent in which the aromatic ether is highly soluble and a "bad" or "anti-solvent" in which it is insoluble. The two solvents must be fully miscible.
Core Crystallization Protocols: Step-by-Step Methodologies
The choice of method depends on the solubility properties of the aromatic ether and its impurities.[1]
Protocol 3.1: Cooling Crystallization (Standard Recrystallization)
This is the most common method, ideal for compounds with a high positive temperature coefficient of solubility.[16]
-
Dissolution: Place the crude aromatic ether in an appropriately sized Erlenmeyer flask. In a separate flask, bring the chosen solvent to a boil. Add the hot solvent to the ether in portions, with swirling and heating, until the solid is just dissolved.[4][17] Using the absolute minimum amount of solvent is key to maximizing recovery.[7]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute weight). Swirl and heat the mixture back to boiling for 2-3 minutes.[10][18]
-
Hot Gravity Filtration (Optional): To remove insoluble impurities or charcoal, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11][19] This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6][17] Slow cooling is paramount for forming pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 20 minutes to complete the crystallization.[17]
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel and a filter flask.[1][5]
-
Washing: With the vacuum off, add a small volume of ice-cold crystallization solvent to the crystals to wash away any adhering mother liquor. Re-apply the vacuum to pull the wash solvent through.[5][10]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. For final drying, transfer the crystals to a watch glass or drying dish.
Protocol 3.2: Anti-Solvent Crystallization
This method is useful when the aromatic ether is highly soluble in a solvent even at low temperatures, or when it is thermally sensitive.[16][20]
-
Dissolution: Dissolve the crude aromatic ether in a minimum amount of the "good" solvent at room temperature.
-
Induce Supersaturation: While stirring the solution, add the "anti-solvent" dropwise. The rate of addition is a critical parameter influencing crystal size and purity.[21] Continue adding until the solution becomes persistently cloudy (turbid), indicating the onset of supersaturation.
-
Crystal Growth: Stop the addition and allow the mixture to stand. Crystal formation should begin. Gentle stirring may aid the process. If an oil forms, try adding a small amount of the "good" solvent to redissolve it and then add the anti-solvent more slowly.
-
Completion and Isolation: Once crystal formation ceases, you may cool the mixture in an ice bath to ensure maximum precipitation. Isolate, wash (using the anti-solvent or a mixture rich in it), and dry the crystals as described in Protocol 3.1.
Protocol 3.3: Evaporative Crystallization
This technique is suitable for compounds whose solubility is not highly dependent on temperature and is often used to grow very high-quality crystals for analysis.[1][2]
-
Dissolution: Dissolve the aromatic ether in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) at room temperature. The solution should be well below saturation.
-
Slow Evaporation: Filter the solution to remove any dust or particulate matter. Place the clear solution in a clean flask or vial. Cover the opening with perforated parafilm or a septum pierced with a needle.[15] This allows the solvent to evaporate slowly and controllably.
-
Crystal Harvest: Set the vessel aside in a vibration-free location. Over hours or days, as the solvent evaporates, the solution will become concentrated, and crystals will form.[15] Once a suitable crop of crystals has formed, they can be isolated from the remaining mother liquor.
Troubleshooting and Purity Assessment
Even with a well-chosen protocol, challenges can arise. A systematic approach to troubleshooting is essential.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The rate of cooling was too slow for nucleation.- The compound is excessively soluble. | - Scratch the inside of the flask with a glass rod to create nucleation sites.[8]- Add a single "seed" crystal of the pure compound.[22]- Boil off a portion of the solvent to increase the concentration and re-cool.[8]- If all else fails, remove the solvent by rotary evaporation and re-attempt with a different solvent system.[8] |
| "Oiling Out" | - The solution became supersaturated at a temperature above the compound's melting point (often due to impurities lowering the melting point).- Cooling was too rapid. | - Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[8]- Allow the solution to cool much more slowly. Insulating the flask can help.[8] |
| Rapid Crystal Formation | - The solution is too concentrated.- The solubility difference between hot and cold is extremely large. | - This can trap impurities.[8] Re-heat to dissolve the solid and add a small amount of extra solvent (10-15%) to slow the rate of crystallization upon cooling.[8] |
| Colored Product | - Colored impurities are co-crystallizing with the product. | - Employ an activated charcoal treatment during the dissolution step (see Protocol 3.1, Step 2).[10][18] |
| Low Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the minimum amount of hot solvent is used.[7]- Ensure the final cooling step in an ice bath is sufficiently long (20+ minutes).- Minimize the volume of cold solvent used for washing the crystals. |
Purity Assessment: The success of purification should always be validated.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.
-
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming the structure and assessing the purity of the final product by identifying signals corresponding to residual solvents or impurities.[23]
References
- Recrystallization1. (n.d.).
- Evaporation Crystallization Equipment, Engineering Solution. (n.d.). Myande.
- Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
- Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
- SOP: CRYSTALLIZATION. (n.d.).
- Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo.
- How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry.
- Advanced Control of Pharmaceutical Crystallization. (n.d.). IEEE Control Systems Society.
- Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design.
- Recrystallization. (n.d.).
- Gao, Z., Rohani, S., Gong, J., & Wang, J. (2017). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering, 3(3), 343-353.
- Three-Step Mechanism of Antisolvent Crystallization. (2022). ACS Publications.
- Crystallization Process R&D in Pharmaceutical Development. (n.d.). PharmaBlock.
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022).
- Experimental No. (4) Recrystallization. (2021).
- Experiment 9 — Recrystallization. (n.d.).
- 3: Crystallization. (2022). Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
- Guide for crystallization. (n.d.).
- Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI.
- Crystallization process guide | industrial use. (n.d.). Andritz Group.
- 2.2.4.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Process for the purification of diphenyl ether compounds. (n.d.). Google Patents.
- 1 3.3. CRYSTALLIZATION. (n.d.).
- Crystallization Techniques: Methods and Applications in Industry. (2025). Zhanghua - Filter Dryer.
- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
- Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI.
- 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
- How to choose a solvent for crystallization of an organic compound. (2018). Quora.
- Crystallization of Organic Compounds. (n.d.).
- 3.6A: Single Solvent Crystallization. (2022). Chemistry LibreTexts.
- 1 3.3. CRYSTALLIZATION. (n.d.).
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Elemental analysis of the prepared ethers. (n.d.). ResearchGate.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. (2024). PubMed.
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
- What is YOUR crystallisation go-to? (2024). Reddit.
- 18.8: Spectroscopy of Ethers. (2024). Chemistry LibreTexts.
Sources
- 1. mt.com [mt.com]
- 2. evap.myandegroup.com [evap.myandegroup.com]
- 3. ieeecss.org [ieeecss.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. filter-dryer.com [filter-dryer.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. How To [chem.rochester.edu]
- 16. syrris.com [syrris.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. esisresearch.org [esisresearch.org]
- 20. par.nsf.gov [par.nsf.gov]
- 21. mt.com [mt.com]
- 22. CA2230921C - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]
- 23. chem.libretexts.org [chem.libretexts.org]
The Application of Phenoxyethanol and Its Derivatives as Preservatives: A Technical Guide for Researchers and Drug Development Professionals
In the landscape of cosmetic and pharmaceutical formulation, the imperative to ensure product safety and stability against microbial contamination is paramount. Phenoxyethanol has emerged as a cornerstone preservative, valued for its broad-spectrum antimicrobial efficacy, favorable safety profile, and formulation versatility. This technical guide provides an in-depth exploration of phenoxyethanol and its synergistic combinations, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.
Introduction: The Role of Preservatives in Product Integrity
Aqueous-based formulations, which constitute a significant portion of cosmetic and pharmaceutical products, provide an ideal environment for the proliferation of bacteria, yeast, and mold.[1][2] Microbial contamination can lead to product spoilage, degradation of active ingredients, and, most critically, pose a health risk to the consumer.[3] Preservatives are therefore essential components, integrated into formulations to inhibit microbial growth and ensure the product remains safe and effective throughout its shelf life.[4][5]
Phenoxyethanol (2-phenoxyethanol) is a glycol ether that has been widely used as a preservative since the 1950s.[6][7] It is a colorless, oily liquid with a faint rose-like scent.[1] While it occurs naturally in green tea, the phenoxyethanol used in commercial applications is synthetically produced to ensure high purity and consistency.[3] Its popularity has grown as the industry seeks alternatives to formaldehyde-releasing preservatives and some parabens.[3]
Mechanism of Antimicrobial Action
The antimicrobial activity of phenoxyethanol is multifaceted, primarily targeting the integrity of the microbial cell structure and key metabolic processes. Its mechanism can be understood through a two-pronged attack:
-
Cell Membrane Disruption: Phenoxyethanol's molecular structure allows it to penetrate the lipid-rich cell membranes of microorganisms.[3] This penetration disrupts the membrane's fluidity and integrity, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of ions and essential molecules, resulting in the leakage of intracellular components and ultimately, cell death.[8][9]
-
Inhibition of Key Enzymes: Beyond membrane disruption, phenoxyethanol has been shown to interfere with crucial enzymatic activity within the microbial cell. Notably, it can inhibit enzymes involved in cellular respiration, such as malate dehydrogenase, which plays a vital role in the tricarboxylic acid (TCA) cycle.[10] By disrupting these metabolic pathways, phenoxyethanol effectively suffocates the microorganism's energy production, leading to growth inhibition and death.
Caption: Mechanism of Phenoxyethanol's Antimicrobial Action.
Phenoxyethanol Derivatives and Synergistic Blends
While "derivatives" in the strictest chemical sense (i.e., molecules with a modified phenoxyethanol backbone) are not commonly marketed as preservatives, the efficacy of phenoxyethanol is often enhanced through synergistic blends with other compounds. These "boosters" or "potentiators" allow for a reduction in the concentration of phenoxyethanol, thereby minimizing any potential for irritation while maintaining or even enhancing the broad-spectrum antimicrobial activity.
Ethylhexylglycerin
Ethylhexylglycerin is a glyceryl ether that acts as a potentiating agent for phenoxyethanol.[8][9] It functions by reducing the surface tension at the cell membrane of microorganisms, which facilitates the penetration of phenoxyethanol.[11][12] This synergistic action leads to more rapid and effective cell membrane damage and subsequent cell death.[8][9] The combination of phenoxyethanol and ethylhexylglycerin is a popular broad-spectrum preservative system in the cosmetics industry.[11]
Caprylyl Glycol
Caprylyl glycol is another multifunctional ingredient that serves as a preservative booster.[13] Similar to ethylhexylglycerin, it helps to disrupt the cell membranes of microbes, enhancing the efficacy of phenoxyethanol.[13] Blends of phenoxyethanol and caprylyl glycol are commercially available and provide broad-spectrum protection against bacteria, yeast, and mold.[14][15][16]
Halogenated Phenols: A Note on Chloroxylenol
While not a direct derivative of phenoxyethanol, chloroxylenol (para-chloro-meta-xylenol or PCMX) is a halogenated phenolic compound with broad-spectrum antimicrobial properties.[17][18] Its mechanism of action also involves the disruption of microbial cell walls and the inactivation of cellular enzymes.[17][19] It is effective against a wide range of Gram-positive and Gram-negative bacteria.[20]
Application Guidelines and Formulation Considerations
Phenoxyethanol and its blends are versatile and can be incorporated into a wide array of product types. However, several factors must be considered during formulation to ensure optimal preservative efficacy.
| Product Type | Typical Use Level of Phenoxyethanol (%) | Key Formulation Considerations |
| Creams and Lotions | 0.5 - 1.0 | Ensure even distribution in the aqueous phase. Can be added during the cool-down phase. |
| Shampoos and Cleansers | 0.5 - 1.0 | Compatible with most surfactant systems. High surfactant load may slightly reduce efficacy. |
| Serums and Toners | 0.3 - 0.8 | Readily soluble in water and glycols. |
| Wet Wipes | 0.5 - 1.0 | Ensure compatibility with the non-woven substrate. |
| Pharmaceutical Gels | 0.5 - 1.0 | Compatible with common gelling agents. |
Regulatory Status: The use of phenoxyethanol in cosmetic products is regulated globally. In the European Union and Japan, its maximum permitted concentration is 1.0%.[1][6] The U.S. Food and Drug Administration (FDA) also considers it safe for use in cosmetics.[7]
Experimental Protocols
Preservative Efficacy Testing (Challenge Test)
A challenge test is crucial to determine the effectiveness of a preservative system within a specific formulation. The following is a generalized protocol based on the principles of USP <51> and ISO 11930.
Principle: The product is intentionally inoculated with a known concentration of specific microorganisms. The survival of these microorganisms is monitored over a period of 28 days to assess the preservative's ability to reduce the microbial load to safe levels.[21]
Materials:
-
Test product
-
Sterile containers
-
Standardized microbial cultures (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis)
-
Sterile saline solution
-
Appropriate growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Incubators set at appropriate temperatures (e.g., 30-35°C for bacteria, 20-25°C for fungi)
-
Equipment for serial dilutions and plate counting
Procedure:
-
Preparation of Inoculum: Prepare standardized suspensions of each test microorganism in sterile saline to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: Inoculate separate samples of the test product with each microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or per gram of the product.
-
Incubation: Store the inoculated product samples in their original, sealed containers at a controlled temperature (typically 20-25°C) and protected from light.
-
Sampling and Plating: At specified intervals (e.g., Day 0, 7, 14, and 28), remove an aliquot from each inoculated sample. Perform serial dilutions in sterile saline and plate onto the appropriate growth media.
-
Incubation and Counting: Incubate the plates under the appropriate conditions and for a sufficient duration to allow for microbial growth. Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL or CFU/g) in the product at each time point.
-
Data Interpretation: Compare the microbial counts at each interval to the initial count at Day 0. The acceptance criteria for preservative efficacy vary depending on the product type and the specific standard being followed (e.g., USP <51>, ISO 11930). Generally, a significant reduction in the bacterial and fungal populations is required.
Caption: Workflow for Preservative Efficacy Testing (Challenge Test).
Quantification of Phenoxyethanol by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the determination of phenoxyethanol in cosmetic creams and lotions.
Principle: Phenoxyethanol is extracted from the product matrix and quantified using reverse-phase HPLC with UV detection.[22][23]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (e.g., 50:50 v/v)
-
Phenoxyethanol reference standard
-
Methanol or other suitable solvent for extraction
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Vortex mixer
Procedure:
-
Standard Preparation: Accurately weigh a known amount of phenoxyethanol reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: a. Accurately weigh approximately 1 gram of the cosmetic product into a volumetric flask. b. Add a suitable extraction solvent (e.g., methanol or the mobile phase). c. Vortex for 1-2 minutes to disperse the sample. d. Place in an ultrasonic bath for 15-30 minutes to ensure complete extraction. e. Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent. f. Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the phenoxyethanol standards against their concentrations. Determine the concentration of phenoxyethanol in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for HPLC Quantification of Phenoxyethanol.
Conclusion
Phenoxyethanol remains a vital tool in the arsenal of formulators seeking to ensure the microbial safety and longevity of their products. Its broad-spectrum activity, compatibility with a wide range of cosmetic ingredients, and well-established safety profile make it a reliable choice. The use of synergistic blends with agents like ethylhexylglycerin and caprylyl glycol further enhances its performance, allowing for effective preservation at lower concentrations. By understanding the underlying mechanisms of action and adhering to rigorous testing protocols, researchers and drug development professionals can confidently and effectively utilize phenoxyethanol and its associated systems to create safe, stable, and high-quality products.
References
-
Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol. (2016). PLoS One. [Link]
-
Preservative Synergy: Combining Phenoxyethanol with Natural Boosters. (n.d.). Prospector. [Link]
-
Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol. (2016). PubMed. [Link]
-
Optiphen Preservative Explained: Phenoxyethanol + Caprylyl Glycol Guide. (2025). Natural Bulk Supplies. [Link]
-
Caprylyl Glycol, Phenoxyethanol. (n.d.). Making Cosmetics. [Link]
-
Evicide® PCG is an easy to use preservative blend for skin care. (n.d.). Evident-Ingredients. [Link]
-
Phenoxyethanol and Caprylyl Glycol Preservative Blend. (n.d.). DIY-Cosmetics. [Link]
-
Inhibition of some respiration and dehydrogenase enzyme systems in Escherichia coli NCTC 5933 by phenoxyethanol. (1976). PubMed. [Link]
-
KEM EHG. (2019). Akema. [Link]
-
Phenoxyethanol & Ethylhexylglycerin Preservative for Cosmetics. (2024). Naturally Thinking. [Link]
-
Safety review of phenoxyethanol when used as a preservative in cosmetics. (2019). Journal of the European Academy of Dermatology and Venereology. [Link]
-
Phenoxyethanol in cosmetics: a safety review. (n.d.). L'Oreal Dermatological Beauty. [Link]
-
Natural Preservative Solutions for Personal Care Products. (n.d.). Hexis Lab. [Link]
-
The main use of phenoxyethanol. (n.d.). Ataman Kimya. [Link]
-
Safety review of phenoxyethanol when used as a preservative in cosmetics. (2019). PubMed. [Link]
-
Chloroxylenol. (n.d.). Grokipedia. [Link]
-
Chloroxylenol. (n.d.). Bayview Pharmacy. [Link]
-
The Versatile Role of Phenoxyethanol in Product Formulations. (2024). Tristar Intermediates Blog. [Link]
-
Phenoxyethanol: A Globally Approved Preservative. (2015). UL Prospector. [Link]
-
Method of Test for Preservatives in Cosmetics. (n.d.). Taiwan Food and Drug Administration. [Link]
-
The chemical structure of chloroxylenol by-products formed by the tested strain. (n.d.). ResearchGate. [Link]
-
Chloroxylenol. (n.d.). Wikipedia. [Link]
-
Simultaneous Analysis of Phenoxyethanol and Parabens. (n.d.). SCION Instruments. [Link]
-
How To Do Cosmetic Preservative Testing?. (2024). Protheragen. [Link]
-
Phenoxyethanol in Cosmetics: Safety and Quality Analysis. (n.d.). NANOLAB. [Link]
-
A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. (2024). DergiPark. [Link]
-
Sample preparation techniques for cosmetics analysis included in this review. (n.d.). ResearchGate. [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (n.d.). PMC. [Link]
-
Preparation and value assignment of parabens and phenoxyethanol in cosmetic cream certified reference material. (2021). ACG Publications. [Link]
-
Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability. (2025). ResearchGate. [Link]
-
PRESERVATIVE EFFICACY TEST FOR COSMETIC PRODUCT. (2005). ASEAN. [Link]
-
Preservative Content Analysis: Techniques And Applications. (2024). Alwsci. [Link]
-
Determination and analysis of preservatives in cosmetic products. (n.d.). FILAB. [Link]
-
Effects and Detection Methods of Potential Toxic Chemicals in Cosmetics: Metals, Phenoxyethanol and Aloe Vera. (n.d.). Semantic Scholar. [Link]
-
Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption. (n.d.). Publisso. [Link]
-
Decoding Cosmetic Complexities: A Comprehensive Guide to Matrix Composition and Pretreatment Technology. (2024). PubMed Central. [Link]
-
Phenoxyethanol. (n.d.). Börlind. [Link]
-
Application Note: Detection of Preservatives in Personal Care Products. (2022). LCGC International. [Link]
-
Phenoxyethanol. (n.d.). PubChem. [Link]
Sources
- 1. The Versatile Role of Phenoxyethanol in Product Formulations - Tristar Intermediaties Blog [tristarintermediates.org]
- 2. boerlind.com [boerlind.com]
- 3. matangiindustries.com [matangiindustries.com]
- 4. specialchem.com [specialchem.com]
- 5. echemi.com [echemi.com]
- 6. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 7. The main use of phenoxyethanol [sprchemical.com]
- 8. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethylhexylglycerin Impairs Membrane Integrity and Enhances the Lethal Effect of Phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of some respiration and dehydrogenase enzyme systems in Escherichia coli NCTC 5933 by phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akema.it [akema.it]
- 12. naturallythinking.com [naturallythinking.com]
- 13. naturalbulksupplies.com [naturalbulksupplies.com]
- 14. wholesalesuppliesplus.com [wholesalesuppliesplus.com]
- 15. makingcosmetics.com [makingcosmetics.com]
- 16. Evicide® PCG is an easy to use preservative blend for skin care | Evident-Ingredients - Raw Materials for Personal Products [evident-ingredients.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 19. Chloroxylenol | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 20. News - The Pharmacodynamics Of Chloroxylenol [sprchemical.com]
- 21. How To Do Cosmetic Preservative Testing? - Ariel Cosmetic [arielcosmetic.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol. This molecule is a crucial intermediate in the development of several pharmaceutical agents, notably as a precursor to Silodosin, an α1a-adrenoceptor antagonist.[1][2][3] The synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our research partners in the field. We will delve into the mechanistic reasoning behind our recommendations to empower you to make informed decisions during your experiments.
Part 1: Understanding the Core Synthesis and Key Precursors
The most common and industrially viable route to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is via a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.[4][5] In this case, the key reactants are 2-(2,2,2-trifluoroethoxy)phenol and a 2-carbon electrophile, such as 2-bromoethanol.
The overall workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of the target compound.
A significant portion of challenges in the final step originates from the quality of the key intermediate, 2-(2,2,2-trifluoroethoxy)phenol. Therefore, we will first address its synthesis.
FAQs: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol
Q: What is the recommended starting material for synthesizing 2-(2,2,2-trifluoroethoxy)phenol?
A: For scalability and cost-effectiveness, o-nitrochlorobenzene is the preferred starting material.[6][7] The synthesis involves a three-step process:
-
Etherification: Reaction of o-nitrochlorobenzene with 2,2,2-trifluoroethanol under basic conditions with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide to form 2-(2,2,2-trifluoroethoxy)nitrobenzene.[6]
-
Reduction: The nitro group is then reduced to an aniline, typically via catalytic hydrogenation (e.g., using Palladium on carbon), to yield 2-(2,2,2-trifluoroethoxy)aniline.[8]
-
Diazotization-Hydrolysis: The aniline is converted to a diazonium salt, which is subsequently hydrolyzed to the desired phenol.[7][8]
Q: My reduction of the nitro-intermediate is sluggish. How can I improve it?
A: If catalytic hydrogenation with Pd/C is slow, ensure the catalyst is active and not poisoned. The reaction is often run under atmospheric pressure of hydrogen in a solvent like ethanol for 12 hours.[8] Alternative reducing agents include iron powder, zinc powder, or sodium dithionite if high-pressure hydrogenation is not feasible.[6][7] Ensure the starting nitro-compound is pure, as impurities can inhibit the catalyst.
Part 2: Troubleshooting the Williamson Ether Synthesis
This section focuses on the final etherification step to produce 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Troubleshooting Guide: Low Yield and Impurities
Q: My reaction yield is consistently low (<70%). What are the primary factors to investigate?
A: Low yield is the most common issue and typically stems from one of three areas: incomplete deprotonation of the phenol, suboptimal SN2 reaction conditions, or side reactions.
-
Inefficient Deprotonation: The phenol must be converted to its conjugate base, the phenoxide, to act as an effective nucleophile.[5] Weak bases or insufficient equivalents can lead to a large amount of unreacted starting phenol.
-
Poor SN2 Conditions: The Williamson ether synthesis is an SN2 reaction.[4][9] Its rate is highly dependent on the choice of base, solvent, and temperature. The leaving group must be on a primary carbon, which is true for 2-bromoethanol, minimizing competing elimination reactions.[4][9]
-
Starting Material Quality: Impurities in your 2-(2,2,2-trifluoroethoxy)phenol or 2-bromoethanol (e.g., water) can interfere with the reaction.
Q: I am observing significant amounts of unreacted phenol in my crude product. How can I improve conversion?
A: This strongly suggests an issue with the deprotonation step or reaction equilibrium.
-
Choice of Base: For complete and irreversible deprotonation, a strong base like sodium hydride (NaH) is highly effective.[9][10] NaH reacts with the phenol to produce the sodium phenoxide and H₂ gas, driving the acid-base reaction to completion. Weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be used, but may result in an equilibrium that doesn't favor complete phenoxide formation, especially if water is present.[11][12]
-
Anhydrous Conditions: If using a moisture-sensitive base like NaH, the reaction must be performed under strictly anhydrous conditions (dry solvent, inert atmosphere like nitrogen or argon).[10] Moisture will quench the base and inhibit deprotonation.
-
Reaction Time and Temperature: A common protocol involves deprotonation with NaH in anhydrous THF, followed by the addition of 2-bromoethanol and heating to 50–60°C for several hours to ensure the reaction goes to completion.[10]
Q: What are the common side products, and how can I minimize their formation?
A: While this specific reaction is relatively clean due to the use of a primary halide, potential side reactions include:
-
C-alkylation: While O-alkylation is electronically favored, some C-alkylation on the aromatic ring can occur, especially with less-polar solvents. Using polar aprotic solvents like DMF or DMSO generally favors the desired O-alkylation.[12][13]
-
Formation of 1,4-Dioxane: Under basic conditions, 2-bromoethanol can self-condense to form dioxane, consuming your electrophile. This is minimized by adding the 2-bromoethanol slowly to the formed phenoxide solution, ensuring the phenoxide is always in excess relative to the halide.
Q: Which base and solvent combination is optimal for this synthesis?
A: The optimal choice depends on your laboratory's capabilities and safety protocols. The following table summarizes common combinations and their rationales.
| Base | Solvent | Temperature | Pros | Cons |
| NaH | THF, DMF | RT to 60°C | Irreversible deprotonation, high yields.[9][10] | Requires strict anhydrous conditions; H₂ gas evolution. |
| K₂CO₃ | DMF, Acetone | Reflux | Easy to handle, inexpensive. | Slower reaction rates, may not achieve full conversion. |
| NaOH | Water/Toluene (PTC) | 70-90°C | Inexpensive, suitable for industrial scale. | Requires a phase-transfer catalyst (PTC); water can lead to side reactions.[11] |
For laboratory-scale synthesis focused on maximizing yield, the NaH/THF or NaH/DMF system is generally considered the most reliable.[10][12]
FAQs: Purification
Q: My final product is difficult to purify. What purification strategies are most effective?
A: The primary impurities are unreacted 2-(2,2,2-trifluoroethoxy)phenol and any side products.
-
Aqueous Workup: After the reaction, a standard workup is essential. Quench the reaction carefully (e.g., with water or a saturated NH₄Cl solution). The organic layer can then be washed with a dilute NaOH solution (e.g., 1M NaOH) to remove the acidic unreacted phenol. Be cautious, as vigorous or prolonged base washing can cause hydrolysis of the product. Follow with a water wash and a brine wash before drying over anhydrous sodium sulfate.
-
Chromatography: If the base wash is insufficient, flash column chromatography on silica gel is the most effective method for obtaining a highly pure product. A gradient of ethyl acetate in hexanes is a typical solvent system.
-
Distillation: If the product is an oil and the impurities have sufficiently different boiling points, vacuum distillation can be an option for large-scale purification.
Part 3: Reference Experimental Protocols
The following protocols are synthesized from established literature and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol (Precursor)
This protocol is adapted from patent literature describing a multi-step synthesis from o-nitrochlorobenzene.[6][8]
-
Step A: Etherification: To a stirred solution of o-nitrochlorobenzene (1 eq), 2,2,2-trifluoroethanol (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in toluene, add 50% aqueous sodium hydroxide (3 eq). Heat the mixture to 70°C and stir vigorously for 6-8 hours until TLC indicates consumption of the starting material. Cool, separate the layers, and wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate under reduced pressure to yield crude 2-(2,2,2-trifluoroethoxy)nitrobenzene.
-
Step B: Reduction: In a hydrogenation vessel, dissolve the crude nitro-compound from Step A in absolute ethanol. Add 10% Palladium on carbon (approx. 5-10% by weight). Pressurize the vessel with hydrogen gas (or bubble H₂ through the solution at atmospheric pressure) and stir at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield 2-(2,2,2-trifluoroethoxy)aniline.[8]
-
Step C: Diazotization and Hydrolysis: Cool a solution of 20% aqueous sulfuric acid in a reaction flask using an ice-water bath. Add the aniline from Step B while stirring. Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0-5°C. Stir for 2 hours. In a separate flask, heat a mixture of 20% sulfuric acid and toluene to 70°C. Add the diazonium salt solution dropwise to the hot acid solution. Continue heating for 2 hours after the addition is complete. Cool the mixture, separate the layers, and extract the aqueous phase with toluene. Combine the organic layers, wash with water, and then extract the phenol into a 10% NaOH solution. Re-acidify the aqueous layer with HCl and extract the product back into an organic solvent like ethyl acetate. Dry and concentrate to yield 2-(2,2,2-trifluoroethoxy)phenol.[8]
Protocol 2: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
This protocol is based on a standard Williamson ether synthesis using sodium hydride.[10]
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Deprotonation: Under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. To this suspension, add a solution of 2-(2,2,2-trifluoroethoxy)phenol (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 25°C. Stir the mixture for 1 hour at room temperature. Hydrogen gas evolution should be observed.
-
Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the phenoxide solution. After the addition, heat the reaction mixture to 55-60°C and maintain for 4-6 hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure product.
References
- CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)
-
Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Eureka | Patsnap. (URL: [Link])
- CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)
- WO 2011/101864 A1 - Novel Process For The Synthesis Of Phenoxyethyl Deriv
-
The Williamson Ether Synthesis. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
-
The Williamson Ether Synthesis. (URL: [Link])
-
-
Williamson Ether Synthesis. (URL: [Link])
-
2-(2,2,2-Trifluoroethoxy)phenol CAS#: 160968-99-0 - ChemWhat. (URL: [Link])
-
Williamson ether synthesis (video) - Khan Academy. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
-
Williamson Ether Synthesis - ChemTalk. (URL: [Link])
- US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google P
-
Synthesis of 2-phenoxyethanol - PrepChem.com. (URL: [Link])
-
NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol - AMS Dottorato. (URL: [Link])
-
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | CAS 160969-03-9 - Veeprho. (URL: [Link])
Sources
- 1. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | 160969-03-9 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS#: 160969-02-8 [m.chemicalbook.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 7. CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 8. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Navigating the Challenges of Purifying Fluorinated Organic Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the purification of fluorinated organic compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these fascinating molecules. The introduction of fluorine into an organic scaffold dramatically alters its physicochemical properties, offering tremendous advantages in pharmaceuticals and materials science.[1][2] However, these same properties—high electronegativity, low polarizability, and unique intermolecular interactions—can make purification a formidable task.
This resource moves beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the "why" behind the challenges and offer practical, actionable solutions for chromatography, crystallization, and distillation, empowering you to develop robust and efficient purification strategies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Fluorine's Influence
This section addresses common overarching questions about the behavior of fluorinated compounds during purification.
Q1: Why do my fluorinated compounds behave so differently from their non-fluorinated analogs during chromatography?
A1: The anomalous behavior of fluorinated compounds in chromatography stems from fluorine's unique electronic properties. The high electronegativity of fluorine creates strong C-F dipoles and can alter the electron density of the entire molecule. This leads to several effects:
-
Altered Polarity and Dipole Moment: Fluorination can significantly change a molecule's overall polarity in ways that are not always intuitive. While a single fluorine atom might slightly increase polarity, polyfluorination, especially in aliphatic chains, can create a non-polar, "fluorophilic" domain that is repelled by both polar and non-polar hydrocarbon environments.
-
Unique Intermolecular Interactions: Fluorinated compounds participate in interactions not commonly seen with other functional groups. These include dipole-dipole interactions, and weak hydrogen bonds like C-H···F-C, which can influence how a molecule interacts with both the stationary and mobile phases.[3][4][5][6][7]
-
Reduced van der Waals Interactions: Perfluorinated chains have a "stiffer" conformation and lower polarizability compared to their hydrocarbon counterparts, leading to weaker van der Waals interactions with traditional stationary phases like C18. This can result in unexpectedly short retention times in reversed-phase HPLC.[8]
Q2: I'm struggling to crystallize my highly fluorinated compound. It either crashes out as an amorphous solid or forms an oil. What's going on?
A2: Crystallization of fluorinated compounds is often challenging due to a combination of factors related to their intermolecular interactions and solubility.
-
Weak and Ambiguous Interactions: While C-H···F interactions can direct crystal packing, they are generally weaker and more geometrically flexible than traditional hydrogen bonds.[3][4][7] This can make the formation of a well-ordered crystal lattice difficult.
-
"Fluorophobic" Effect: Highly fluorinated segments tend to self-associate to minimize contact with non-fluorinated (hydrocarbon or polar) solvents.[9] If the self-association is not directional enough to form a crystal lattice, the compound may separate as a liquid phase, a phenomenon known as "oiling out".[10][11][12][13]
-
Poor Solubility Profile: Finding an ideal crystallization solvent can be difficult. Fluorinated compounds often exhibit poor solubility in a wide range of common organic solvents, but may be too soluble in fluorinated solvents to allow for controlled crystal growth.[14][15][16]
Q3: My fluorinated compound forms an azeotrope with my reaction solvent, making distillation impossible. Why does this happen and how can I break it?
A3: Azeotrope formation is common with fluorinated compounds due to their altered intermolecular forces, which lead to non-ideal liquid-vapor equilibria.[17] The strong C-F dipoles can lead to specific interactions with solvent molecules that cause the mixture to boil at a constant composition and temperature.
-
Causality: Fluorinated molecules can exhibit both reduced and enhanced intermolecular interactions compared to their hydrocarbon analogs. This disruption of ideal solution behavior makes them prone to forming minimum- or maximum-boiling azeotropes with a variety of solvents, including alcohols, hydrocarbons, and chlorinated solvents.[18][19]
-
Breaking the Azeotrope: Several strategies can be employed:
-
Extractive Distillation: Introduce a third component (an entrainer) that selectively interacts with one of the azeotrope components, altering its relative volatility and allowing for separation.
-
Pressure-Swing Distillation: The composition of an azeotrope is often pressure-dependent. By running two distillation columns at different pressures, it's possible to achieve a separation.
-
Chemical Conversion: Temporarily react one of the components to change its properties, perform the distillation, and then reverse the reaction. This is often a last resort.
-
Part 2: Troubleshooting Guide - Chromatographic Purification
This section provides detailed troubleshooting for specific issues encountered during the chromatographic purification of fluorinated compounds.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q4: My fluorinated compound has very poor retention on a C18 column, eluting close to the solvent front. How can I increase its retention?
A4: This is a classic problem. The "fluorophobicity" of your compound leads to weak interactions with the hydrocarbon C18 chains.
-
Explanation: The electron-rich fluorine atoms can induce repulsion with the electron-rich stationary phase, and the low polarizability of the C-F bond reduces favorable van der Waals interactions.
-
Solutions:
-
Use a Highly Aqueous Mobile Phase: If your compound has some polar functionality, decreasing the organic modifier (e.g., acetonitrile, methanol) concentration will increase retention.
-
Switch to a Fluorinated Stationary Phase: This is often the most effective solution. Columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP), fluorinated alkyl) are specifically designed to retain fluorinated analytes through favorable dipole-dipole and sometimes π-π interactions.[8][20]
-
Employ HILIC Mode: For polar fluorinated compounds, Hydrophilic Interaction Chromatography (HILIC) can be an excellent alternative, providing strong retention.[8]
-
Q5: I'm using a Pentafluorophenyl (PFP) column, but my separation of fluorinated isomers is still poor. What can I adjust?
A5: PFP columns offer unique selectivity based on dipole-dipole, π-π, and charge-transfer interactions, but optimization is often necessary.
-
Explanation: While PFP columns are excellent for retaining fluorinated compounds, their selectivity for closely related isomers depends on subtle differences in how the analytes interact with the electron-deficient fluorophenyl ring.
-
Solutions:
-
Change the Organic Modifier: Switching between acetonitrile and methanol can dramatically alter selectivity. Acetonitrile is a π-acceptor and can compete for π-π interactions, while methanol is a hydrogen-bond donor and acceptor.
-
Adjust the Mobile Phase pH: For ionizable compounds, small changes in pH can alter the charge state and significantly impact retention and selectivity on PFP phases.
-
Modify the Temperature: Column temperature affects the thermodynamics of interaction. Sometimes, a lower temperature can enhance the subtle intermolecular forces needed to resolve isomers.
-
Compare Different PFP Chemistries: Not all PFP columns are the same. The underlying silica, bonding chemistry, and end-capping can influence performance.
-
| Parameter | Effect on PFP Column Separations | Troubleshooting Action |
| Organic Modifier | Alters π-π and H-bonding interactions. | Switch between ACN and MeOH. |
| Mobile Phase pH | Affects ionization of analytes and silanols. | Adjust pH by ± 0.5 units. |
| Temperature | Influences interaction thermodynamics. | Screen temperatures from 25°C to 50°C. |
| Buffer Concentration | Can impact peak shape and retention. | Vary buffer concentration from 10 mM to 50 mM. |
Q6: My fluorinated compound is co-eluting with a non-fluorinated impurity on my C18 column. How can I resolve them?
A6: This scenario calls for a change in selectivity. The C18 column is not differentiating enough between the two compounds based on hydrophobicity alone.
-
Explanation: The two compounds likely have a similar overall lipophilicity, even though their structures are different.
-
Solutions:
-
Switch to a PFP or Fluoro-Alkyl Column: This is the most logical step. A fluorinated phase will introduce new interaction mechanisms (dipole-dipole, π-π) that will affect the fluorinated compound much more than the non-fluorinated one, likely leading to a significant shift in retention times and achieving separation.[8]
-
Change the Mobile Phase: Before changing the column, try switching from acetonitrile to methanol (or vice-versa). This can sometimes provide enough of a selectivity change to resolve the peaks.
-
Use a "Hetero-Pairing" Approach: An interesting strategy is to pair a standard hydrocarbon column (like C8 or C18) with a fluorinated eluent (like trifluoroethanol in the mobile phase).[1] This can induce unique selectivity.
-
Fluorous Solid-Phase Extraction (F-SPE)
Fluorous Solid-Phase Extraction is a powerful technique that leverages the high affinity of fluorinated compounds for a fluorous stationary phase (silica gel modified with a perfluoroalkyl chain).[2]
Q7: I'm new to F-SPE. Can you provide a basic workflow?
A7: Absolutely. F-SPE is a simple and effective method for separating highly fluorinated compounds from non-fluorinated (organic) ones.
Workflow for Fluorous Solid-Phase Extraction
Caption: A typical workflow for separating a fluorinated compound using F-SPE.
Experimental Protocol: Standard F-SPE
-
Conditioning: Wash the fluorous SPE cartridge (e.g., packed with silica gel with a -SiMe₂(CH₂)₂C₈F₁₇ bonded phase) with a fluorophilic solvent like methanol or acetone (2-3 column volumes) to wet the stationary phase.
-
Equilibration: Equilibrate the cartridge with a fluorophobic solvent system, typically a high-water content mixture like 80:20 methanol/water (2-3 column volumes).
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, THF) and load it onto the cartridge.
-
Elution of Non-Fluorinated Compounds: Elute the cartridge with the fluorophobic solvent (e.g., 80:20 methanol/water). Non-fluorinated compounds will have little affinity for the stationary phase and will elute in this fraction.
-
Elution of Fluorinated Compound: Switch to a fluorophilic solvent (e.g., 100% methanol, THF, or acetone) to elute your retained fluorinated product.
Q8: My fluorinated compound is breaking through during the fluorophobic wash step in F-SPE. What's wrong?
A8: Premature elution of the fluorinated compound indicates that its retention on the fluorous stationary phase is insufficient under the current conditions.
-
Explanation: The "fluorous" character of your molecule might not be strong enough to ensure complete retention, or your elution solvent is too "fluorophilic".
-
Solutions:
-
Increase the Water Content: The most common fix is to increase the fluorophobicity of the wash solvent. Try switching from 80:20 MeOH/H₂O to a 70:30 or even 60:40 mixture. The increased water content will enhance the retention of the fluorous compound.
-
Check Your Fluorine Content: F-SPE is most effective for compounds with a significant fluorine content (typically >40% by mass). If your molecule is only lightly fluorinated, it may not retain well.
-
Reduce the Flow Rate: A slower flow rate during loading and washing can improve the kinetics of partitioning onto the stationary phase, enhancing retention.
-
Avoid Overloading: Ensure you are not exceeding the capacity of the cartridge. A typical loading capacity is 1-5% of the silica bed weight.
-
Part 3: Troubleshooting Guide - Crystallization
Crystallization is a powerful purification technique, but the unique properties of fluorinated compounds often require a non-traditional approach.
Q9: My fluorinated compound oils out from every solvent system I try. How can I promote crystal formation?
A9: "Oiling out" is common when a compound's melting point is lower than the temperature of the solution from which it is separating, or when the supersaturation is too high.[10][11] For fluorinated compounds, this is often due to strong self-association that isn't sufficiently ordered for lattice formation.
-
Explanation: The compound is coming out of solution, which is good, but it's forming a liquid phase instead of a solid phase. Impurities tend to be highly soluble in this oily phase, which defeats the purpose of purification.[13]
-
Solutions:
-
Reduce the Rate of Supersaturation: This is the most critical factor. Cool the solution much more slowly. An insulated Dewar or placing the flask in a warm water bath that is allowed to cool to room temperature overnight can work well.
-
Use a More Dilute Solution: Add a small amount of additional hot solvent (10-20% more) so that the solution is not saturated at as high a temperature. This will lower the temperature at which crystallization begins.
-
Try a Different Solvent System: Experiment with solvent systems that have different properties. If you're using a polar solvent, try a non-polar one, or a mixture. Sometimes a solvent that can interact more specifically with the fluorinated molecule (e.g., via C-H···F bonds) can encourage ordered packing.
-
Vapor Diffusion: This is an excellent and gentle method for difficult-to-crystallize compounds. Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small open vial. Place this vial inside a larger sealed jar containing a "poor" solvent in which your compound is insoluble. The poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility and promoting slow crystal growth.[21]
-
Seeding: If you have even a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.[21][22]
-
Decision Tree for Troubleshooting Crystallization
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 3. Which intermolecular interactions have a significant influence on crystal packing? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 13. lutpub.lut.fi [lutpub.lut.fi]
- 14. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry [pubmed.ncbi.nlm.nih.gov]
- 15. The solubility of certain gaseous fluorine compounds in water - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. pure.tue.nl [pure.tue.nl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. unifr.ch [unifr.ch]
- 22. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Reactions in Ether Synthesis
Welcome to the technical support center for ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during etherification reactions. Instead of a generic overview, we will directly address the specific, practical issues that can lead to low yields, impure products, and experimental setbacks. Our focus is on diagnosing the root cause of side reactions and providing robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding ether synthesis, particularly the Williamson ether synthesis, which is a cornerstone of this chemical transformation.
Q1: My Williamson ether synthesis reaction has a very low yield, and I'm recovering a lot of my starting alcohol. What's the likely cause?
A1: A low yield with significant recovery of the starting alcohol typically points to incomplete deprotonation. The Williamson synthesis relies on the reaction of a highly nucleophilic alkoxide with an alkyl halide.[1][2] If the alcohol is not fully converted to its conjugate base (the alkoxide), the reaction will not proceed to completion.
Troubleshooting Steps:
-
Base Selection & Handling: A strong base is required to fully deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they deprotonate the alcohol irreversibly.[3][4] For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient.[2][5] Ensure your base is fresh and has been stored under anhydrous conditions to maintain its reactivity.
-
Stoichiometry: Verify that you are using at least a full stoichiometric equivalent of the base relative to the alcohol. An excess of the alkyl halide may sometimes be used to drive the reaction forward.[5]
-
Reaction Time & Temperature: While typical conditions range from 1-8 hours at 50-100°C, your specific substrates may require longer reaction times or gentle heating to ensure completion.[1]
Q2: I've isolated my product, but it's contaminated with a significant amount of an alkene. How can I prevent this elimination side reaction?
A2: The formation of an alkene is the most common and frustrating side reaction in Williamson ether synthesis.[6] It occurs when the alkoxide, a strong base, promotes an E2 elimination reaction with the alkyl halide instead of the desired SN2 substitution.[4][5] This is especially problematic with sterically hindered substrates.[2][6]
Key Strategies to Minimize Elimination:
-
Substrate Selection (The Golden Rule): The SN2 reaction is highly sensitive to steric hindrance.[3][5] The most effective way to prevent elimination is to use a primary alkyl halide.[1][3][4] If synthesizing an unsymmetrical ether, always place the bulkier group on the alkoxide and use the less hindered alkyl halide. For example, to synthesize tert-butyl methyl ether, the correct strategy is to react sodium tert-butoxide with methyl iodide. The reverse approach—reacting sodium methoxide with tert-butyl chloride—will almost exclusively yield isobutylene via elimination.[4][5][7]
-
Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature generally favors the desired SN2 pathway.[4][5] If alkene formation is significant, try reducing the reaction temperature and extending the reaction time.
-
Alkoxide Choice: Less sterically hindered alkoxides are less likely to act as a base to promote elimination.[4][8]
Q3: I'm trying to synthesize an aryl ether from a phenol, but I'm getting a mixture of the desired O-alkylated ether and a C-alkylated byproduct. How can I improve selectivity?
A3: This is a classic issue arising from the fact that phenoxide ions are ambident nucleophiles—they can react at either the oxygen atom (O-alkylation) to form the ether or at the aromatic ring (C-alkylation), typically at the ortho or para positions.[1][5] The key to controlling the outcome is the choice of solvent.[5]
Controlling Selectivity:
-
To Favor O-Alkylation (Ether Formation): Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[1][2][4][5] These solvents effectively solvate the cation (e.g., Na⁺, K⁺) but do not strongly solvate the oxygen anion of the phenoxide. This leaves the oxygen as a "naked" and highly reactive nucleophile, promoting attack at the alkyl halide to form the ether.[4][5]
-
To Favor C-Alkylation: Use protic solvents like water or trifluoroethanol (TFE). These solvents form strong hydrogen bonds with the phenoxide's oxygen atom, making it less nucleophilic. This shielding effect encourages the electron-rich aromatic ring to act as the nucleophile instead.[5]
In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Eliminating E2 Side Products
The competition between SN2 and E2 pathways is the central challenge in many ether syntheses. This guide provides a logical workflow for diagnosing and solving this issue.
| Parameter | Condition Favoring SN2 (Ether) | Condition Favoring E2 (Alkene) | Rationale |
| Alkyl Halide | Methyl > Primary (1°) | Tertiary (3°) > Secondary (2°) | Steric hindrance prevents the backside attack required for SN2.[3][5][7] |
| Temperature | Lower (e.g., RT to 50°C) | Higher (e.g., >80°C) | Elimination has a higher activation energy and is favored by increased thermal energy.[4][5] |
| Solvent | Polar Aprotic (DMF, DMSO) | Less Polar / Protic | Polar aprotic solvents enhance nucleophilicity of the alkoxide.[1][2][5] |
| Alkoxide Base | Less Sterically Hindered | Bulky (e.g., tert-butoxide) | Bulky bases are sterically inhibited from acting as nucleophiles and preferentially act as bases.[8] |
Guide 2: Synthesizing Sterically Hindered Ethers
The Williamson synthesis is notoriously inefficient for preparing ethers with secondary and, especially, tertiary alkyl groups due to the dominance of the E2 elimination side reaction.[9][10] If your target molecule contains such a motif (e.g., a di-tert-butyl ether), alternative strategies are required.
Q: Can I synthesize di-tert-butyl ether using sodium tert-butoxide and tert-butyl chloride?
A: No. This combination will result exclusively in the formation of isobutylene.[3][5] Both the nucleophile and the electrophile are sterically hindered, making the SN2 pathway impossible.
Alternative Methodologies: For these challenging substrates, a shift in synthetic strategy is necessary.
-
Acid-Catalyzed Dehydration/Addition: For symmetrical ethers, acid-catalyzed dehydration of alcohols can be an option, though it is also prone to elimination.[11][12] More effectively, acid-catalyzed addition of an alcohol to an alkene (a hydroalkoxylation reaction) can form hindered ethers.[10]
-
Modern Catalytic Methods: Recent advances have provided novel solutions. For instance, copper-catalyzed methods have been developed for the synthesis of sterically congested ethers, which avoid the harsh basic conditions of the Williamson synthesis.[9] Other strategies involve the use of electrogenerated carbocations or specialized reagents like diaryliodonium salts for aryl ethers.[10][13]
Experimental Protocols
Protocol 1: Optimized Williamson Synthesis of Benzyl Propyl Ether
This protocol is designed to maximize the yield of an unsymmetrical ether by adhering to the principles that minimize side reactions. We choose to deprotonate propanol and react it with benzyl bromide (a primary halide) to avoid any possibility of elimination.
Materials:
-
1-Propanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Benzyl Bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a septum.
-
Deprotonation: Add anhydrous DMF (50 mL) to the flask via syringe. Add 1-propanol (10 mmol, 1.0 eq). With stirring, carefully add NaH (12 mmol, 1.2 eq) portion-wise at 0°C (ice bath). Caution: Hydrogen gas is evolved.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-45 minutes, or until gas evolution ceases. This indicates the complete formation of sodium propoxide.
-
Alkylation: Cool the solution back to 0°C. Slowly add benzyl bromide (10 mmol, 1.0 eq) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). Gentle heating (40-50°C) can be applied if the reaction is sluggish.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
ACS Publications. (2016, August 16). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
optimization of reaction conditions for synthesizing aromatic ethers
Welcome to the technical support center for the synthesis of aromatic ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming C-O bonds with aromatic systems. As Senior Application Scientists, we have compiled field-proven insights to help you troubleshoot common issues and optimize your reaction conditions, moving beyond simple protocols to explain the causality behind experimental choices.
This resource is divided into two main sections: a Troubleshooting Guide to address specific problems you may encounter during your experiments, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section is structured in a question-and-answer format to directly address the most common challenges encountered in the synthesis of aromatic ethers via Williamson, Nucleophilic Aromatic Substitution (SNAr), and Ullmann condensation reactions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or has not produced any of the desired aromatic ether. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue that can often be traced back to several key factors. A systematic approach is the best way to diagnose the problem.
Causality Analysis & Corrective Actions:
-
Inadequate Deprotonation of the Phenol: The formation of the phenoxide nucleophile is the critical first step. If the base is not strong enough to deprotonate the phenol completely, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[1]
-
Troubleshooting: Check the pKₐ of your phenol and the conjugate acid of your base (pKaH). For a complete deprotonation, the pKaH of the base should be significantly higher than the pKₐ of the phenol. For standard phenols (pKₐ ≈ 10), strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices for Williamson and SNAr syntheses.[2][3] For Ullmann couplings, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and preferred.[4][5]
-
-
Poor Substrate Reactivity: The structure of your starting materials dictates the feasibility of the chosen synthetic route.
-
For Williamson Synthesis: This is an SN2 reaction. It works best with methyl or primary alkyl halides.[1][2] Secondary alkyl halides will often lead to a mixture of substitution and E2 elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[2][6] Crucially, this method fails with unactivated aryl halides, as backside attack on an sp²-hybridized carbon is not feasible.[1][2]
-
For SNAr Reactions: The aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as -NO₂ or -CN, positioned ortho or para to the leaving group.[7][8] Without this activation, the ring is not sufficiently electrophilic to be attacked by the nucleophile.
-
For Ullmann Condensation: While more robust for unactivated aryl halides, electron-deficient aryl halides and electron-rich phenols tend to give the highest yields.[5]
-
-
Presence of Water: The Williamson and SNAr reactions are highly sensitive to moisture. Water can consume the strong base (e.g., NaH) and hydrolyze the alkylating agent.[9]
-
Troubleshooting: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]
-
-
Incorrect Solvent Choice: The solvent plays a critical role in solvating ions and influencing nucleophilicity.
-
Troubleshooting: For Williamson and SNAr reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are strongly recommended.[10][11] These solvents effectively solvate the cation (e.g., Na⁺) of the phenoxide salt, leaving a more reactive, "naked" anion that is a more potent nucleophile.[11] Protic solvents (like ethanol or water) will hydrogen-bond with and stabilize the phenoxide, drastically reducing its nucleophilicity and slowing the reaction.[11]
-
Below is a workflow to systematically troubleshoot low-yield reactions.
Caption: A workflow for systematically troubleshooting low yields.
Issue 2: Major Side Products are Observed
Question: My reaction is working, but I am getting significant amounts of side products. How can I improve selectivity for the desired ether?
Answer: Side product formation is common and typically arises from competing reaction pathways. Identifying the side product is the first step to mitigating its formation.
Common Side Reactions & Solutions:
-
E2 Elimination Product (Alkene): This is the most common side reaction in the Williamson ether synthesis, especially when using secondary alkyl halides.[10][12] The alkoxide/phenoxide is a strong base and can abstract a proton from the alkyl halide, leading to an alkene.
-
Optimization:
-
Substrate Choice: If possible, plan your synthesis so that the alkyl halide is primary. For example, to make tert-butyl phenyl ether, it is far better to react sodium phenoxide with tert-butyl bromide's isomer, 2-bromo-2-methylpropane, is not a viable option. The best approach is to react sodium tert-butoxide with bromobenzene, but this requires a different method like a Buchwald-Hartwig coupling, as Williamson fails with aryl halides.[2] For simpler ethers, always choose the combination with the least sterically hindered alkyl halide.[2][13]
-
Temperature: E2 reactions have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature can favor the desired SN2 pathway. A typical range is 50-100 °C, so starting at the lower end is advisable.[9][10]
-
-
-
C-Alkylation Product: Phenoxides are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen atom (leading to the desired O-alkylation) and the aromatic ring, typically at the ortho and para positions (leading to C-alkylation).[10][11]
-
Optimization: The O- vs. C-alkylation ratio is highly dependent on the solvent.
-
Favoring O-Alkylation (Ether): Use polar aprotic solvents (DMF, DMSO). These solvents do not strongly solvate the oxygen anion, leaving it exposed and more nucleophilic.[11]
-
Favoring C-Alkylation (Alkyl Phenol): Protic solvents (water, trifluoroethanol) favor C-alkylation. They form strong hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the electron-rich ring.[11]
-
-
Caption: Solvent effects on O- vs. C-alkylation of phenoxides.
Issue 3: Difficulty with Work-up and Purification
Question: My reaction seems to be complete by TLC, but I am struggling to isolate a pure product. What are the best practices for work-up and purification?
Answer: A clean work-up is essential for obtaining a pure product and can simplify the final purification step. The strategy depends on the solvent used and the properties of the impurities.
Work-up and Purification Strategies:
-
Removing High-Boiling Polar Solvents (DMF, DMSO): These solvents are difficult to remove by rotary evaporation.
-
Procedure: Dilute the reaction mixture with a large volume of water and extract the product with a non-polar organic solvent like ethyl acetate or diethyl ether. The polar solvent will preferentially partition into the aqueous layer. Wash the combined organic layers multiple times with water, and finally with brine, to remove all traces of the high-boiling solvent.[14]
-
-
Removing Unreacted Phenol: The starting phenol is acidic and can be difficult to separate from the ether product by chromatography.
-
Procedure: During the aqueous work-up, wash the organic layer with a dilute aqueous base solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[15] This will deprotonate the acidic phenol, forming the corresponding water-soluble phenoxide salt, which will be extracted into the aqueous layer.
-
-
Final Purification:
-
Flash Column Chromatography: This is the most common method for purifying aromatic ethers. A silica gel stationary phase is typically used. The mobile phase (eluent) should be chosen based on the polarity of the product, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Recrystallization: If the product is a solid, recrystallization can be an effective and scalable purification method.[16]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic method for my target aromatic ether?
A1: The choice depends entirely on the structure of your target molecule.
-
Use Williamson Synthesis for: Alkyl aryl ethers where the alkyl group comes from a methyl or primary alkyl halide.[2]
-
Use SNAr for: Alkyl aryl or diaryl ethers where the aromatic ring is activated with strong electron-withdrawing groups (ortho/para to the leaving group). This is especially effective when the leaving group is a fluoride.[7][8]
-
Use Ullmann Condensation for: Diaryl ethers, especially when both aromatic rings are unactivated or when dealing with complex, sterically hindered partners.[4][17]
Q2: Which base is best? Does it matter if I use NaH, K₂CO₃, or Cs₂CO₃?
A2: Yes, the choice of base is critical.
-
NaH/KH: Very strong, non-nucleophilic bases ideal for generating alkoxides/phenoxides quantitatively in Williamson and SNAr reactions.[2][3] They require anhydrous conditions.
-
K₂CO₃/Cs₂CO₃: Milder inorganic bases. They are often used in Ullmann couplings and are suitable for Williamson syntheses with more acidic phenols.[3][4] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can sometimes lead to higher yields in Ullmann reactions.[5]
| Base | Strength (pKa of Conj. Acid) | Primary Use Case | Key Considerations |
| NaH, KH | ~35-40 | Williamson, SNAr | Extremely moisture-sensitive; requires inert atmosphere. Generates H₂ gas. |
| K₂CO₃ | ~10.3 | Ullmann, Williamson | Inexpensive and easy to handle. Less effective for less acidic alcohols. |
| Cs₂CO₃ | ~10.3 | Ullmann | Higher solubility in organic solvents can improve reaction rates and yields.[4][5] |
| KOH, NaOH | ~15.7 | Williamson (Industrial) | Can be used, but introduces water, which may not be ideal.[10] |
Table 1: Comparison of common bases for aromatic ether synthesis.
Q3: Why is the leaving group trend for SNAr (F > Cl > Br > I) the opposite of that for SN2 reactions?
A3: This is a key mechanistic difference. In an SN2 reaction, the rate-determining step is the single step involving bond-breaking of the carbon-leaving group bond. Therefore, weaker C-X bonds (like C-I) break more easily, leading to a faster reaction. In an SNAr reaction, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the stabilized carbanion intermediate (the Meisenheimer complex).[7][8] Fluorine is the most electronegative halogen, so it makes the carbon to which it is attached the most electrophilic (electron-poor), accelerating the nucleophilic attack. The C-F bond is broken in a later, fast step.[8]
Detailed Experimental Protocols
Protocol 1: Williamson Synthesis of 4-Propoxy-nitrobenzene
This protocol describes the synthesis of an alkyl aryl ether from an activated phenol and a primary alkyl halide.
Materials:
-
4-Nitrophenol (1.0 equiv)
-
1-Bromopropane (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol, powdered K₂CO₃, and anhydrous DMF.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add 1-bromopropane to the suspension via syringe.
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitrophenol is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash twice with 1M NaOH (to remove any unreacted phenol), once with water, and once with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 4-propoxy-nitrobenzene.
Protocol 2: SNAr Synthesis of 1-methoxy-2,4-dinitrobenzene
This protocol details the reaction of a highly activated aryl halide with an alkoxide.
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 equiv)
-
Sodium Methoxide (NaOMe, 1.1 equiv)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene in anhydrous methanol.
-
While stirring at room temperature, slowly add a solution of sodium methoxide in methanol to the flask. An immediate color change should be observed.
-
Allow the reaction to stir at room temperature. The reaction is often very fast and can be complete in under an hour.
-
Monitor the reaction by TLC until the starting aryl chloride is consumed.
-
Carefully neutralize the reaction with a few drops of acetic acid.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the product, which is often pure enough for many uses or can be recrystallized from ethanol.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]
-
Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]
-
Mandal, S., et al. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. ResearchGate. [Link]
-
The Skeptical Chemist. (2021). Aryl ether synthesis under mild conditions. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Metal-Free Synthesis of Aryl Ethers in Water. Retrieved from [Link]
-
Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. [Link]
-
Journal of the American Chemical Society. (n.d.). Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Letters. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
-
NIH - PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.
-
jOeCHEM. (2022). Williamson Ether Synthesis Explained. Retrieved from [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Wipf, P., & Henninger, T. C. (1997). A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. J. Org. Chem., 62(6), 1586–1587. [Link]
-
ResearchGate. (2016). How to remove impurities from diethyl ether? Retrieved from [Link]
-
jOeCHEM. (2021). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). [Link]
-
HazelChem. (2020). Williamson ether synthesis (done wrong). [Link]
-
jOeCHEM. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- Google Patents. (n.d.). US4474932A - Process for the production of aromatic ethers and aromatic polyethers.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. silicycle.com [silicycle.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of Fluorinated Compounds in Assays
<_
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with fluorinated compounds in their experimental assays. Fluorination is a powerful tool in medicinal chemistry, often enhancing metabolic stability and binding affinity.[1][2] However, these benefits can be coupled with decreased aqueous solubility, leading to unreliable and difficult-to-interpret assay results.[3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these critical solubility issues.
I. Understanding the Challenge: The "Fluorine Effect" on Solubility
Fluorine's high electronegativity and the strength of the carbon-fluorine bond significantly influence a molecule's physicochemical properties.[1][4] While often increasing lipophilicity, which can aid membrane permeability, it can paradoxically lead to poor aqueous solubility.[1][2][5] This is a crucial first concept: the impact of fluorine is highly dependent on its position within the molecular structure.
Frequently Asked Questions (FAQs): The Basics
Q1: Why do my fluorinated compounds keep precipitating out of my aqueous assay buffer?
A: This is a common issue stemming from the fact that many fluorinated compounds are highly lipophilic. When a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, the compound's solubility limit in the final aqueous environment is often exceeded, causing it to precipitate.[6] This is a classic example of moving from a high-solubility organic environment to a low-solubility aqueous one.
Q2: Does fluorination always decrease aqueous solubility?
A: Not necessarily. The effect is complex and context-dependent. While fluorinating an aromatic ring generally increases lipophilicity, adding fluorine to an aliphatic chain can sometimes have the opposite effect.[7] Fluorine's potent inductive effect can lower the pKa of nearby functional groups, potentially increasing ionization and, consequently, water solubility at a specific pH.[4]
Q3: What is the very first step I should take when I suspect a solubility problem?
A: Quantify the problem. Before attempting any fixes, you must determine the compound's baseline solubility. This involves measuring its solubility in both your primary aqueous assay buffer (e.g., Phosphate-Buffered Saline - PBS) and in a standard organic solvent like DMSO.[8] This provides a critical starting point for any troubleshooting efforts.
Q4: What's the difference between kinetic and thermodynamic solubility, and why does it matter for my screening assay?
A: This is a critical distinction.
-
Kinetic solubility is measured by taking a compound dissolved in an organic solvent (like DMSO) and adding it to an aqueous buffer, then determining the concentration at which it precipitates.[9][10] This method is fast, suitable for high-throughput screening (HTS), and often yields higher solubility values due to the formation of a supersaturated state.[10][11]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It's determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[9][12]
For early-stage discovery and HTS, kinetic solubility is often the more relevant parameter as it mimics the experimental conditions of adding a DMSO stock to an aqueous assay buffer.[9][10] However, be aware that kinetic solubility can overestimate the true solubility.[10]
II. Troubleshooting Guide: From Diagnosis to Solution
Encountering precipitation in your assay can be frustrating. This section provides a systematic approach to diagnosing and solving the problem.
Issue 1: Compound Precipitates Immediately Upon Dilution in Aqueous Buffer
Causality: The aqueous solubility of your compound has been drastically exceeded. The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound in solution.[13]
Step-by-Step Protocol:
-
Assess Final Solvent Concentration: Calculate the final percentage of your organic solvent in the assay. For most cell-based assays, DMSO concentrations should be kept below 0.5-1% to avoid cellular toxicity.[14]
-
Increase Stock Concentration: If your final solvent concentration is already low, try making a more concentrated stock solution. This allows you to add a smaller volume to your assay, thereby reducing the final solvent concentration while maintaining the desired compound concentration.
-
Gentle Warming: Briefly warming the solution to 37°C and vortexing or sonicating can sometimes help redissolve the compound.[8] However, be cautious with temperature-sensitive compounds.
-
pH Adjustment: If your compound has an ionizable group (e.g., an amine or carboxylic acid), altering the pH of your buffer can significantly increase solubility.[4][15] For an acidic compound, increasing the pH will promote ionization and improve solubility. Conversely, for a basic compound, decreasing the pH will have a similar effect.
Issue 2: Compound Appears Soluble Initially but Precipitates Over Time During Incubation
Causality: This often points to a metastable solution, a common occurrence in kinetic solubility measurements.[16] Over the incubation period, the compound slowly crashes out of the supersaturated solution. Evaporation from the assay plate, especially in the outer wells (the "edge effect"), can also concentrate the compound and cause precipitation.[17]
Step-by-Step Protocol:
-
Mitigate Evaporation: If you observe more precipitation in the wells at the edge of your plate, evaporation is a likely culprit. Fill the empty spaces between wells with PBS or sterile water to increase humidity.[17]
-
Incorporate Solubilizing Excipients: If the issue persists, you will need to improve the formulation. The following diagram outlines a decision-making workflow for selecting a solubilization strategy.
Caption: Decision workflow for selecting a solubilization strategy.
In-Depth Look at Solubilization Strategies
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds.[18]
-
Common Examples: Propylene glycol, ethanol, polyethylene glycols (PEGs).
-
Mechanism: They work by reducing the polarity of the solvent system, making it more favorable for lipophilic compounds.[18]
-
Causality in Action: By adding a co-solvent, you are essentially creating a more "organic-like" environment within your aqueous buffer, which can better accommodate the fluorinated compound.
Table 1: Common Co-solvents and Typical Starting Concentrations
| Co-solvent | Typical Starting Concentration in Assay | Notes |
| Ethanol | 1-5% | Can be toxic to some cell lines at higher concentrations. |
| Propylene Glycol | 1-10% | Generally well-tolerated by cells. |
| PEG 400 | 1-10% | A good option for many applications. |
It is crucial to run a vehicle control to ensure the co-solvent itself does not affect your assay results.
Strategy 2: Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[19][20]
-
Common Examples: Polysorbates (Tween-20, Tween-80), Pluronic F-68.
-
Mechanism: The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous phase.[20][21]
-
Causality in Action: For highly fluorinated compounds, which can be both hydrophobic and lipophobic, specialized semifluorinated surfactants can be particularly effective.[22] These surfactants create micelles with a "fluorous" core that readily encapsulates the fluorinated compound.[22]
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Mechanism: They form inclusion complexes by encapsulating the poorly soluble guest molecule (or a lipophilic portion of it) within their central cavity.[23][24] This complex is then readily soluble in water.
-
Causality in Action: The hydrophobic interior of the cyclodextrin provides a favorable environment for the fluorinated compound, effectively shielding it from the aqueous solvent and preventing precipitation.[25][26]
Issue 3: I'm working with a cell-based assay and the cells are dying or behaving unexpectedly.
Causality: The issue might not be the compound itself, but the formulation. High concentrations of DMSO, co-solvents, or surfactants can be cytotoxic.[27] Additionally, precipitates in the culture medium can be harmful to cells.[28][29]
Step-by-Step Protocol:
-
Run Extensive Vehicle Controls: This is non-negotiable. Test every component of your formulation (DMSO, co-solvents, surfactants, cyclodextrins) at the final concentration used in your assay, but without your compound. This will reveal any background toxicity or interference from the excipients.
-
Visually Inspect Under a Microscope: Look for signs of precipitation in your culture wells. Fine, needle-like crystals or an amorphous film can indicate compound precipitation, which can cause physical stress to the cells.[28]
-
Consider Formulation Optimization for Cellular Delivery: For persistent issues, more advanced formulation strategies like creating nanoemulsions or liposomes might be necessary to improve solubility and cellular uptake.[5][30]
III. Summary and Best Practices
Successfully working with poorly soluble fluorinated compounds requires a systematic and informed approach.
-
Characterize First: Always determine the baseline kinetic and thermodynamic solubility of your compound before extensive screening.
-
Start Simple: Begin with the simplest solubilization methods, such as optimizing the DMSO concentration, before moving to more complex formulations.
-
Validate Rigorously: Always run appropriate vehicle controls to ensure that your solubilizing agents are not interfering with your assay.
-
Think Like a Formulation Scientist: The principles of co-solvency, micellar encapsulation, and inclusion complexation are powerful tools. Understanding the "why" behind each technique will enable you to make more informed decisions.
By applying these principles and troubleshooting strategies, you can overcome the solubility challenges posed by fluorinated compounds and obtain reliable, high-quality data in your assays.
References
- Alsenz, J., & Kansy, M. (2012).
- Taylor, R. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis.
- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Protheragen. (2025).
- Kumar, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Iran Chemkraft Representative Office. (2023). Fluorine Derivatives in Medicine.
- (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Zhang, Y., et al. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. PubMed Central.
- (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Benchchem. (n.d.).
- Al-Achi, A. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE.
- Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies.
- Bodner, M., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
- Lee, S. J., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PubMed Central.
- Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central.
- (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Bex, S., et al. (n.d.). A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Organic & Biomolecular Chemistry (RSC Publishing).
- Trafton, A. (2009).
- Sigma-Aldrich. (n.d.).
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
- Hoang, K. C., & Mecozzi, S. (2004).
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- Chadha, R., et al. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PubMed Central.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Ghorab, M. K., & Adejare, A. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Zhang, Y., et al. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au.
- (2020).
- (2025). Fluorination Methods for Drug Discovery and Development.
- (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Singh, M., et al. (2025).
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- (2015). Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.
- Benchchem. (n.d.). hCAXII-IN-5 solubility in DMSO versus aqueous buffers. Benchchem.
- Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library.
- Pathak, R., et al. (n.d.). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI.
- Mircioiu, I., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- (2013). How to deal with the poor solubility of tested compounds in MTT assay?
- Putchakayala, S. B. (2021).
- Brazil, R. (2025). Putting the F in pharma. Chemistry World.
- Benchchem. (n.d.). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. Benchchem.
- Gidaro, M. C., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central.
- Di, L., & Kerns, E. H. (n.d.).
- (2025). Compound Precipitation in High-Concentration DMSO Solutions.
- (2015). How do I avoid crystallized compounds during cell assays with longer incubation times?
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. asianpharmtech.com [asianpharmtech.com]
- 22. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cyclodextrinnews.com [cyclodextrinnews.com]
- 26. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 29. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 30. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Refining the Work-up of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Welcome to the technical support center for the synthesis and purification of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful isolation of this key intermediate. As a crucial building block in the synthesis of pharmaceuticals like Silodosin, achieving high purity of this compound is paramount.[1] This resource synthesizes established chemical principles with practical, field-tested insights to help you navigate the common challenges encountered during its work-up and purification.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the work-up of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, presented in a question-and-answer format.
Question 1: After quenching my reaction, I'm observing a persistent emulsion during the aqueous work-up. How can I resolve this?
Answer: Emulsion formation is a common issue, particularly when using solvents like THF or DMF which have some water miscibility.
-
Causality: Emulsions are stabilized by finely dispersed, insoluble materials and residual basic or acidic catalysts that can act as surfactants. The presence of the trifluoromethyl group can also alter the phase behavior of the molecule.
-
Immediate Actions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion by "salting out" the organic components.
-
Solvent Addition: Add more of your extraction solvent to dilute the organic phase.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
-
Advanced Solutions:
-
Filtration: In persistent cases, filtering the emulsified layer through a pad of Celite® or glass wool can help to break up the emulsion.
-
Solvent Evaporation: If your product is thermally stable, you can remove the reaction solvent (e.g., THF, DMF) under reduced pressure before initiating the aqueous work-up.
-
Question 2: My final product has a low yield and I suspect incomplete reaction or loss during work-up. What are the likely causes and how can I improve this?
Answer: Low yield can stem from several factors, from the initial reaction conditions to the final isolation steps.
-
Incomplete Deprotonation: The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol often involves the deprotonation of 2-(2,2,2-trifluoroethoxy)phenol using a base like sodium hydride (NaH) before alkylation with 2-bromoethanol.[1][2] Incomplete deprotonation will result in unreacted starting material.
-
Solution: Ensure your NaH is fresh and the reaction is performed under strictly anhydrous conditions (dry solvent, inert atmosphere). Using a slight excess of NaH can also drive the deprotonation to completion.
-
-
Side Reactions: The Williamson ether synthesis is susceptible to E2 elimination, especially with secondary alkyl halides.[3][4] While 2-bromoethanol is a primary halide, elevated temperatures can still promote elimination.
-
Solution: Maintain a controlled reaction temperature, typically between 50-60°C.[1]
-
-
Loss During Extraction: The product has some water solubility due to the terminal hydroxyl group. Multiple extractions of the aqueous layer with your organic solvent (e.g., ethyl acetate, dichloromethane) will ensure maximum recovery.
Question 3: I've isolated my product, but analytical data (NMR, GC-MS) indicates the presence of impurities. What are the most common impurities and how can I remove them?
Answer: The primary impurities often originate from unreacted starting materials or side products of the Williamson ether synthesis.
-
Common Impurities:
-
Unreacted 2-(2,2,2-trifluoroethoxy)phenol: This is a common impurity if the initial deprotonation or the subsequent alkylation is incomplete.
-
Unreacted 2-bromoethanol: Due to its relatively low boiling point, it can sometimes be carried through the work-up.
-
1,4-Dioxane: A potential side product from the dimerization of 2-bromoethanol under basic conditions.
-
2-(2-Phenoxyethoxy)ethanol: A potential condensation by-product.[5]
-
-
Purification Strategies:
-
Alkaline Wash: An aqueous wash with a dilute base (e.g., 5% NaOH or K₂CO₃ solution) during the work-up will effectively remove the acidic unreacted phenol by converting it to its water-soluble salt.[5][6]
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from both less polar impurities (like byproducts) and more polar impurities (like residual 2-bromoethanol). A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be used to remove lower-boiling impurities like 2-bromoethanol and some solvents.[5]
-
Crystallization: For solid products, recrystallization from a suitable solvent system can yield highly pure material.[7]
-
Detailed Experimental Protocols
Protocol 1: General Work-up Procedure
This protocol assumes the reaction has been completed and quenched (e.g., by the slow addition of water or a saturated aqueous solution of ammonium chloride to destroy any remaining sodium hydride).
-
Solvent Removal (Optional but Recommended): If the reaction was performed in a water-miscible solvent like THF or DMF, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Dilution and Phase Separation: Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water. Transfer the mixture to a separatory funnel.
-
Aqueous Wash:
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Proceed with purification of the crude product via column chromatography or distillation as required.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Solvent System | Purpose |
| Extraction | Ethyl Acetate / Water | Initial work-up and separation of organic and aqueous phases. |
| Column Chromatography | Hexane / Ethyl Acetate (Gradient) | Separation of the product from non-polar and polar impurities. |
| Recrystallization | Toluene / Heptane | To obtain a highly pure, crystalline product. |
Table 2: Analytical Characterization
| Analytical Technique | Expected Results for Pure Product | Purpose |
| ¹H NMR | Characteristic peaks for aromatic, ethoxy, and alcohol protons. | Structural confirmation and purity assessment. |
| ¹³C NMR | Expected number of signals for the unique carbon atoms. | Structural confirmation. |
| GC-MS | A single major peak with the correct mass-to-charge ratio. | Purity assessment and identification of volatile impurities. |
| Melting Point | A sharp melting point range. | Criterion of purity for solid samples. |
| TLC | A single spot with a specific Rf value in a given solvent system. | Reaction monitoring and purity assessment. |
Visualizations
Diagram 1: General Work-up Workflow
Caption: A typical workflow for the work-up and purification of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
Diagram 2: Troubleshooting Logic for Impurities
Caption: A decision tree for troubleshooting common impurities encountered during purification.
Safety Precautions
-
Sodium Hydride (NaH): A highly flammable and water-reactive solid.[1][8][9] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or a well-ventilated fume hood.[1][9] NaH dispersions in mineral oil are safer to handle.[1] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[1]
-
2-Bromoethanol: A combustible, toxic, and corrosive liquid.[10][11][12][13] It can be absorbed through the skin and its vapors are irritating to the eyes and respiratory system.[10] Always handle it in a fume hood with appropriate PPE, including gloves and safety goggles.[11][13]
References
-
New Jersey Department of Health. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Clemson University. (n.d.). Sodium_Hydride_SOP.docx. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds.
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Sodium hydride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoethanol, 98%. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]
- Google Patents. (n.d.). US20240018084A1 - Process for Removal of Fluoroorganic Compounds From Aqueous Media.
-
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CA3054873C - Methods for manufacturing phenoxyethanol.
- Google Patents. (n.d.). CN110642706A - Preparation method of high-purity phenoxyethanol.
- Google Patents. (n.d.). US20200199057A1 - Methods for manufacturing phenoxyethanol.
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CA3054873C - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 6. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 7. CN110642706A - Preparation method of high-purity phenoxyethanol - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. media.clemson.edu [media.clemson.edu]
- 10. 2-BROMOETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
by-product identification in the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol. As an important intermediate in the synthesis of the antiarrhythmic drug Flecainide, ensuring the purity of this compound is critical. This guide is structured to address specific issues that may be encountered during its synthesis via the Williamson ether synthesis, focusing on the identification and mitigation of by-products.
I. Reaction Overview: The Williamson Ether Synthesis
The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is typically achieved through a Williamson ether synthesis. This SN2 reaction involves the deprotonation of 2-(2,2,2-trifluoroethoxy)phenol to form a phenoxide, which then acts as a nucleophile, attacking an electrophilic alkyl halide, such as 2-bromoethanol or 2-chloroethanol.
Caption: General scheme of the Williamson ether synthesis for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
II. Troubleshooting Guide: By-product Identification and Mitigation
This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of by-products.
Question 1: My reaction is complete, but I see multiple spots on my TLC plate, and the yield of the desired product is low. What are the likely by-products?
Answer:
Several by-products can form during the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol. The most common culprits are starting materials, products of C-alkylation, and by-products from the self-reaction of 2-bromoethanol. Below is a breakdown of the likely impurities and how to identify them.
A. Unreacted Starting Materials:
-
2-(2,2,2-Trifluoroethoxy)phenol: This is a common impurity if the reaction has not gone to completion. It can be identified by its characteristic phenolic proton signal in ¹H NMR and its distinct retention time in GC-MS.
-
2-Bromoethanol: Due to its volatility, it may be removed during workup, but residual amounts can persist.
B. C-Alkylation Products:
The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired product, or at the aromatic ring (C-alkylation), which is a common side reaction in Williamson ether synthesis.[1] The ortho and para positions are most susceptible to alkylation.
-
4-alkylated by-product: 2-(2-Hydroxyethyl)-6-(2,2,2-trifluoroethoxy)phenol
-
6-alkylated by-product: 2-(2-Hydroxyethyl)-4-(2,2,2-trifluoroethoxy)phenol
Caption: Competing O- and C-alkylation pathways for the phenoxide intermediate.
C. By-products from 2-Bromoethanol:
Under basic conditions, 2-bromoethanol can undergo self-condensation or elimination.
-
1,4-Dioxane: Formed from the dimerization of 2-bromoethanol. While typically acid-catalyzed, it can occur under basic conditions, especially at elevated temperatures.[2][3][4]
-
Bis(2-hydroxyethyl) ether: Formed from the reaction of the 2-bromoethanol alkoxide with another molecule of 2-bromoethanol.
Question 2: How can I confirm the presence of these specific by-products in my reaction mixture?
Answer:
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for identifying these by-products.
Analytical Workflow for By-product Identification
Caption: A typical analytical workflow for the identification of by-products.
Expected Analytical Data for Key By-products
The following table summarizes the expected GC-MS and ¹H NMR data for the potential by-products. These are predicted values and may vary slightly based on the specific analytical conditions.
| By-product | Molecular Weight ( g/mol ) | Expected m/z fragments (EI) | Key ¹H NMR Signals (predicted in CDCl₃, δ ppm) |
| C-Alkylated By-product | 236.18 | 236, 205, 177, 149 | Aromatic protons in a different pattern than the starting material; additional aliphatic signals for the hydroxyethyl group attached to the ring. |
| 1,4-Dioxane | 88.11 | 88, 58, 28 | A sharp singlet around 3.7 ppm. |
| Bis(2-hydroxyethyl) ether | 106.12 | 106, 87, 75, 45, 31 | Triplets around 3.6-3.8 ppm. |
Question 3: What experimental conditions can I modify to minimize the formation of these by-products?
Answer:
Optimizing your reaction conditions is crucial for minimizing by-product formation and maximizing the yield of your desired product. Here are key parameters to consider:
A. Solvent Choice:
The choice of solvent has a significant impact on the ratio of O- to C-alkylation.
-
For O-Alkylation (Desired Product): Use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile. These solvents solvate the cation of the base, leaving the phenoxide oxygen more nucleophilic and accessible for reaction.
-
To Avoid C-Alkylation: Avoid protic solvents like water or ethanol, as they can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[5]
B. Choice of Base:
A strong base is necessary to deprotonate the phenol, but an excessively strong or hindered base can favor elimination reactions.
-
Recommended Bases: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used and effective.
-
Considerations: Ensure the base is finely powdered and dry to maximize its reactivity.
C. Temperature Control:
Temperature plays a critical role in controlling the reaction selectivity.
-
Optimal Temperature: Williamson ether synthesis is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[5]
-
Avoiding Side Reactions: Excessively high temperatures can promote elimination and other side reactions. It is advisable to start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC or GC.
D. Stoichiometry of Reactants:
-
Alkyl Halide: Using a slight excess (1.1-1.2 equivalents) of 2-bromoethanol can help drive the reaction to completion.
-
Base: At least one equivalent of the base is required to deprotonate the phenol. Using a slight excess can be beneficial.
Experimental Protocol: Minimizing By-product Formation
Here is a detailed, step-by-step methodology for the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, designed to minimize by-product formation.
Materials:
-
2-(2,2,2-Trifluoroethoxy)phenol
-
2-Bromoethanol
-
Potassium Carbonate (finely powdered and dried)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-(2,2,2-trifluoroethoxy)phenol (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (1.5 eq).
-
Heat the mixture to 60-70 °C and stir for 30 minutes to ensure complete formation of the phenoxide.
-
Slowly add 2-bromoethanol (1.2 eq) to the reaction mixture.
-
Maintain the temperature at 60-70 °C and monitor the reaction progress by TLC or GC-MS every hour.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
III. Frequently Asked Questions (FAQs)
Q1: Can I use 2-chloroethanol instead of 2-bromoethanol?
A1: Yes, 2-chloroethanol can be used. However, the C-Br bond is weaker than the C-Cl bond, making 2-bromoethanol a more reactive electrophile. Consequently, reactions with 2-chloroethanol may require longer reaction times or higher temperatures, which could potentially lead to an increase in by-products.
Q2: My starting 2-(2,2,2-trifluoroethoxy)phenol is not pure. What are the likely impurities and how will they affect my reaction?
A2: Impurities in the starting phenol can carry through the reaction or interfere with it. A common route to 2-(2,2,2-trifluoroethoxy)phenol involves the reaction of a catechol derivative. Potential impurities could include the starting catechol or regioisomers. These impurities will also undergo alkylation, leading to a more complex product mixture that is difficult to purify. It is highly recommended to use pure starting materials.
Q3: How can I effectively remove 1,4-dioxane from my final product?
A3: 1,4-Dioxane has a boiling point of 101 °C and is miscible with water. If your final product is a solid, recrystallization is an effective purification method. If it is an oil, careful column chromatography should separate it from the less polar 1,4-dioxane. A water wash during the workup will also help to remove a significant portion of any 1,4-dioxane present.
Q4: I am observing a by-product with a mass corresponding to the addition of two hydroxyethyl units to the phenol. How is this possible?
A4: This is likely a result of the reaction of the product's terminal hydroxyl group with another molecule of 2-bromoethanol. This is more likely to occur if a large excess of 2-bromoethanol and base is used, or if the reaction is allowed to proceed for an extended period after the starting phenol has been consumed. To avoid this, use a controlled amount of 2-bromoethanol and monitor the reaction closely.
IV. References
-
Wikipedia. (2023, October 27). Williamson ether synthesis. In Wikipedia. [Link]
-
PubChem. (n.d.). Bisphenol A bis(2-hydroxyethyl)ether. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). terephthalic acid, bis(2-hydroxyethyl)ester. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Shell Global. (2021, May). 1,4-Dioxane in Alcohol Ethoxylates: Concentration, Measurement Methods and Mechanism of Formation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-hydroxyethyl) terephthalate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). Method for producing 1,4-dioxane. Retrieved from
-
Wikipedia. (2024, January 10). 1,4-Dioxane. In Wikipedia. [Link]
-
ResearchGate. (n.d.). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]
-
Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of 2,2,2-trifluoroethanol. Retrieved from
-
Google Patents. (n.d.). Method for producing high purity 2,2,2-trifluoroethanol. Retrieved from
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Google Patents. (n.d.). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. Retrieved from
-
Google Patents. (n.d.). Methods for manufacturing phenoxyethanol. Retrieved from
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
- 3. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Scaling Up the Production of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Introduction
Welcome to the technical support center for the synthesis and scale-up of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, notably as a precursor for Silodosin, an α1A-adrenoceptor antagonist used in treating benign prostatic hyperplasia[1]. The synthesis, while conceptually straightforward via a Williamson ether synthesis, presents unique challenges, especially during scale-up.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights to help you navigate common experimental hurdles, optimize your reaction conditions, and ensure a robust, scalable, and efficient production process. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated protocols to ensure scientific integrity and successful outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
Q1: What is the most common synthetic route for this molecule?
A1: The most prevalent and industrially advantageous method is the Williamson ether synthesis. This involves the reaction of a deprotonated phenol, 2-(2,2,2-Trifluoroethoxy)phenol, with a 2-carbon electrophile such as 2-bromoethanol or 2-chloroethanol. The reaction is facilitated by a base in a suitable polar aprotic solvent[1][2].
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yield is a common issue. Key factors to check are:
-
Incomplete Deprotonation: Ensure your base is strong enough and used in sufficient molar excess to fully deprotonate the starting phenol. Sodium hydride (NaH) is effective but requires careful handling[1].
-
Purity of Reagents: Water content in your solvent or reagents will quench the alkoxide intermediate. Ensure all materials are anhydrous.
-
Reaction Temperature: While heating can increase the rate, excessively high temperatures can favor elimination side reactions, especially if using a secondary halide[3].
-
Choice of Leaving Group: Bromo- or tosyl- derivatives are generally more reactive than chloro- derivatives, leading to faster reaction times and potentially higher yields[4].
Q3: I am observing significant amounts of an alkene byproduct. How can I minimize this?
A3: Alkene formation is due to a competing E2 elimination reaction[5]. This is favored by:
-
Sterically Hindered Halides: Always use a primary alkyl halide (e.g., 2-bromoethanol) rather than attempting the synthesis with a more substituted phenoxide and a secondary halide[6][7].
-
High Temperatures: Lowering the reaction temperature can significantly favor the desired SN2 substitution over elimination[3].
-
Strong, Bulky Bases: While a strong base is needed, a very bulky base can also promote elimination.
Q4: What is the best way to monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for at-a-glance monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to clearly separate the starting phenol from the product ether. The disappearance of the starting material spot is a good indicator of reaction completion. For more quantitative analysis during process development, HPLC is recommended.
Q5: Are there alternative routes to synthesize the key intermediate, 2-(2,2,2-Trifluoroethoxy)phenol?
A5: Yes, several patented methods exist. One common route starts from o-nitrochlorobenzene, which undergoes etherification with 2,2,2-trifluoroethanol, followed by reduction of the nitro group to an amine, diazotization, and finally hydrolysis to the phenol[8][9][10]. Another approach involves the demethylation of 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene using a reagent like boron tribromide, although this can be challenging to scale[11][12].
Part 2: Synthesis Workflow & Key Parameters
The synthesis is typically a two-step process from a commercially available starting material. The diagram below outlines the general workflow.
Caption: General synthetic workflow for the target molecule.
Critical Parameters for Williamson Ether Synthesis (Step 2)
Scaling up this reaction requires careful control over several parameters. The table below summarizes key choices and their rationale.
| Parameter | Recommended Choice | Rationale & Scale-Up Considerations |
| Phenolic Reactant | 2-(2,2,2-Trifluoroethoxy)phenol | The key intermediate. Ensure high purity (>98%) as impurities can affect the reaction. |
| Base | Sodium Hydride (NaH), 60% in mineral oil | Provides irreversible and complete deprotonation. Scale-Up: NaH is pyrophoric and generates H₂ gas. Requires an inert atmosphere (N₂ or Ar), careful temperature control during addition, and proper off-gas scrubbing. |
| Electrophile | 2-Bromoethanol | More reactive than 2-chloroethanol, allowing for milder reaction conditions and shorter reaction times, which is beneficial for throughput on a larger scale. |
| Solvent | Tetrahydrofuran (THF), Anhydrous | A polar aprotic solvent that effectively solvates the cation of the alkoxide without interfering with the nucleophile. Scale-Up: Ensure the solvent is truly anhydrous (<0.01% water) to prevent loss of the expensive intermediate. |
| Temperature | 50–60°C[1] | Balances reaction rate and selectivity. Scale-Up: The reaction is exothermic, especially during NaH addition. Use a jacketed reactor with controlled heating/cooling to maintain the target temperature and prevent thermal runaways. |
| Reaction Time | 4–8 hours | Monitor by TLC/HPLC for completion. Avoid unnecessarily long reaction times which can lead to side product formation. |
Part 3: Troubleshooting Guide
This section provides a structured approach to resolving specific issues that may arise during your experiments.
Problem 1: Incomplete Reaction / Low Conversion
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting 2-(2,2,2-Trifluoroethoxy)phenol remaining after the expected reaction time.
-
The isolated yield of the product is significantly lower than anticipated.
Logical Troubleshooting Flow:
Caption: Troubleshooting flowchart for low reaction conversion.
Problem 2: Difficult Purification / Oily Product
Symptoms:
-
The crude product is a thick, dark oil that is difficult to handle.
-
Column chromatography results in poor separation or streaking.
-
The final product fails to solidify or crystallize.
Potential Causes & Solutions:
-
Residual Mineral Oil (from NaH):
-
Cause: The mineral oil used as a dispersant for NaH is carried through the workup.
-
Solution: Before adding the solvent (THF), wash the NaH dispersion with anhydrous hexanes. Decant the hexanes carefully under an inert atmosphere before proceeding. This is a critical step for clean reactions.
-
-
Formation of High-Boiling Point Byproducts:
-
Cause: Overheating or extended reaction times can lead to side reactions like C-alkylation on the aromatic ring or other decomposition pathways.
-
Solution: Strictly control the reaction temperature and monitor for completion to avoid prolonged heating.
-
-
Incomplete Quenching/Workup:
-
Cause: Unreacted alkoxide or base can lead to emulsions during aqueous workup.
-
Solution: Quench the reaction slowly with a proton source (e.g., saturated NH₄Cl or water) at a low temperature (0-5°C) before extraction. Ensure the pH of the aqueous layer is adjusted appropriately to protonate any remaining phenoxide.
-
Purification Protocol:
For organofluorine compounds, which can have unique solubility properties, a multi-step purification may be necessary[13].
-
Aqueous Workup: After quenching, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove inorganic salts.
-
Solvent Swap & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If mineral oil was used and not pre-washed, a hexane trituration at this stage can help precipitate the product while leaving the oil in solution.
-
Column Chromatography: If necessary, purify the crude material using silica gel chromatography. A gradient elution starting with a non-polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing polarity is often effective.
-
Crystallization/Distillation: The purified product is an oil. For analytical standards, high-vacuum distillation (Kugelrohr) can be effective. Crystallization has not been widely reported for this specific molecule.
Part 4: Detailed Experimental Protocol (Lab Scale)
This protocol is provided as a representative procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-(2,2,2-Trifluoroethoxy)phenol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Bromoethanol (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add NaH (1.2 eq).
-
NaH Washing (Optional but Recommended): Add anhydrous hexanes to the flask, stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexanes via cannula. Repeat this wash two more times.
-
Alkoxide Formation: Add anhydrous THF to the washed NaH. Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2-(2,2,2-Trifluoroethoxy)phenol (1.0 eq) in anhydrous THF dropwise. A significant evolution of hydrogen gas will be observed.
-
Reaction: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and then heat to 55°C. Add 2-bromoethanol (1.1 eq) dropwise.
-
Monitoring: Maintain the reaction at 55°C and monitor its progress by TLC (e.g., 20% Ethyl Acetate/Hexanes). The reaction is typically complete in 4-6 hours.
-
Workup: Cool the reaction mixture to 0°C and quench by slowly adding saturated aqueous NH₄Cl until gas evolution stops.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as an oil.
-
Final Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the final product.
References
-
Eureka | Patsnap. (n.d.). Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. [Link]
- Google Patents. (n.d.). CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
- Google Patents. (n.d.). CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.
- Google Patents. (2011).
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ReelMind. (n.d.). Williamson Ether Synthesis: AI for Chemistry. [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reelmind.ai [reelmind.ai]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 10. CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 11. 2-(2,2,2-Trifluoroethoxy)phenol | 160968-99-0 [chemicalbook.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol and its Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool for fine-tuning physicochemical and pharmacological properties. This guide provides a comprehensive comparative analysis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol and its non-fluorinated analogs, offering insights into the profound impact of fluorination on key parameters such as lipophilicity and metabolic stability. By presenting available experimental data and outlining detailed methodologies, this document aims to equip researchers with the knowledge to make informed decisions in the design and development of novel molecular entities.
Introduction: The Significance of Fluorination
The substitution of hydrogen with fluorine, the most electronegative element, can dramatically alter a molecule's electronic properties, conformation, and metabolic fate. The trifluoroethoxy group (-OCH₂CF₃) in 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol serves as a prime example of strategic fluorination. Compared to its non-fluorinated counterparts, such as 2-(2-ethoxyphenoxy)ethanol or the simpler 2-phenoxyethanol, the trifluoroethoxy moiety is expected to confer significant changes in lipophilicity and resistance to metabolic degradation. Understanding these differences is paramount for predicting a compound's pharmacokinetic profile and its potential efficacy and safety.
Physicochemical Properties: A Comparative Overview
| Property | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 2-(2-Ethoxyphenoxy)ethanol (Analog) | 2-Phenoxyethanol (Simpler Analog) |
| Molecular Formula | C₁₀H₁₁F₃O₃[1][2] | C₁₀H₁₄O₃ | C₈H₁₀O₂[3] |
| Molecular Weight | 236.19 g/mol [1][2] | 182.22 g/mol | 138.16 g/mol [3] |
| logP (Octanol-Water Partition Coefficient) | Predicted: > 2.0 | Predicted: ~1.5 - 2.0 | 1.16[3] |
Note: Predicted values are based on the general understanding of the lipophilic contribution of the trifluoroethoxy and ethoxy groups. Experimental determination is necessary for precise comparison.
The strong electron-withdrawing nature of the trifluoromethyl group in 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is anticipated to increase its lipophilicity (logP) compared to its non-fluorinated analogs. This enhanced lipophilicity can lead to increased membrane permeability and potentially greater tissue distribution.
Metabolic Stability: The Fluorine Shield
A primary driver for the use of fluorination in drug design is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are major players in drug metabolism.
While direct comparative metabolic stability data for our target compounds is scarce, we can infer the metabolic pathways based on related structures. The primary route of metabolism for 2-phenoxyethanol is oxidation of the terminal alcohol to phenoxyacetic acid[4][5][6]. A similar pathway is expected for its ethoxy analog.
For 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, the trifluoroethoxy group is expected to be more resistant to O-dealkylation, a common metabolic pathway for ethers catalyzed by CYP450 enzymes[7][8]. This "metabolic blocking" effect can lead to a longer biological half-life and improved bioavailability of the parent compound.
Hypothesized Metabolic Pathways:
Caption: Hypothesized metabolic pathways of fluorinated and non-fluorinated analogs.
Experimental Protocols
To empirically validate the predicted differences, the following experimental protocols are recommended.
Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of the octanol-water partition coefficient (logP).
Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: In a separatory funnel, combine a known volume of the octanol stock solution with a known volume of the pre-saturated water.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the test compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water])
Caption: Workflow for the shake-flask method to determine logP.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with human liver microsomes (HLMs), which are rich in CYP450 enzymes.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of human liver microsomes in the reaction buffer.
-
Prepare an NADPH-regenerating system solution (to ensure cofactor availability for CYP450 enzymes).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the reaction buffer, microsomal solution, and test compound.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to a sample of the incubation mixture. The 0-minute sample serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).
-
Sources
- 1. scbt.com [scbt.com]
- 2. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 160969-02-8 [chemicalbook.com]
- 3. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Percutaneous penetration of 2-phenoxyethanol through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of cytochrome P450 2E1 as the predominant enzyme catalyzing human liver microsomal defluorination of sevoflurane, isoflurane, and methoxyflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside [scholars.duke.edu]
A Comparative Guide to Validating the Structure of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol using 2D NMR Spectroscopy
Abstract: In the field of drug development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research. While 1D NMR (¹H and ¹³C) provides essential information, it often falls short in resolving complex structures with multiple similar chemical environments. This guide provides an in-depth, practical comparison of 2D NMR techniques—COSY, HSQC, and HMBC—to definitively validate the structure of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol. We will demonstrate how these experiments, when used in concert, create a self-validating system that logically pieces together the molecular puzzle, leaving no room for isomeric ambiguity.
Introduction: The Challenge of Isomeric Specificity
The target molecule, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, presents a common challenge in chemical synthesis: confirming the precise connectivity of its three key fragments—the trifluoroethoxy group, the aromatic ring, and the ethanol chain. A simple ¹H NMR spectrum can confirm the presence of these components: an aromatic system, two distinct -OCH₂- groups, and a trifluoro-substituted ethyl group. However, it cannot, on its own, definitively prove that the substitution on the benzene ring is at the ortho (1,2) position, as opposed to meta (1,3) or para (1,4) isomers. This is where the power of two-dimensional NMR becomes indispensable. By spreading correlations across a second frequency dimension, we can resolve overlaps and, more importantly, visualize through-bond connections between nuclei.[1][2]
This guide will walk through the logical workflow of using three fundamental 2D NMR experiments to build an irrefutable structural proof.
Section 1: The 2D NMR Toolkit for Structural Elucidation
To solve this puzzle, we employ a suite of 2D NMR experiments. Each provides a unique piece of information, and together they form a powerful, cross-validating methodology.[2][3]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Coupling Networks
The COSY experiment is the starting point for mapping out distinct "spin systems" within the molecule.[1] It identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[4][5] A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are scalar-coupled.[6][7]
-
Causality: For our target molecule, COSY is essential for two primary tasks:
-
Confirming the Aromatic System: It will show correlations between adjacent protons on the benzene ring, helping to establish their relative positions.
-
Identifying Aliphatic Chains: It will clearly show a correlation between the two methylene groups of the ethanol fragment (-O-CH₂-CH₂-OH), confirming this two-carbon chain as an isolated spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly Linking Protons to Carbons
The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation).[8][9] Each cross-peak in the HSQC spectrum acts as a definitive link between a specific proton and its carbon atom.
-
Causality: This experiment is the bridge between the ¹H and ¹³C worlds.[8] While ¹H NMR may have overlapping signals, the corresponding carbons are often well-resolved in the ¹³C dimension. HSQC allows us to use the superior resolution of the ¹³C spectrum to assign the protons attached to them.[10][11] For our molecule, it will unambiguously link every proton (except the hydroxyl proton) to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[9][12][13] Unlike HSQC, it suppresses the one-bond correlations, focusing only on these longer-range interactions.[9]
-
Causality: This is the key experiment for connecting the fragments identified by COSY.[12] By observing a correlation between a proton on one fragment and a carbon on another, we can definitively prove their connectivity. For our target, HMBC will provide the critical evidence to link the trifluoroethoxy group to the phenoxy ring and the ethanol chain to that same ring at the correct position.
Section 2: Experimental Protocol & Data Acquisition
Sample Preparation:
-
Dissolve ~10-20 mg of the synthesized 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire data on a spectrometer operating at a ¹H frequency of 500 MHz or higher to ensure adequate signal dispersion.
NMR Experiments: A standard suite of experiments should be run:
-
¹H NMR (1D)
-
¹³C NMR (1D, proton-decoupled)
-
¹H-¹H COSY
-
¹H-¹³C HSQC (Edited HSQC is preferable as it distinguishes CH/CH₃ from CH₂ groups by phase)
-
¹H-¹³C HMBC (Optimized for a long-range coupling of ~8 Hz)
Section 3: Data Analysis and Structural Confirmation
For clarity, the atoms of the target molecule are numbered as shown below.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for the key nuclei. Actual values may vary slightly based on solvent and concentration.[14][15][16][17][18]
| Atom # | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | C | - | ~148.5 |
| 2 | C | - | ~146.0 |
| 3 | CH | ~6.95 | ~115.0 |
| 4 | CH | ~7.10 | ~123.0 |
| 5 | CH | ~7.00 | ~122.0 |
| 6 | CH | ~6.90 | ~118.0 |
| 7 | CH₂ | ~4.40 | ~67.5 (q) |
| 8 | CF₃ | - | ~123.7 (q) |
| 9 | CH₂ | ~4.20 | ~69.0 |
| 10 | CH₂ | ~4.00 | ~61.5 |
| 11 | OH | Variable | - |
Step-by-Step Data Interpretation
1. Assigning Spin Systems with COSY: The COSY spectrum will reveal two independent spin systems:
-
Aromatic System: Cross-peaks will connect H-3 to H-4, H-4 to H-5, and H-5 to H-6, confirming a contiguous four-proton system on the aromatic ring. This is strong evidence for a 1,2-disubstituted (ortho) pattern.
-
Ethanol System: A strong cross-peak will be observed between the protons of the CH₂ group at position 9 (H-9) and the CH₂ group at position 10 (H-10), confirming the -CH₂-CH₂-OH fragment.
2. Attaching Protons to Carbons with HSQC: The HSQC spectrum provides the direct one-bond correlations, allowing us to confidently assign the carbon signals based on the more easily assigned proton signals.
| ¹H Signal (Atom #) | Correlated ¹³C Signal (Atom #) |
| H-3 | C-3 |
| H-4 | C-4 |
| H-5 | C-5 |
| H-6 | C-6 |
| H-7 | C-7 |
| H-9 | C-9 |
| H-10 | C-10 |
3. The Final Proof: Connecting Fragments with HMBC The HMBC spectrum provides the definitive connections between the isolated fragments. The following key correlations are crucial for proving the proposed structure:
| Proton(s) (From) | Key HMBC Correlation to Carbon(s) (To) | What This Proves |
| H-7 | C-2 | Connects the trifluoroethoxy group to the aromatic ring at C-2. |
| H-9 | C-1 | Connects the ethanol chain to the aromatic ring at C-1. |
| H-3 | C-1, C-5 | Confirms the ortho relationship between C-1/C-2 and C-3. |
| H-6 | C-2, C-4 | Confirms the ortho relationship between C-1/C-2 and C-6. |
The correlation from the H-7 protons (on the trifluoroethoxy group) to the quaternary carbon C-2, and the correlation from the H-9 protons (on the ethanol chain) to the quaternary carbon C-1, are the unambiguous proof of the entire molecular assembly.
Section 4: Comparison with Alternative Structures (Isomers)
To underscore the diagnostic power of this method, let's consider how the HMBC data would differ for a para (1,4) isomer.
-
In a para isomer:
-
The molecule would have a plane of symmetry. This would result in only two signals for the aromatic protons and two signals for the aromatic carbons.
-
The COSY spectrum would only show one correlation between the two adjacent aromatic protons.
-
Crucially, the HMBC spectrum would show a correlation from the H-7 protons to a quaternary carbon, but the protons on the ethanol chain (H-9) would show a correlation to a different quaternary carbon four bonds away on the opposite side of the ring.
-
This clear difference in the long-range correlation pattern makes the assignment definitive and rules out other isomers.
Conclusion
The structural validation of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol serves as a clear example of the power of modern NMR spectroscopy. While 1D NMR provides a preliminary sketch of the molecule, it lacks the detail to confirm connectivity. By systematically applying a combination of 2D NMR experiments, we can build a complete and validated picture. COSY defines the coupled proton networks, HSQC links each proton to its carbon partner, and HMBC provides the crucial long-range correlations that piece the entire molecular skeleton together. This synergistic approach not only confirms the desired structure but also provides a robust framework for excluding all potential isomeric impurities, ensuring the highest level of scientific integrity for researchers and drug development professionals.
References
-
Bax, A., & Subramanian, S. (1986). Sensitivity-enhanced two-dimensional heteronuclear shift correlation NMR spectroscopy. Journal of Magnetic Resonance, 67(3), 565-569. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
-
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. [Link]
-
University of California, Davis. (n.d.). 2D NMR Spectroscopy. Chem LibreTexts. [Link]
Sources
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY NMR [orgspectroscopyint.blogspot.com]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 15. web.pdx.edu [web.pdx.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. compoundchem.com [compoundchem.com]
A Comparative Analysis of the Biological Activity of Fluorinated Ether Derivatives
In the landscape of modern pharmacology and drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing biological activity and pharmacokinetic profiles. Among the various classes of organofluorine compounds, fluorinated ethers have garnered significant attention, particularly for their profound impact on central nervous system activity, metabolic stability, and beyond. This guide provides an in-depth comparison of the biological activities of different fluorinated ether derivatives, with a primary focus on the well-established volatile anesthetics and a look into their emerging roles in other therapeutic areas. We will delve into the nuances of their anesthetic potency, metabolic fate, and potential toxicities, supported by experimental data and detailed protocols to empower researchers in their pursuit of novel and improved therapeutic agents.
The Anesthetic Landscape: A Tale of Three Ethers
The most prominent application of fluorinated ethers lies in their use as potent inhalational anesthetics. The evolution of these agents has been driven by the quest for faster onset and recovery, greater control over anesthetic depth, and improved safety profiles. Here, we compare the three most widely used fluorinated ether anesthetics: Isoflurane, Sevoflurane, and Desflurane.
Physicochemical Properties and Anesthetic Potency
The anesthetic potency of these agents is inversely correlated with their Minimum Alveolar Concentration (MAC), the concentration at which 50% of patients do not move in response to a surgical stimulus.[1] A lower MAC value signifies higher potency. The speed of induction and emergence from anesthesia is primarily governed by the blood:gas partition coefficient, which dictates the solubility of the anesthetic in the blood. A lower blood:gas partition coefficient leads to a more rapid equilibrium between the inspired and alveolar concentrations, resulting in faster induction and recovery.[2]
| Anesthetic Agent | Structure | MAC (%) (in O₂) | Blood:Gas Partition Coefficient | Oil:Gas Partition Coefficient | % Metabolism |
| Isoflurane | CHF₂-O-CHCl-CF₃ | 1.17 | 1.4 | 98 | ~0.2% |
| Sevoflurane | (CF₃)₂CH-O-CH₂F | 1.80 | 0.65 | 51 | ~3-5% |
| Desflurane | CHF₂-O-CHF-CF₃ | 6.60 | 0.42 | 19 | ~0.02% |
Data compiled from various sources.[3][4][5]
From the table, it is evident that Desflurane, with the lowest blood:gas partition coefficient, offers the most rapid onset and recovery, followed by Sevoflurane and then Isoflurane.[4] Conversely, Isoflurane is the most potent, as indicated by its low MAC value.[5] The high oil:gas partition coefficient of Isoflurane reflects its high lipid solubility, a key factor in its interaction with the lipid-rich environment of the central nervous system.[4]
Clinical Characteristics and Side Effect Profiles
While physicochemical properties provide a quantitative comparison, the clinical utility of these anesthetics is also defined by their qualitative characteristics.
-
Isoflurane: A widely used and cost-effective agent, Isoflurane has a pungent odor which can make inhalation induction unpleasant and may lead to airway irritation.[3]
-
Sevoflurane: Known for its non-pungent, sweet smell, Sevoflurane is an excellent choice for smooth inhalation induction, particularly in pediatric patients.[6] However, its metabolism produces inorganic fluoride ions and it can react with carbon dioxide absorbents to form "Compound A," a potential nephrotoxin.[7]
-
Desflurane: Offering the most precise control over anesthetic depth due to its rapid kinetics, Desflurane is pungent and can cause airway irritation, tachycardia, and hypertension, especially at higher concentrations.[3]
Mechanism of Action: A Multi-Target Approach
The anesthetic effects of fluorinated ethers are primarily mediated through their interaction with ligand-gated ion channels in the central nervous system. The leading hypothesis points to a dual mechanism involving the potentiation of inhibitory neurotransmission and the inhibition of excitatory neurotransmission.[8][9]
Caption: Mechanism of action of fluorinated ether anesthetics.
-
Potentiation of GABA-A Receptors: Fluorinated ethers bind to a specific site on the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[9][10] This leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[8]
-
Inhibition of NMDA Receptors: These compounds also inhibit the function of N-methyl-D-aspartate (NMDA) receptors, which are activated by the excitatory neurotransmitter glutamate.[9][11] By blocking NMDA receptors, fluorinated ethers reduce the influx of calcium ions, further suppressing neuronal excitability.[8]
Metabolism and Toxicity: The Role of the C-F Bond
The extent of metabolism is a critical factor in the safety profile of fluorinated ethers. The robust carbon-fluorine bond generally imparts high metabolic stability.[12] However, some degree of biotransformation does occur, primarily through the cytochrome P450 (CYP) enzyme system in the liver, leading to the formation of potentially toxic metabolites.[3][13]
Caption: Metabolic pathway and potential toxicity of fluorinated ethers.
-
Desflurane: With only about 0.02% of the administered dose undergoing metabolism, Desflurane is the most metabolically stable of the three.[3]
-
Isoflurane: Approximately 0.2% of Isoflurane is metabolized, primarily to trifluoroacetic acid.[3]
-
Sevoflurane: Sevoflurane is the most metabolized of the modern volatile anesthetics, with 3-5% being biotransformed.[3] This higher rate of metabolism leads to a greater production of inorganic fluoride, which has been a concern for potential nephrotoxicity, although clinically significant renal dysfunction is rare.[1]
Beyond Anesthesia: Emerging Biological Activities
While their role in anesthesia is well-established, the unique properties of fluorinated ethers have led to their exploration in other therapeutic areas. The introduction of fluorine can modulate a molecule's lipophilicity, binding affinity, and metabolic stability, making fluorinated ethers attractive scaffolds in drug design.[4][5]
-
Anticancer Activity: Some novel fluorinated ether derivatives have demonstrated promising anticancer activity. For example, a fluorinated analogue of an anticancer-active ether lipid showed antitumor activity in a mouse fibrosarcoma model.[14] The presence of fluorine can enhance the compound's ability to disrupt cancer cell membranes or interfere with critical signaling pathways.
-
Antiviral Properties: Fluorination is a common strategy in the development of antiviral drugs to improve their metabolic stability and potency.[8][9] Research has shown that certain fluorinated nucleoside analogues, which can incorporate ether linkages, exhibit significant activity against a range of viruses, including HIV and hepatitis.[15][16]
-
Enzyme Inhibition: The strong electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, making fluorinated ethers potential candidates for enzyme inhibitors.[1] For instance, fluorinated benzenesulfonamides have been shown to inhibit amyloid-beta aggregation, a key process in Alzheimer's disease.[11][17]
Experimental Protocols for Biological Evaluation
To provide a practical framework for researchers, this section details key experimental protocols for assessing the biological activity of fluorinated ether derivatives.
Determination of Minimum Alveolar Concentration (MAC) in Rodents
This protocol describes the "up-and-down" method for determining the MAC of a volatile anesthetic in rodents.
Materials:
-
Anesthesia machine with a calibrated vaporizer for the test agent.
-
Induction chamber.
-
Nose cone or endotracheal tube setup for rodents.
-
Physiological monitoring equipment (ECG, pulse oximeter, capnograph, temperature probe).
-
Heating pad to maintain normothermia.
-
Noxious stimulus device (e.g., tail clamp).
Procedure:
-
Induction: Induce anesthesia in the rodent using a standard concentration of the test agent in the induction chamber.[3]
-
Instrumentation: Once anesthetized, transfer the animal to the nose cone or intubate and connect to the anesthesia circuit. Attach all monitoring equipment.
-
Equilibration: Set the initial end-tidal concentration of the anesthetic and allow for a 15-20 minute equilibration period.
-
Noxious Stimulus: Apply a standardized noxious stimulus (e.g., tail clamp for 1 minute). A positive response is defined as a gross purposeful movement of the head or limbs.
-
Concentration Adjustment:
-
If the animal moves, increase the anesthetic concentration by a predetermined step (e.g., 10-20% of the previous concentration).
-
If the animal does not move, decrease the anesthetic concentration by the same step.
-
-
Repeat: Allow for another equilibration period at the new concentration and repeat the noxious stimulus.
-
MAC Calculation: The MAC is calculated as the mean of the anesthetic concentrations for all crossover pairs (a concentration that permitted movement followed by one that did not, and vice versa).[18]
Caption: Experimental workflow for MAC determination.
In Vitro Metabolism Using Liver Microsomes
This protocol outlines a method for assessing the metabolic stability of a fluorinated ether in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human or other species of interest).[13][19][20]
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test fluorinated ether derivative.
-
Incubator/water bath at 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile).
-
Analytical instrumentation (GC-MS or LC-MS/MS).
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.[21]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add the test fluorinated ether derivative to initiate the reaction. For volatile compounds, ensure the reaction vessel is sealed to prevent evaporation.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: At each time point, terminate the reaction by adding an equal volume of ice-cold quenching solution.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the samples by GC-MS or LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) can be calculated.[22]
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of a fluorinated ether derivative on a cell line.
Materials:
-
Cell line of interest (e.g., HepG2 for hepatotoxicity).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test fluorinated ether derivative dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated ether derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). For volatile compounds, specialized exposure chambers or sealed plates may be necessary to maintain the desired concentration in the culture medium.[23]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1][5][24]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
Conclusion and Future Perspectives
Fluorinated ethers represent a versatile class of compounds with a profound impact on medicine, primarily as inhalational anesthetics. Their unique physicochemical properties, conferred by the strategic placement of fluorine atoms, have enabled the development of agents with rapid onset and recovery profiles. However, the journey does not end with anesthesia. The demonstrated and potential biological activities of fluorinated ethers in areas such as oncology and virology open up exciting new avenues for drug discovery. A thorough understanding of their structure-activity relationships, metabolic pathways, and potential toxicities is paramount for the rational design of next-generation fluorinated ether-based therapeutics with enhanced efficacy and safety. The experimental frameworks provided in this guide serve as a starting point for researchers to rigorously evaluate and compare these promising molecules, ultimately contributing to the advancement of medicine.
References
-
Anesthesia. (n.d.). Link
-
Inhalational Anaesthetic Agents. (2024, September 6). Anaestheasier. Link
-
Bakand, S., Winder, C., Khalil, C., & Hayes, A. (2006). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Journal of Environmental Monitoring, 8(1), 100-105. Link
-
Inhaled Anesthetics: Mechanisms of Action. (2023, November 23). Clinical Tree. Link
-
Burchardt, A., Takahashi, T., Takeuchi, Y., & Haufe, G. (2001). Synthesis of a fluorinated analogue of anticancer active ether lipids. The Journal of Organic Chemistry, 66(6), 2078–2084. Link
-
Making Diagrams with graphviz. (2013, January 30). Atomic Spin. Link
- Eger, E. I., II, & Gong, D. (1997). The stability of sevoflurane in the presence of Baralyme. Anesthesia and Analgesia, 84(1), 211–215.
-
Flowcharting Made Easy: Visualize Your User Flow with Graphviz! (2023, February 24). D_Central_Station. Link
- Franks, N. P. (2003). Mechanisms of Actions of Inhaled Anesthetics. New England Journal of Medicine, 348(21), 2110–2124.
-
Application Notes and Protocols for Assessing the Anesthetic Potency of (+)-Desflurane. (n.d.). Benchchem. Link
-
Making pretty diagrams with GraphViz. (2010, October 25). Steve Liles' Blog. Link
- Hemmings, H. C., Jr, & Akabas, M. H. (2003). General Anesthetic Actions on GABAA Receptors. The Journal of Biological Chemistry, 278(47), 46135–46138.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.
-
Minimum alveolar concentration. (n.d.). In Wikipedia. Link
-
DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). (2022, April 7). [Video]. YouTube. Link
-
A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. (n.d.). Organofluorine / Alfa Chemistry. Link
- Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.). ACS Medicinal Chemistry Letters.
-
Inhalational Anesthetic. (2023, May 1). In StatPearls. NCBI Bookshelf. Link
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Link
-
Sevoflurane. (n.d.). In StatPearls. NCBI Bookshelf. Link
-
Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022, January 3). Antimicrobial Agents and Chemotherapy, 66(2), e01715-21. Link
-
The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022, November 16). Molecules, 27(22), 7935. Link
-
GABA(A) receptor antagonism increases NMDA receptor inhibition by isoflurane at a minimum alveolar concentration. (2011). British Journal of Anaesthesia, 107(2), 234–240. Link
- Issues in the Design and Interpretation of Minimum Alveolar Anesthetic Concentration (MAC) Studies. (2025, August 6).
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024, October 17). Chemistry – A European Journal, 30(58), e202402330. Link
-
STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. (n.d.). ASHP Publications. Link
-
Toxicity Tests with Mammalian Cell Cultures. (n.d.). Scope. Link
-
Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific. Link
-
MTT assay protocol. (n.d.). Abcam. Link
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016, September 16). Current Protocols in Pharmacology, 74, 7.8.1–7.8.24. Link
- In Vitro Drug Metabolism Using Liver Microsomes. (2025, August 6).
-
Hepatic Microsomal Enzyme Metabolism of Anesthetics. (n.d.). Grantome. Link
-
Biochemical pathways are a series of chemical reactions occurring in a living system. (2020, August 4). BYJU'S. Link
-
Mouse and Rat Anesthesia and Analgesia. (n.d.). Current Protocols. Link
-
Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. (n.d.). Molecules, 22(10), 1699. Link
-
Determination and applications of MAC. (n.d.). Semantic Scholar. Link
-
Example of biochemical pathway: list of reactions with information on... (n.d.). ResearchGate. Link
-
An example metabolic pathway. The reactions and the compounds (labelled... (n.d.). ResearchGate. Link
-
Pathway Diagrams. (n.d.). Reactome. Link
-
Tips for Illustrating Biological Pathways. (2023, July 14). [Video]. YouTube. Link
-
volatile anaesthetic agents. (n.d.). Link
Sources
- 1. dojindo.com [dojindo.com]
- 2. Determination of Minimum Alveolar Concentration for Isoflurane and Sevoflurane in a Rodent Model of Human Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their… [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lornajane.net [lornajane.net]
- 10. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. Synthesis of a fluorinated analogue of anticancer active ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ro.uow.edu.au [ro.uow.edu.au]
- 23. academic.oup.com [academic.oup.com]
- 24. blog.johner-institute.com [blog.johner-institute.com]
A Head-to-Head Comparison of Ether Synthesis Methodologies for the Modern Laboratory
Ethers are a cornerstone of organic chemistry, appearing in pharmaceuticals, agrochemicals, polymers, and specialty solvents. The deceptively simple C-O-C linkage is central to the function of molecules ranging from the anesthetic diethyl ether to the complex polyether antibiotics. Consequently, the efficient and selective construction of this bond is a critical task for researchers in both academic and industrial settings.
The Williamson ether synthesis, first reported in 1850, remains the most recognized and widely taught method for preparing ethers.[1] However, a nuanced understanding of its limitations is crucial for any practicing chemist. The landscape of synthetic methodology has evolved significantly, offering a diverse toolkit of alternatives, each with distinct advantages for specific applications.
This guide provides a head-to-head comparison of the Williamson ether synthesis against three major alternatives: the Ullmann condensation, alkoxymercuration-demercuration, and acid-catalyzed dehydration of alcohols. We will delve into the mechanistic underpinnings, substrate scope, practical limitations, and provide representative experimental protocols to empower researchers to make informed decisions for their synthetic challenges.
The Workhorse: Williamson Ether Synthesis
The Williamson synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers.[1][2] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an organohalide.[1][3]
Mechanism and Core Principles
The reaction is typically a two-step process. First, a strong base is used to deprotonate an alcohol, generating a potent alkoxide nucleophile.[4] This alkoxide then attacks the electrophilic carbon of an alkyl halide in a concerted, backside attack, inverting the stereochemistry at that carbon if it is chiral.
Causality Behind Experimental Choices:
-
Substrate: The choice of reactants is critical. Because the reaction is an SN2 process, the alkylating agent (R'-X) must be sterically unhindered.[2] Methyl and primary alkyl halides give the best results. Secondary halides often yield a mixture of substitution and elimination products, while tertiary halides almost exclusively undergo E2 elimination, forming an alkene instead of an ether.[5][6] Conversely, the alkoxide can be sterically bulky (e.g., tert-butoxide), which is a key advantage for synthesizing complex ethers.[1]
-
Base: A strong base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is a common choice as it forms hydrogen gas, driving the reaction forward irreversibly.[2] For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient.[5]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred.[3][7] These solvents effectively solvate the cation of the alkoxide salt but do not hydrogen-bond with the alkoxide oxygen, leaving it highly nucleophilic and reactive.
Advantages:
-
Broad Scope: Can be used to prepare symmetrical, asymmetrical, and cyclic ethers (via intramolecular reaction).[1]
-
Simplicity and Reliability: The reaction is generally straightforward to perform with readily available reagents.[3][8]
-
Predictable Stereochemistry: As an SN2 reaction, it proceeds with a predictable inversion of configuration at the electrophilic carbon.
Limitations:
-
Steric Hindrance: The reaction fails with tertiary and often with secondary alkyl halides due to competing E2 elimination.[6][9]
-
Harsh Conditions: The use of strong bases like NaH requires anhydrous conditions and careful handling.
-
Aryl Ethers: Not suitable for forming diaryl ethers, as SN2 reactions do not occur at sp²-hybridized carbons.[6]
Representative Experimental Protocol: Synthesis of Phenacetin
This protocol describes the synthesis of phenacetin from acetaminophen, a classic example of the Williamson synthesis.[10]
-
Reagent Preparation: In a dry 15-mL round-bottom flask, combine pulverized acetaminophen (0.22 g), finely pulverized potassium carbonate (0.28 g), and 3.0 mL of butanone.
-
Addition of Alkylating Agent: Add a stir bar and carefully add ethyl iodide (0.28 mL) via syringe.
-
Reaction: Attach a water-cooled condenser and heat the mixture to a gentle reflux for 1 hour with stirring.
-
Workup: Cool the mixture to room temperature. Add 4 mL of water and transfer the contents to a separatory funnel.
-
Extraction: Extract the aqueous layer with two portions of diethyl ether (or tert-butyl methyl ether). Combine the organic layers.
-
Washing: Wash the combined organic layers with 5% aqueous NaOH to remove any unreacted acetaminophen, followed by a wash with saturated sodium chloride (brine).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization.
Alternatives for Aryl Ethers: The Ullmann Condensation
For the synthesis of diaryl ethers, where the Williamson synthesis fails, the Ullmann condensation is a classic and powerful alternative. This copper-catalyzed reaction couples an aryl halide with a phenol.[11][12]
Mechanism and Core Principles
The precise mechanism has been a subject of study, but it is generally accepted to involve the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-O bond and regenerate the copper catalyst.
Causality Behind Experimental Choices:
-
Reactants: Traditionally, the aryl halide must be activated by electron-withdrawing groups to be effective.[11] Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[11]
-
Catalyst: Stoichiometric amounts of copper powder were historically used. Modern methods employ catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as phenanthroline or N,N-dimethylglycine, which accelerates the reaction and allows for milder conditions.[6][11]
-
Conditions: Classic Ullmann reactions are notorious for requiring harsh conditions, often involving high-boiling polar solvents like DMF or NMP at temperatures exceeding 200°C.[11] Ligand-accelerated protocols can often be run at temperatures closer to 80-110°C.[10]
Advantages:
-
Aryl Ether Synthesis: The primary method for constructing diaryl ether linkages.
-
Cost-Effective: Copper is significantly cheaper than other transition metals like palladium.
Limitations:
-
Harsh Conditions: Traditional methods require very high temperatures and long reaction times.[13]
-
Substrate Scope: Can be limited by the need for activated aryl halides, although modern ligand systems have broadened the scope considerably.
-
Yields: Can be variable, and side reactions are common under the harsh conditions.
For Alkenes: Alkoxymercuration-Demercuration
When the desired ether is to be formed from an alkene, alkoxymercuration-demercuration offers a reliable and highly regioselective solution. It is the ether-forming equivalent of the oxymercuration-demercuration reaction used to synthesize alcohols.
Mechanism and Core Principles
The reaction proceeds in two distinct steps:
-
Alkoxymercuration: The alkene attacks mercuric acetate (or trifluoroacetate), forming a bridged mercurinium ion intermediate.[1][3] An alcohol molecule, acting as a nucleophile, then attacks the more substituted carbon of this bridged ion (Markovnikov's rule). This attack occurs from the face opposite the mercury bridge (anti-addition).
-
Demercuration: The organomercury intermediate is not isolated but is reduced in situ with sodium borohydride (NaBH₄), which replaces the mercury-carbon bond with a hydrogen-carbon bond.[4][14]
A key feature of this mechanism is that the bridged mercurinium ion prevents the formation of a discrete carbocation, thereby completely avoiding the carbocation rearrangements that can plague simple acid-catalyzed additions.[1][3][14]
Advantages:
-
Prevents Rearrangements: The absence of a carbocation intermediate ensures the product skeleton is the same as the starting alkene.[1][3]
-
Strict Markovnikov Regioselectivity: The alcohol reliably adds to the more substituted carbon of the double bond.[3]
-
Milder Conditions: Does not require the use of strong acids.[3]
Limitations:
-
Toxicity: The use of highly toxic mercury salts is a significant drawback, limiting its use in industrial applications and requiring stringent safety precautions.[14]
-
Stoichiometric Reagents: The reaction requires stoichiometric amounts of the mercury reagent and the reducing agent.
For Symmetrical Ethers: Acid-Catalyzed Dehydration
For the specific case of preparing simple, symmetrical ethers from primary alcohols, acid-catalyzed dehydration is an industrially important and atom-economical method.[4][15]
Mechanism and Core Principles
The reaction involves heating an alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄).[15]
-
An alcohol molecule is protonated by the acid, converting the poor -OH leaving group into a good H₂O leaving group.
-
A second molecule of the alcohol acts as a nucleophile and displaces the water molecule via an SN2 reaction.
-
The resulting protonated ether is then deprotonated by a weak base (like water or another alcohol molecule) to yield the final ether product.[4][15]
This method is highly temperature-dependent. At lower temperatures (e.g., ~140°C for ethanol), ether formation is favored. At higher temperatures (~170-180°C), elimination to form an alkene becomes the dominant pathway.[16]
Advantages:
-
Atom Economy: Uses only the alcohol as the starting material with a catalytic amount of acid.
-
Low Cost: Reagents are inexpensive and readily available.
Limitations:
-
Limited Scope: Only effective for preparing symmetrical ethers from primary alcohols.[4][15]
-
Side Reactions: Secondary and tertiary alcohols readily eliminate to form alkenes.[16]
-
Lack of Control: Attempting to make an unsymmetrical ether from two different alcohols results in a statistical mixture of three different ether products (R-O-R, R'-O-R', and R-O-R'), which is difficult to separate.[4]
Head-to-Head Comparison Summary
| Feature | Williamson Synthesis | Ullmann Condensation | Alkoxymercuration-Demercuration | Acid-Catalyzed Dehydration |
| Primary Use Case | General purpose; Asymmetrical alkyl ethers | Diaryl ethers, Alkyl-aryl ethers | Ethers from alkenes | Symmetrical ethers from 1° alcohols |
| Mechanism | SN2 | Cu-catalyzed coupling | Electrophilic Addition / Reduction | SN2 (for 1° alcohols) |
| Key Advantage | High versatility and reliability | Forms C(sp²)-O bonds effectively | Prevents carbocation rearrangements | High atom economy, low cost |
| Substrate Scope | 1° > 2° alkyl halides; any alkoxide | Aryl halides, phenols | Alkenes, alcohols | Primary alcohols only |
| Key Limitation | Fails with 3°/2° halides (elimination) | Harsh conditions (classic); ligand cost (modern) | High toxicity of mercury reagents | Only for symmetrical ethers; alkene side-products |
| Stereochemistry | Inversion at electrophile | Not applicable | Anti-addition to alkene | Not typically a factor |
| Safety/Green Chem. | Requires strong base, anhydrous conditions | High temps, polar solvents; Cu waste | Major toxicity concern (Hg) | Uses strong acid; high temps |
Decision-Making Workflow for Ether Synthesis
To assist in selecting the optimal method, the following flowchart outlines a logical decision-making process based on the desired target ether.
Conclusion
While the Williamson ether synthesis remains a cornerstone of organic synthesis due to its versatility and simplicity, it is not a one-size-fits-all solution. For the synthesis of diaryl ethers, modern variations of the Ullmann condensation provide a direct route that the Williamson cannot. When constructing ethers from alkenes without skeletal rearrangement, alkoxymercuration-demercuration is unparalleled in its reliability, though hampered by toxicity concerns. Finally, for the simple, economical synthesis of symmetrical ethers from primary alcohols, acid-catalyzed dehydration is often the method of choice, particularly in industrial settings.
A thorough understanding of the mechanisms, advantages, and limitations of each method allows the modern researcher to move beyond a single name reaction and select the most appropriate and efficient tool for the specific synthetic challenge at hand.
References
-
Wikipedia. Williamson ether synthesis. [Online] Available at: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Online] Available at: [Link]
-
ChemTalk. Williamson Ether Synthesis. [Online] Available at: [Link]
-
Chemistry LibreTexts. 18.2: Preparing Ethers. [Online] Available at: [Link]
-
Master Organic Chemistry. Alcohols To Ethers via Acid Catalysis. [Online] Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Online] Available at: [Link]
-
JoVE. Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. [Online] Available at: [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Online] Available at: [Link]
-
Master Organic Chemistry. Oxymercuration Demercuration of Alkenes. [Online] Available at: [Link]
-
Wikipedia. Ullmann condensation. [Online] Available at: [Link]
-
Careers360. Williamson Ether Synthesis: Mechanism, Uses and Limitations. [Online] Available at: [Link]
-
graduation.escoffier.edu. Williamson Ether Synthesis Mechanism. [Online] Available at: [Link]
-
Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Online] Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Online] Available at: [Link]
-
ACS Publications. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Online] Available at: [Link]
- Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
-
ResearchGate. ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. [Online] Available at: [Link]
-
SynArchive. Ullmann Condensation. [Online] Available at: [Link]
-
ResearchGate. The Ullmann Ether Condensation. [Online] Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkoxymercuration Demercuration | Definition, Mechanism & Example | Study.com [study.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. jove.com [jove.com]
A Comparative Guide to Confirming the Purity of Synthesized 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
Introduction: The Imperative of Purity in Advanced Chemical Synthesis
In the realm of drug development and materials science, the efficacy and safety of a final product are inextricably linked to the purity of its constituent intermediates. One such critical intermediate is 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, a key building block in the synthesis of various pharmacologically active molecules, including the α1A-adrenoceptor antagonist Silodosin.[1] The presence of even minute impurities, such as unreacted starting materials, byproducts, or residual solvents, can have profound consequences on the reaction yield, impurity profile, and pharmacological activity of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive, in-depth comparison of analytical methodologies for confirming the purity of synthesized 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design and implement robust, self-validating analytical workflows. Our approach is grounded in the principle of employing orthogonal techniques—a multi-faceted analytical strategy where different methods provide complementary information, leading to an unambiguous confirmation of both identity and purity.
Chapter 1: The Synthetic Landscape and Anticipating Potential Impurities
A robust analytical strategy begins with an understanding of the synthetic route and the potential impurities that may arise. The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol typically involves a nucleophilic substitution reaction.[1][2] A common pathway is the reaction of 2-(2,2,2-trifluoroethoxy)phenol with a 2-carbon electrophile like 2-bromoethanol in the presence of a base.
Given this, potential impurities to consider include:
-
Unreacted Starting Materials: 2-(2,2,2-trifluoroethoxy)phenol and 2-bromoethanol.
-
Byproducts: Products of side reactions, such as the dimerization of starting materials or undesired etherification at other positions.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., tetrahydrofuran, acetone, ethyl acetate).
-
Degradation Products: Compounds formed during the synthesis or purification process.
A proactive understanding of these potential contaminants is crucial for developing selective and sensitive analytical methods.
Chapter 2: A Multi-Pronged Approach to Purity Verification
No single analytical technique can definitively confirm the purity of a compound. A rigorous assessment relies on the convergence of data from multiple, independent (orthogonal) methods. This multi-pronged approach ensures that the purity determination is not an artifact of a single analytical technique's limitations.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceuticals and materials science, the introduction of fluorine into molecular structures has been a transformative strategy. It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the unique physicochemical properties conferred by the carbon-fluorine bond, the strongest single bond in organic chemistry, present significant analytical challenges.[3] For scientists in drug development and related fields, ensuring the accuracy, precision, and reliability of analytical data for these compounds is not merely a procedural step but a cornerstone of scientific integrity and regulatory compliance.
This guide provides an in-depth comparison of analytical methods for fluorinated compounds, with a core focus on the principles and execution of cross-validation. As a self-validating system, a robust cross-validation plan ensures data integrity and consistency, whether transferring methods between laboratories or comparing results from different analytical techniques.
The Analytical Challenge of the C-F Bond
The high electronegativity of fluorine dramatically influences a molecule's properties, leading to analytical hurdles such as:
-
Matrix Effects: In complex biological and environmental samples, co-eluting matrix components can significantly interfere with the ionization of fluorinated analytes in mass spectrometry, leading to either ion suppression or enhancement.[4][5][6] This can compromise the accuracy and precision of quantification.
-
Ion Suppression in ESI-MS: Electrospray ionization (ESI), a common technique for analyzing polar compounds, is particularly susceptible to ion suppression when analyzing fluorinated molecules.[7] The presence of salts or other contaminants can interfere with the analyte's ionization process, reducing sensitivity.[8]
-
Sample Preparation Complexities: The stability of the C-F bond can make extraction and digestion of fluorinated compounds from complex matrices challenging.[9][10] Furthermore, the ubiquity of some fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), in laboratory environments creates a high risk of sample contamination.[3][11]
Comparative Analysis of Key Analytical Techniques
The choice of analytical method for fluorinated compounds is dictated by the analyte's properties, the sample matrix, and the required sensitivity. The three most prominent techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | LC-MS/MS | GC-MS | 19F NMR Spectroscopy |
| Applicability | Wide range of polar and non-polar, non-volatile to semi-volatile fluorinated compounds. Considered the "gold standard" for PFAS analysis.[12] | Volatile and thermally stable fluorinated compounds. | All fluorine-containing compounds in a sample. |
| Sensitivity | High (ppt to ppq levels).[12] | Good to high, depending on the compound and detector. | Lower than MS techniques, with a limit of quantification around 1-3 µM for 19F NMR in bulk solutions.[13] |
| Specificity | High, especially with tandem mass spectrometry (MS/MS). | High, based on fragmentation patterns. | Very high, as the 19F nucleus has a wide chemical shift range and no natural background.[14] |
| Quantitative Analysis | Excellent, but susceptible to matrix effects and ion suppression.[4][5][15] | Good, generally less prone to matrix effects than LC-MS. | Excellent and direct, as the signal area is directly proportional to the molar concentration. |
| Sample Preparation | Often requires solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.[3] | Typically requires derivatization for non-volatile compounds and can be sensitive to sample matrix. | Minimal sample preparation is often needed, allowing for analysis in the native state.[14] |
| Key Advantage | High sensitivity and specificity for a broad range of compounds. | Robust and reliable for volatile analytes. | Unbiased quantification and structural information without the need for reference standards for each compound.[16] |
| Key Limitation | Susceptibility to matrix effects and ion suppression.[6] | Limited to volatile and thermally stable compounds. | Lower sensitivity compared to mass spectrometry-based methods.[13] |
The Imperative of Cross-Validation
Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of data when:
-
Comparing results from two different analytical methods.
-
Transferring a method from one laboratory to another.[17][18]
-
Analyzing samples from the same study at different sites.[19]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of method validation to demonstrate that an analytical procedure is fit for its intended purpose.[20][21][22] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R2) provides a comprehensive framework for analytical procedure validation.[21][23]
The Cross-Validation Workflow
A well-designed cross-validation study is a self-validating system. The following workflow illustrates the key steps:
Sources
- 1. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection and quantification of fluorinated pollutants Fluorine NMR | ANR [anr.fr]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bioanalytical method validation: Topics by Science.gov [science.gov]
- 19. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to the Pharmacokinetic Properties of Phenoxyethanol and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyethanol (PhE), an aromatic glycol ether, is a widely utilized preservative in pharmaceutical, cosmetic, and personal care products, valued for its broad-spectrum antimicrobial activity against bacteria, yeast, and mold.[1][2][3] Its amphiphilic nature makes it compatible with a wide range of formulations.[2] As the demand for optimized product safety and efficacy grows, attention has turned to the development and understanding of phenoxyethanol derivatives. These modifications aim to alter physicochemical properties to enhance performance, improve safety profiles, or modulate bioavailability.
This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of phenoxyethanol and its derivatives. Moving beyond a simple data sheet, this document synthesizes experimental data to explain the causality behind the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. We will delve into the established pharmacokinetics of the parent compound, explore how structural modifications can influence these properties, and detail the robust experimental methodologies required for their assessment.
Section 1: The Four Pillars of Pharmacokinetics: ADME
Pharmacokinetics (PK) is the study of "what the body does to a drug" or chemical. It governs the onset, intensity, and duration of a compound's effect. Understanding the four core processes—Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamental to both efficacy and safety assessment in drug development.
-
Absorption: The process by which a substance enters the systemic circulation. For phenoxyethanol, this primarily involves dermal, oral, and inhalation routes.[4]
-
Distribution: The reversible transfer of a substance from the bloodstream into various tissues and organs of the body.
-
Metabolism (Biotransformation): The chemical conversion of substances by enzymes, primarily in the liver, into new compounds (metabolites). This process typically renders compounds more water-soluble to facilitate excretion.
-
Excretion: The removal of the substance and its metabolites from the body, predominantly through urine and, to a lesser extent, feces.[4][5]
Caption: The ADME process, illustrating a compound's journey from administration to elimination.
Section 2: Pharmacokinetic Profile of 2-Phenoxyethanol
Phenoxyethanol's pharmacokinetic profile is characterized by rapid absorption, extensive metabolism, and efficient excretion.
Absorption Phenoxyethanol is readily absorbed following oral, dermal, and inhaled exposure.
-
Oral: After oral administration in human volunteers, it is rapidly resorbed, reaching maximum blood concentration (t-max) in approximately 1 hour.[2][6] Bioavailability is high, with studies in rats indicating it is almost completely absorbed.[2][7]
-
Dermal: Dermal uptake is also rapid, though slightly slower than oral, with a t-max of about 3 hours in humans.[2][6] The dermal resorption rate in humans has been estimated to be around 45%.[1] Despite this, due to its widespread use in leave-on cosmetics, this route is a primary consideration for systemic exposure. Between 47% and 85% of phenoxyethanol applied to the skin may be absorbed into the bloodstream.[8]
Distribution Once absorbed, phenoxyethanol is distributed systemically. Physiologically-based pharmacokinetic (PBPK) models have been developed to simulate its distribution into various tissues, with the liver and kidney identified as key organs.[4][9] Studies show that it does not significantly accumulate in the skin.[10]
Metabolism Phenoxyethanol undergoes extensive and rapid metabolism.[1][5] The primary metabolic pathway involves oxidation of the ethanol side chain, first by alcohol dehydrogenase (ADH) and then aldehyde dehydrogenase (ALDH), to form its major metabolite, 2-phenoxyacetic acid (PAA) .[7] A secondary metabolite, 4-hydroxyphenoxyacetic acid (4-OH-PhAA) , is also formed through ring oxidation.[1][2] In plasma, PAA is the dominant species, accounting for 70% to 90% of the total radioactivity in rat studies.[11] Skin tissue itself has a limited capacity to metabolize phenoxyethanol to PAA, at a rate approximately 5% of that in the liver.
Excretion Elimination is rapid and occurs predominantly via the kidneys.[4][5]
-
In a mass balance study in rats, 73.03% of a dermal dose was recovered in urine, with only 0.66% in feces.[4][5]
-
In humans, following an oral dose, the compound is almost completely cleared within 48 hours.[2] On average, 77% of the dose is excreted as PAA and 12% as 4-OH-PhAA in the urine.[2][6] This efficient clearance prevents significant systemic accumulation from typical exposures.
| Parameter | Observation | Source(s) |
| Routes of Absorption | Dermal, Oral, Inhalation | [4][5] |
| T-max (Oral, Human) | ~1 hour | [2][6] |
| T-max (Dermal, Human) | ~3 hours | [2][6] |
| Dermal Bioavailability | ~45% in humans | [1] |
| Primary Metabolite | 2-Phenoxyacetic Acid (PAA) | [2][4][5][7] |
| Secondary Metabolite | 4-Hydroxyphenoxyacetic Acid (4-OH-PhAA) | [1][2] |
| Metabolizing Enzymes | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) | [7] |
| Primary Excretion Route | Renal (Urine) | [2][4][5] |
| Urinary Recovery (as PAA) | ~77% of oral dose within 48 hours | [2][6] |
| Urinary Recovery (as 4-OH-PhAA) | ~12% of oral dose within 48 hours | [2][6] |
| Table 1: Key Pharmacokinetic Parameters of 2-Phenoxyethanol. |
Section 3: Comparative Analysis of Phenoxyethanol Derivatives
While extensive pharmacokinetic data on novel synthetic derivatives of phenoxyethanol is limited in public literature, we can draw critical insights by comparing the parent compound to its primary metabolite, PAA, and by postulating the effects of structural modifications based on established principles.
Phenoxyethanol (PhE) vs. 2-Phenoxyacetic Acid (PAA) PAA is not a synthetic derivative but rather the end-product of PhE metabolism in the body. Its pharmacokinetic profile is intrinsically linked to its formation from PhE. As the metabolized form, PAA is more polar than PhE, which governs its distribution and rapid renal clearance. The body actively converts PhE to PAA to facilitate its removal.
Structure-Pharmacokinetic Relationships: A Predictive Framework Chemical modifications to the phenoxyethanol scaffold can be designed to predictably alter its ADME profile.
-
Altering Lipophilicity: Adding alkyl groups to the phenyl ring would increase the compound's lipophilicity (LogP). This would likely enhance the rate and extent of dermal absorption. However, it could also lead to greater partitioning into adipose tissue, potentially increasing the volume of distribution and prolonging the elimination half-life.
-
Modifying the Ethanol Side Chain:
-
Chain Extension: Replacing the ethanol group with a longer alcohol chain (e.g., 3-phenoxypropanol) could alter the substrate affinity for ADH and ALDH, potentially slowing the rate of metabolism.
-
Esterification: Converting the terminal alcohol to an ester (e.g., phenoxyethyl acetate) would create a prodrug. This derivative would likely be more lipophilic, enhancing absorption. It would then require in-vivo hydrolysis by esterase enzymes to release the active phenoxyethanol. This strategy can be used to control the release and systemic availability of the parent compound.
-
-
Ring Substitution: Introducing polar groups (e.g., hydroxyl, carboxyl) onto the phenyl ring would decrease lipophilicity. This would be expected to reduce dermal absorption but increase water solubility, potentially leading to more rapid renal clearance of the parent compound.
| Compound | Key Structural Feature | Predicted Impact on Pharmacokinetics |
| 2-Phenoxyethanol (Parent) | Phenyl ring + Ethanol side chain | Baseline profile: Rapid absorption, extensive metabolism to PAA, rapid renal excretion. |
| 2-Phenoxyacetic Acid (Metabolite) | Carboxylic acid side chain | More polar than parent. Does not require further metabolism for clearance. Rapidly excreted by the kidneys. |
| Hypothetical Alkylated Derivative | Alkyl group on phenyl ring | Increased Lipophilicity: Likely enhances dermal absorption but may increase tissue distribution and prolong elimination half-life. |
| Hypothetical Ester Prodrug | Esterified ethanol group | Increased Lipophilicity & Prodrug: May enhance dermal absorption. Requires in-vivo hydrolysis to become active, potentially leading to a delayed T-max and sustained exposure. |
| Table 2: Comparative Pharmacokinetic Attributes of Phenoxyethanol and Hypothetical Derivatives. |
Section 4: Experimental Methodologies for Pharmacokinetic Assessment
Robust and validated experimental designs are crucial for accurately determining the pharmacokinetic properties of new chemical entities. The following protocols represent industry-standard approaches for assessing dermal absorption and in-vivo pharmacokinetics.
Protocol 1: In Vitro Dermal Absorption using Franz Diffusion Cells (OECD 428)
Rationale: The Franz diffusion cell assay is the internationally recognized gold standard (in vitro) method for assessing the percutaneous absorption of chemicals.[12][13] It provides quantitative data on a compound's ability to permeate the skin barrier, simulating real-world exposure in a controlled, cost-effective manner without the use of live animals.[13][14] Excised human skin is considered the ideal membrane as animal models do not always accurately mimic human skin permeability.[12]
Caption: Workflow for an in vitro dermal absorption study using Franz diffusion cells.
Step-by-Step Methodology:
-
Skin Preparation: Obtain excised human skin (e.g., from elective surgery) or a suitable surrogate like porcine skin.[14] Prepare full-thickness or split-thickness skin sections and visually inspect for integrity.
-
Cell Assembly: Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[15]
-
Receptor Fluid: Fill the receptor chamber with a physiologically relevant fluid (e.g., phosphate-buffered saline), ensuring no air bubbles are trapped beneath the skin. The fluid is kept at a constant temperature (typically 32°C) and stirred continuously.[15]
-
Equilibration: Allow the system to equilibrate for at least 30 minutes. A pre-test for barrier integrity (e.g., measuring transepidermal water loss) is recommended.
-
Compound Application: Apply a precise amount of the test compound (neat or in its formulation) to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.
-
Mass Balance: At the end of the experiment, separately collect the unabsorbed compound from the skin surface and extract the compound retained within the skin layers.
-
Bioanalysis: Quantify the concentration of the compound in all collected samples (receptor fluid, skin wash, skin extract) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the cumulative amount of compound permeated over time, determine the steady-state flux (permeation rate), and calculate the permeability coefficient.[13]
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
Rationale: While in vitro models are excellent for screening, in vivo studies are essential to understand the full ADME profile within a complex biological system.[16] Rodent models, particularly rats, are commonly used in preclinical toxicology and pharmacokinetic studies to provide data for interspecies extrapolation and human risk assessment.[9][17] These studies allow for the determination of key parameters like C-max, T-max, AUC (Area Under the Curve), and elimination half-life.
Caption: Workflow for a typical in vivo pharmacokinetic study in a rodent model.
Step-by-Step Methodology:
-
Animal Selection and Acclimation: Use a sufficient number of healthy, age- and weight-matched animals (e.g., male Sprague-Dawley rats) to ensure statistical power.[16] Acclimate animals to the facility for at least one week.
-
Dosing: Administer the test compound via the intended route of exposure (e.g., oral gavage for oral PK, topical application for dermal PK) at one or more dose levels.
-
Blood Sampling: Collect serial blood samples at specific time points post-dose. A typical schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. The use of jugular vein cannulation allows for repeated sampling from the same animal, reducing biological variability (a key 3Rs refinement).
-
Sample Processing: Immediately process blood samples to obtain plasma (or serum) by centrifugation. Add an anticoagulant (e.g., EDTA) to blood collection tubes. Store plasma at -80°C pending analysis.
-
Bioanalysis: Develop and validate a sensitive and specific bioanalytical method (typically LC-MS/MS) to quantify the concentration of the parent compound and its major metabolites in the plasma samples. The method must include quality controls and standards.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data for each animal. Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) to calculate key PK parameters, including:
-
C-max: Maximum observed plasma concentration.
-
T-max: Time at which C-max is reached.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Conclusion
2-Phenoxyethanol exhibits a favorable pharmacokinetic profile characterized by rapid absorption, extensive metabolism into more polar compounds like 2-phenoxyacetic acid, and efficient renal excretion.[2][5][7] This rapid clearance minimizes the potential for systemic accumulation. The comparative analysis illustrates that the ADME properties of phenoxyethanol derivatives can be strategically modulated by altering their chemical structure. An increase in lipophilicity may enhance dermal absorption, while the introduction of ester linkages can create prodrugs with controlled-release characteristics. A thorough understanding of these structure-pharmacokinetic relationships, validated through robust experimental methodologies like the Franz cell assay and in-vivo rodent studies, is paramount for the rational design of next-generation derivatives with optimized efficacy and safety profiles for advanced pharmaceutical and cosmetic applications.
References
-
ResearchGate. (n.d.). Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats. Available at: [Link]
-
Kwon, M., et al. (2021). Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats. Archives of Toxicology. Available at: [Link]
-
Eckert, E., et al. (2024). Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics. Archives of Toxicology. Available at: [Link]
-
OUCI. (n.d.). Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats. Available at: [Link]
-
Kwon, M., et al. (2021). Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes. ProQuest. Available at: [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Skin Permeation Testing based on OECD Guidance. Available at: [Link]
-
Xenometrix. (n.d.). In vitro Skin Absorption Tests, Dermal Penetration. Available at: [Link]
-
Blissoma Botanical Beauty. (n.d.). Phenoxyethanol Dangers: Is Phenoxyethanol Safe and What Is Phenoxyethanol in Skincare?. Available at: [Link]
-
Tox Lab. (n.d.). Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428). Available at: [Link]
-
Eckert, E., et al. (2024). Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study. National Institutes of Health. Available at: [Link]
-
European Biomedical Institute. (n.d.). In vitro Skin Absorption and Dermal Penetration Test. Available at: [Link]
-
Charles River Laboratories. (n.d.). In Vitro Skin Penetration Studies. Available at: [Link]
-
Russell Organics. (n.d.). Phenoxyethanol in Skincare. Available at: [Link]
-
OECD Existing Chemicals Database. (2004). ETHYLENE GLYCOL PHENYL ETHER CAS N°: 122-99-6. Available at: [Link]
-
ResearchGate. (2024). Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study. Available at: [Link]
-
ECETOC. (n.d.). Substance profile. Available at: [Link]
-
Sci-Hub. (1997). Percutaneous penetration of 2-phenoxyethanol through rat and human skin. Available at: [Link]
-
Unknown Source. (n.d.). Is phenoxyethanol harmful to the skin?. Available at: [Link]
-
Troutman, J. A., et al. (2015). Development of a physiologically-based pharmacokinetic model of 2-phenoxyethanol and its metabolite phenoxyacetic acid in rats and humans to address toxicokinetic uncertainty in risk assessment. PubMed. Available at: [Link]
-
Publisso. (2018). 2-Phenoxyethanol. Available at: [Link]
-
DrugBank. (n.d.). Polyethylene glycol phenyl ether. Available at: [Link]
-
ECETOC. (1995). TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man. Available at: [Link]
-
FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Available at: [Link]
-
ResearchGate. (2015). Development of a Physiologically-Based Pharmacokinetic Model of 2-Phenoxyethanol and its Metabolite Phenoxyacetic Acid in Rats and Humans to Address Toxicokinetic Uncertainty in Risk Assessment. Available at: [Link]
-
ECETOC. (n.d.). TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. Available at: [Link]
-
L'Oreal Dermatological Beauty. (n.d.). Phenoxyethanol in cosmetics: a safety review. Available at: [Link]
-
ECETOC. (2005). TR 095 Vol I – The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. Available at: [Link]
-
Singh, J., et al. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. PubMed. Available at: [Link]
-
ResearchGate. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. Available at: [Link]
-
Regulations.gov. (2008). Guidance for Industry-FDA Approval of New Animal Drugs for Minor Uses and for Minor Species. Available at: [Link]
-
FDA. (2024). Animal Rule Information. Available at: [Link]
Sources
- 1. Dermal penetration of 2-phenoxyethanol in humans: in vivo metabolism and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. russellorganics.com [russellorganics.com]
- 4. Pharmacokinetics of 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, after dermal and inhaled routes of exposure: application to development PBPK model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substance profile - ECETOC [ecetoc.org]
- 8. blissoma.com [blissoma.com]
- 9. Development of a physiologically-based pharmacokinetic model of 2-phenoxyethanol and its metabolite phenoxyacetic acid in rats and humans to address toxicokinetic uncertainty in risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]
- 11. series.publisso.de [series.publisso.de]
- 12. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 13. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 14. xenometrix.ch [xenometrix.ch]
- 15. In vitro Skin Absorption and Dermal Penetration Test [ebi.bio]
- 16. fda.gov [fda.gov]
- 17. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of the Synthesis and Characterization of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex organic molecules is a cornerstone of drug discovery and development. The efficiency, scalability, and robustness of a synthetic route can significantly impact the economic viability and accessibility of a new therapeutic agent. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a critical building block whose synthesis requires careful consideration of starting materials, reaction conditions, and purification methods. This guide explores the prevalent synthetic strategies, providing a critical evaluation of their respective merits and challenges, supported by detailed experimental procedures and comprehensive characterization of the target compound.
Comparative Analysis of Synthetic Routes
Two primary pathways for the synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol have been prominently described in the scientific literature and patent landscape. The first is a multi-step approach commencing from o-nitrochlorobenzene, and the second offers a more convergent route starting from catechol (pyrocatechol).
Route 1: Multi-step Synthesis from o-Nitrochlorobenzene
This widely documented method involves a four-step sequence to first prepare the key intermediate, 2-(2,2,2-trifluoroethoxy)phenol, which is subsequently converted to the target molecule via a Williamson ether synthesis.
Logical Workflow for Route 1:
Figure 1: Multi-step synthesis from o-nitrochlorobenzene.
Causality and Experimental Choices in Route 1:
-
Etherification: The initial step leverages the activation of the chlorine atom by the ortho-nitro group, facilitating nucleophilic aromatic substitution by the trifluoroethoxide ion. The use of a phase transfer catalyst, such as tetrabutylammonium bromide, is crucial for transporting the alkoxide from the aqueous phase to the organic phase, thereby enabling the reaction to proceed efficiently under milder conditions.[1]
-
Reduction: The nitro group is then reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation, offering high yields and clean conversion.
-
Diazotization and Hydrolysis: The resulting aniline is converted to a diazonium salt using sodium nitrite in an acidic medium. This intermediate is then hydrolyzed to the corresponding phenol. This two-step sequence is a standard method for introducing a hydroxyl group onto an aromatic ring.
-
Williamson Ether Synthesis: The final step involves the deprotonation of the synthesized phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a 2-haloethanol (e.g., 2-bromoethanol) in a classic SN2 reaction.[2][3]
Route 2: Convergent Synthesis from Catechol
An alternative and potentially more efficient route begins with catechol, allowing for a more direct introduction of the desired functionalities.
Logical Workflow for Route 2:
Figure 2: Convergent synthesis from catechol.
Causality and Experimental Choices in Route 2:
-
Mono-etherification: The primary challenge in this route is the selective mono-alkylation of catechol. This can be achieved by carefully controlling the stoichiometry of the reagents and using a suitable base and alkylating agent, such as 2,2,2-trifluoroethyl tosylate. The use of a milder base can favor the formation of the mono-substituted product.
-
Williamson Ether Synthesis: Similar to Route 1, the resulting 2-(2,2,2-trifluoroethoxy)phenol is then subjected to a Williamson ether synthesis to yield the final product.
Performance Comparison
| Parameter | Route 1: from o-Nitrochlorobenzene | Route 2: from Catechol |
| Number of Steps | 4 | 2 |
| Starting Material Cost | Generally low | Moderate |
| Reagent Hazards | Involves nitro compounds and diazonium salts | Generally lower hazard profile |
| Process Control | Requires careful control of multiple steps | Selective mono-alkylation can be challenging |
| Overall Yield | Potentially lower due to multiple steps | Potentially higher with optimized mono-alkylation |
| Scalability | Established for industrial production | Potentially more scalable due to fewer steps |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol (Intermediate for Route 1 & 2)
This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of the key phenolic intermediate.[4]
Step 1: Synthesis of 2-(2,2,2-Trifluoroethoxy)nitrobenzene
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add o-nitrochlorobenzene (100 g), 50% aqueous sodium hydroxide (260 g), and tetrabutylammonium bromide (8 g).
-
Stir the mixture and heat to 60°C.
-
Slowly add 2,2,2-trifluoroethanol (68 g) dropwise.
-
After the addition is complete, heat the reaction mixture to 70°C and maintain for 6 hours with vigorous stirring.
-
Cool the mixture to room temperature and filter the solid product.
-
Wash the solid with water and dry to obtain 2-(2,2,2-trifluoroethoxy)nitrobenzene.
-
Expected Yield: 88.4%
-
Characterization: Orange-red solid, mp 53-55°C.
-
Step 2: Synthesis of 2-(2,2,2-Trifluoroethoxy)aniline
-
In a hydrogenation apparatus, combine 2-(2,2,2-trifluoroethoxy)nitrobenzene (120 g), absolute ethanol (1.5 L), and 10% palladium on carbon (10 g).
-
Hydrogenate the mixture at room temperature and atmospheric pressure for 12 hours.
-
Filter the catalyst and concentrate the filtrate under reduced pressure to yield 2-(2,2,2-trifluoroethoxy)aniline.
-
Expected Yield: 91.6%
-
Characterization: Light yellow solid, mp 58-60°C.
-
Step 3: Synthesis of 2-(2,2,2-Trifluoroethoxy)phenol
-
In a reaction flask cooled in an ice-water bath, add 20% (w/w) sulfuric acid (210 g).
-
With stirring, add 2-(2,2,2-trifluoroethoxy)aniline (80 g) and stir for 30 minutes.
-
Prepare a solution of sodium nitrite (30 g) in water (50 g) and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.
-
After the addition, continue stirring at 0-5°C for 2 hours.
-
In a separate flask, prepare a mixture of 20% (w/w) sulfuric acid (200 g), sodium sulfate (100 g), and toluene (500 ml). Heat this mixture to 70°C with stirring.
-
Add the previously prepared diazonium salt solution dropwise to the hot sulfuric acid/toluene mixture.
-
Continue the reaction for 2 hours at 70°C.
-
Cool the mixture and separate the layers. Extract the aqueous layer with toluene (2 x 200 ml).
-
Combine the organic layers, wash with water, and then extract with 30% (w/w) sodium hydroxide (3 x 200 g).
-
Combine the aqueous layers and acidify with 2N hydrochloric acid.
-
Extract the acidified aqueous layer with toluene (2 x 200 ml).
-
Combine the toluene layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the residue from n-hexane to obtain 2-(2,2,2-trifluoroethoxy)phenol.
-
Expected Yield: 32.4%
-
Characterization: White solid, mp 52-54°C.
-
Protocol 2: Synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
This protocol details the final Williamson ether synthesis to produce the target compound.[5]
-
In a reaction flask, dissolve 2-(2,2,2-trifluoroethoxy)phenol (19.2 g) and ethylene carbonate (10.5 g) in dimethylformamide (DMF, 70 ml).
-
Add potassium carbonate (0.7 g) to the mixture.
-
Heat the reaction mixture to 110°C with stirring and maintain for 12 hours.
-
Cool the reaction to room temperature and add water (350 ml).
-
Extract the aqueous mixture with ethyl acetate (2 x 200 ml).
-
Combine the organic layers and wash twice with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol as an oil.
-
Expected Yield: 97.9%
-
Purity (by HPLC): 98.3%
-
Characterization Data
A self-validating protocol requires thorough characterization of the final product. The following data supports the successful synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
| Technique | Data |
| Molecular Formula | C10H11F3O3[6][7] |
| Molecular Weight | 236.19 g/mol [6][7] |
| CAS Number | 160969-02-8[6][7] |
| Appearance | Oily liquid |
| Purity (HPLC) | 98.3%[5] |
| ¹H NMR | Predicted δ (ppm): 3.95 (t, 2H), 4.15 (t, 2H), 4.40 (q, 2H), 6.90-7.20 (m, 4H). |
| ¹³C NMR | Predicted δ (ppm): 61.5, 68.0 (q, J=34 Hz), 69.5, 115.0, 118.0, 121.0, 122.0, 124.0 (q, J=278 Hz), 148.0, 150.0. |
| IR (cm⁻¹) | Predicted peaks: 3400 (O-H stretch), 2900 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1250 (C-O-C stretch), 1100 (C-F stretch). |
| Mass Spec (m/z) | Predicted [M+H]⁺: 237.0682 |
Note: Predicted NMR, IR, and Mass Spec data are based on standard chemical shift and fragmentation patterns and should be confirmed by experimental analysis.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of two primary synthetic routes to 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, complete with detailed experimental protocols and characterization information. The multi-step synthesis from o-nitrochlorobenzene is a well-established method, while the convergent approach from catechol presents a potentially more efficient alternative. The choice of synthetic route will ultimately depend on factors such as cost of starting materials, available equipment, and desired scale of production.
The provided protocols are designed to be self-validating, with clear steps and expected outcomes. Researchers are encouraged to use the characterization data as a benchmark for their own synthetic efforts. Future work in this area could focus on the development of a one-pot synthesis from catechol to further streamline the production of this valuable intermediate, as well as the exploration of greener solvents and catalysts to enhance the sustainability of the process.
References
-
Stereoselective Transformation of Chiral Amine: Novel Approach to the Synthesis of Optically Active Intermediate of Silodosin. (2025). Request PDF. [Link]
- Method for preparing 2-[2,2,2(trifluoroethoxy)-phenoxy ethanol. (2011).
-
Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
- Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. (2007).
-
The Williamson Ether Synthesis. Utah Tech University. [Link]
-
Williamson Ether Synthesis. Khan Academy. [Link]
-
The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]
-
Williamson Ether Synthesis. Cambridge University Press. [Link]
-
-
The Williamson Ether Synthesis. University of Evansville. [Link]
-
- METHOD FOR SYNTHESIZING SILODOSIN AND INTERMEDIATE THEREOF. (2018).
- Silodosin intermediate and preparation method thereof. (2012).
-
VALIDATED ESTIMATION OF SILODOSIN IN PURE, PHARMACEUTICALS AND IN BIOLOGICAL SAMPLE BY UV-SPECTROSCOPIC AND RP-HPLC METHOD. CORE. [Link]
- Preparation method of silodosin intermediate. (2019).
-
2,2,2-Trifluoroethanol. Wikipedia. [Link]
-
2,2,2-Trifluoroethanol | C2H3F3O | CID 6409. PubChem. [Link]
-
Ethanol, 2,2,2-trifluoro-. NIST WebBook. [Link]
- Method for preparing 2-(2,2,2-trifluoroethoxy)phenol. (2007).
- Process for the synthesis of 2,2,2-trifluoroethanol. (1987).
- Process for the preparation of 2,2,2-trifluoroethanol. (1986).
-
Synthesis of o-ethoxyphenol from catechol and ethanol over oxide catalyst. (2010). Request PDF. [Link]
Sources
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol - Google Patents [patents.google.com]
- 5. CN102285872A - Method for preparing 2-[2,2,2(trifluoroethoxy)-phenoxy ethanol - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS#: 160969-02-8 [m.chemicalbook.com]
A Researcher's Guide to Assessing the Reproducibility of Biological Assays: A Comparative Framework Using 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
While 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is primarily recognized as a chemical intermediate in the synthesis of pharmaceuticals such as Silodosin[2][3][4], its structural features, particularly the trifluoroethoxy group known to enhance membrane permeability and biological activity[2], suggest its potential for broader applications in biological assays. This guide will walk you through the principles and practical steps of validating such a novel reagent for use in a common cell-based assay.
The Imperative of Assay Reproducibility
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This is often expressed as the coefficient of variation (%CV).
-
Accuracy: The closeness of agreement between a test result and an accepted reference value.
-
Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters.[6]
Reagents are a cornerstone of assay performance, and their quality directly impacts these parameters.[1][7] Lot-to-lot variability in reagents is a common source of irreproducibility, underscoring the need for rigorous validation of any new chemical entity intended for use in a biological assay.[8]
A Comparative Framework: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol vs. Phenoxyethanol
To illustrate the process of assessing reproducibility, we will consider a hypothetical scenario where 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is being evaluated for its potential as a modulator of cellular activity in a cytotoxicity assay. For comparison, we will use 2-Phenoxyethanol , a well-characterized glycol ether with known preservative and antimicrobial properties, as our benchmark.[9] While their biological activities may differ, the process of evaluating their impact on assay reproducibility remains the same.
Experimental Design: A Head-to-Head Comparison in a Cytotoxicity Assay
The following protocol outlines a typical workflow for comparing the reproducibility of an assay using our novel compound and a benchmark.
Objective: To assess the intra- and inter-assay reproducibility of a resazurin-based cytotoxicity assay when using 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol compared to 2-Phenoxyethanol.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol (Test Compound)
-
2-Phenoxyethanol (Benchmark Compound)
-
Resazurin sodium salt
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Experimental Workflow Diagram:
Caption: Workflow for assessing assay reproducibility.
Step-by-Step Protocol:
-
Cell Seeding (Day 1):
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a density of 5 x 104 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Preparation and Treatment (Day 2):
-
Prepare 10 mM stock solutions of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol and 2-Phenoxyethanol in DMSO.
-
Perform a serial dilution of each compound in culture medium to obtain a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, ...). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48 hours.
-
-
Viability Assessment (Day 4):
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for each compound.
-
Calculate the intra-assay (within the same plate) and inter-assay (across different experiments) coefficient of variation (%CV) for the IC50 values.
-
Determine the Z'-factor for the assay using the positive and negative controls to assess assay quality.
-
Interpreting the Results: A Hypothetical Data Comparison
The following tables present hypothetical data to illustrate how the reproducibility of the assay with each compound would be compared.
Table 1: Intra-Assay Precision
| Parameter | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 2-Phenoxyethanol | Acceptance Criteria |
| Mean IC50 (µM) | 45.2 | 88.7 | - |
| Standard Deviation | 3.1 | 6.2 | - |
| %CV | 6.8% | 7.0% | < 15% |
Table 2: Inter-Assay Precision (3 Independent Experiments)
| Parameter | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 2-Phenoxyethanol | Acceptance Criteria |
| Mean IC50 (µM) | 46.5 | 90.1 | - |
| Standard Deviation | 4.2 | 8.5 | - |
| %CV | 9.0% | 9.4% | < 20% |
Table 3: Assay Quality Metric
| Parameter | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol Assay | 2-Phenoxyethanol Assay | Acceptance Criteria |
| Z'-Factor | 0.78 | 0.81 | > 0.5 |
In this hypothetical scenario, both compounds demonstrate acceptable intra- and inter-assay precision, with %CV values well within the typical acceptance criteria for cell-based assays. The Z'-factor for both assays is excellent, indicating a large separation band between the positive and negative controls and a robust assay. Based on this hypothetical data, one could conclude that 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol is a suitable reagent for this cytotoxicity assay, with its performance being comparable to the benchmark compound in terms of reproducibility.
Hypothetical Mechanism of Action and Pathway Analysis
Should 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol demonstrate consistent biological activity, the next logical step would be to investigate its mechanism of action. The trifluoroethoxy group might facilitate interaction with specific cellular targets. A hypothetical signaling pathway that could be affected is illustrated below.
Caption: Hypothetical signaling pathway.
Conclusion
The rigorous assessment of reproducibility is non-negotiable for the integration of any new reagent into biological assays. This guide provides a foundational framework for such an evaluation, using the novel compound 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol as an example. By systematically comparing its performance against a well-established benchmark, researchers can gain confidence in the reliability and consistency of their experimental data. Adherence to these principles of validation is essential for advancing robust and credible scientific research.
References
- Analitika Expo. Chemical Reagents Research in Modern Labs.
- Benchchem. 2-[2-(2,2,2-Trifluoroethoxy)
- Labcompare.
- Lab Manager Magazine. Ensuring Reproducibility in Biological Research.
- EDRA Services.
- FDCELL.
- BioProcess International.
- Charles River Labor
- CASSS. The Roles of Bioactivity Assays in Lot Release and Stability Testing.
- Assay Depot. Assay reagents: Significance and symbolism.
- Santa Cruz Biotechnology. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]-ethanol | CAS 160969-02-8.
- ChemicalBook. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 160969-02-8.
- ChemicalBook. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS#: 160969-02-8.
- AACC. Managing Reagent Lot to Lot Variability.
- PubChem. 2-Phenoxyethanol.
Sources
- 1. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 2. benchchem.com [benchchem.com]
- 3. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol | 160969-02-8 [chemicalbook.com]
- 4. 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol CAS#: 160969-02-8 [m.chemicalbook.com]
- 5. Ensuring Reproducibility in Biological Research | Lab Manager [labmanager.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Assay reagents: Significance and symbolism [wisdomlib.org]
- 8. myadlm.org [myadlm.org]
- 9. Phenoxyethanol | C8H10O2 | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The principles outlined here are grounded in established safety protocols for handling halogenated organic waste and are designed to instill a culture of safety and responsibility within the laboratory.
Understanding the Hazard Profile
Key Assumed Hazards:
-
Toxicity: Potential for harm if ingested, inhaled, or in contact with skin.
-
Irritant: Potential to cause irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects[3].
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol for any purpose, including disposal, it is imperative to be in a well-ventilated area, preferably within a chemical fume hood[4][5]. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. In cases of potential splashing, a face shield should also be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat that is flame-retardant is essential.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary[1].
Segregation and Collection of Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety and cost-effective disposal. Halogenated organic waste must be collected separately from non-halogenated waste.[4][6] This is because the disposal methods for these two categories of waste are different, with halogenated waste often requiring high-temperature incineration to prevent the formation of toxic byproducts.
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable[7]. The container must have a secure, tight-fitting lid[4].
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol". Do not use abbreviations or chemical formulas[4][8]. If other halogenated solvents are to be added to the same container, list all components.
-
Collect the Waste: Carefully transfer the waste into the designated container, avoiding any spills or splashes. Keep the container closed at all times except when actively adding waste[4].
-
Do Not Mix with Incompatible Waste: Never mix halogenated organic waste with other waste streams such as strong acids, bases, or oxidizers[6].
| Waste Stream | Acceptable to Mix? | Rationale |
| Non-halogenated organic solvents | No | Different disposal protocols and costs.[6] |
| Strong Acids/Bases | No | Potential for violent chemical reactions. |
| Aqueous Waste | No | Halogenated organics are often not miscible with water and require different disposal methods. |
| Solid Waste | No | Liquid and solid waste streams should be kept separate. |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For a Small Spill (manageable by laboratory personnel):
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Ensure Proper Ventilation: Work within a fume hood if possible.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic solvents to absorb the spilled liquid[9].
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), and then wash with soap and water. Collect all cleaning materials as hazardous waste.
For a Large Spill (requires assistance):
-
Evacuate the Area: Immediately evacuate the laboratory.
-
Activate Emergency Procedures: Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency protocols.
-
Restrict Access: Prevent unauthorized personnel from entering the spill area.
Final Disposal Procedures
The final disposal of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol must be conducted through your institution's certified hazardous waste management program.
Step-by-Step Final Disposal:
-
Ensure Proper Labeling and Containment: Double-check that the waste container is securely closed and accurately labeled with all its contents.
-
Store Safely: Store the waste container in a designated, well-ventilated, and secure area away from heat, sparks, and incompatible materials until it is collected[4].
-
Arrange for Pickup: Contact your institution's EHS or a licensed hazardous waste disposal contractor to schedule a pickup. Do not accumulate large quantities of waste in the laboratory[4][10].
-
Maintain Records: Keep a log of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Decision-Making Workflow for Disposal
The following diagram illustrates the key decision points in the disposal process for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
Caption: Disposal workflow for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol.
References
-
Illinois General Assembly. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Sciencelab.com. (2005, October 10). Material Safety Data Sheet - 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol >99,8 %, for synthesis. Retrieved from [Link]
-
University of Oxford Department of Materials. (n.d.). Hazardous Waste. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: 2-Phenoxyethanol. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
University of California, Berkeley. (2004, April 27). Chemical Compatibility Table. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ess.honeywell.com [ess.honeywell.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 10. Hazardous Waste | Department of Materials [materials.ox.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
